molecular formula C10H8N2O B044829 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE CAS No. 381233-78-9

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Cat. No.: B044829
CAS No.: 381233-78-9
M. Wt: 172.18 g/mol
InChI Key: NHWKTZWOSIVHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a unique 1,2-dihydropyridin-2-one (2-pyridone) core, a privileged structure known for its ability to engage in hydrogen bonding and mimic peptide bonds, making it a valuable building block for the design of enzyme inhibitors. The presence of the 2-pyridyl substituent at the 5-position enhances its potential as a ligand for metalloenzymes and provides additional vectors for chemical modification to optimize pharmacological properties. Its primary research value lies in its application as a key intermediate in the synthesis of novel kinase inhibitors, particularly those targeting receptor tyrosine kinases implicated in oncology and inflammatory diseases. Researchers utilize this compound to explore structure-activity relationships (SAR), develop targeted covalent inhibitors, and create molecular probes for studying signal transduction pathways. The lactam and adjacent pyridine moieties offer a versatile pharmacophore capable of forming critical interactions with the ATP-binding sites of various protein kinases. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-pyridin-2-yl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-5-4-8(7-12-10)9-3-1-2-6-11-9/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWKTZWOSIVHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437133
Record name [2,3'-Bipyridin]-6'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381233-78-9
Record name [2,3'-Bipyridin]-6'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Importance of Biaryl Pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-(2-Pyridyl)-1,2-dihydropyridin-2-one

The this compound scaffold represents a critical structural motif in modern medicinal chemistry. As a key building block, it forms the core of various pharmacologically active agents, most notably as a precursor to AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists.[1][2] These antagonists are under investigation for the treatment of neurological disorders characterized by dysfunctional glutamatergic neurotransmission, such as epilepsy and other neurodegenerative diseases.[2]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the predominant synthetic strategies for constructing this valuable biaryl compound. We will move beyond simple procedural outlines to dissect the underlying chemical principles, justify experimental choices, and offer practical insights into reaction optimization. The primary focus will be on palladium-catalyzed cross-coupling reactions, which represent the most efficient and versatile methods for forging the pivotal carbon-carbon bond between the pyridine and pyridinone rings.

Chapter 1: Retrosynthetic Analysis and Strategic Blueprint

A logical retrosynthetic analysis is the cornerstone of an efficient synthetic plan. For this compound, the most apparent disconnection is the C-C bond linking the two heterocyclic rings. This approach simplifies the complex target into more readily available or synthesizable precursors: a pyridinone synthon and a pyridine synthon.

This disconnection immediately suggests a cross-coupling strategy, where one ring is functionalized as an organometallic nucleophile and the other as an electrophile bearing a suitable leaving group.

G cluster_synthons Key Synthons target This compound disconnection C-C Bond Disconnection (Cross-Coupling) target->disconnection synthon1 Pyridinone Nucleophile (e.g., Boronic Ester) disconnection->synthon1 synthon2 Pyridine Electrophile (e.g., Halide) disconnection->synthon2

Caption: Retrosynthetic analysis of the target molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are exceptionally well-suited for this purpose. They offer mild reaction conditions, high functional group tolerance, and generally provide high yields, making them staples in pharmaceutical process chemistry.[3][4] The Suzuki-Miyaura reaction, utilizing a stable and less toxic organoboron reagent, is often the preferred method and will be the primary focus of this guide.[1][5]

Chapter 2: The Suzuki-Miyaura Coupling Approach: A Detailed Exploration

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[3] For the synthesis of this compound, the reaction couples a pyridinone boronic acid (or its ester derivative) with a halopyridine.[1][5]

Mechanistic Principles: The Palladium Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The process involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (2-bromopyridine), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation : The organoboron compound (pyridinone boronic ester) coordinates to the palladium center. In the presence of a base (e.g., Na₂CO₃), the organic moiety from the boron atom is transferred to the palladium, displacing the halide. The base activates the organoboron species, facilitating this transfer.[3]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Final Product) reductive_elimination->product r1x R¹-X (2-Bromopyridine) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Pyridinone Boronic Ester) + Base r2by2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure derived from established literature methods.[1][5]

Reaction Scheme:

(Image of the Suzuki coupling reaction between 2-Bromopyridine and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol to yield this compound)

Materials & Reagents:

ReagentM.W.StoichiometryAmount (Example)
2-Bromopyridine158.001.0 eq1.0 g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol221.051.1 eq1.55 g
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.05 eq365 mg
Sodium Carbonate (Na₂CO₃)105.992.0 eq1.34 g
Acetonitrile (MeCN)-Solvent20 mL
Water (H₂O)-Solvent20 mL

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 g), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (1.55 g), and sodium carbonate (1.34 g).

  • Solvent Addition: Add acetonitrile (20 mL) and water (20 mL) to the flask.

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (365 mg). The mixture will typically turn yellow or orange.

  • Reaction Heating: Heat the reaction mixture to 75-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

    • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid. A reported yield for a similar reaction is around 70%.[1]

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Chapter 3: Alternative Cross-Coupling: The Stille Reaction

While the Suzuki coupling is often preferred, the Stille reaction provides a robust alternative.[6] It couples an organotin reagent with an organohalide, also catalyzed by palladium.[4]

Reaction Scheme:

(Image of the Stille coupling reaction between 2-(Tributylstannyl)pyridine and 5-bromopyridin-2-one)

Comparative Analysis: Suzuki vs. Stille

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Organoboron (Boronic acids/esters)Organotin (Stannanes)
Toxicity Low toxicity; boron byproducts are generally benign.High toxicity; organotin compounds are toxic and require careful handling and disposal.[4]
Stability Boronic acids can be prone to protodeboronation.[7]Organostannanes are generally stable to air and moisture.[4]
Byproduct Removal Boron byproducts are often water-soluble and easily removed.Tin byproducts can be difficult to separate from the product.
Functional Groups Tolerates a very wide range of functional groups.[3]Excellent functional group tolerance.[4]

Rationale for Use: The Stille coupling might be chosen if the required organoboron precursor is unstable or difficult to synthesize, whereas the corresponding organostannane is readily available.[1]

Chapter 4: Safety, Optimization, and Troubleshooting

Safety Precautions:

  • Palladium Catalysts: While generally low in toxicity, they are expensive and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE).

  • Organotin Reagents (Stille): These compounds are highly toxic. All manipulations must be performed in a certified fume hood with appropriate PPE. Contaminated waste must be disposed of according to institutional guidelines.

  • Solvents: Acetonitrile is flammable and toxic. Work in a well-ventilated area.

Optimization Insights:

  • Catalyst Choice: While Pd(PPh₃)₄ is common, other catalysts like Pd(dppf)Cl₂ can offer higher stability and efficiency, especially for challenging substrates.[8]

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be screened. The base's strength and solubility impact the rate of transmetalation.

  • Ligand Effects: The ligands on the palladium catalyst (e.g., triphenylphosphine) stabilize the metal center and influence its reactivity. Bulky, electron-rich phosphine ligands often improve the efficiency of oxidative addition and reductive elimination.

Common Troubleshooting Issues:

  • Low or No Yield:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure thorough degassing of the reaction mixture before adding the catalyst.

    • Cause: Poor quality of reagents.

    • Solution: Use freshly purified starting materials and dry solvents.

  • Protodeboronation (Suzuki): The boronic acid/ester reacts with a proton source instead of the palladium complex.

    • Cause: Presence of excess water or acidic impurities.

    • Solution: Use a stronger, non-aqueous base or minimize water in the solvent system if possible.

  • Homocoupling: Two molecules of the same starting material couple together (e.g., bipyridine formation).

    • Cause: Often occurs at higher temperatures or with certain catalyst systems.

    • Solution: Lower the reaction temperature or screen different palladium catalysts and ligands.

Conclusion

The synthesis of this compound is most reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and utilizes reagents with relatively low toxicity, making it highly suitable for applications in pharmaceutical research and development. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strategic troubleshooting are key to successfully producing this important medicinal chemistry building block. While alternatives like the Stille coupling exist, the advantages of the Suzuki approach make it the preeminent strategy for this particular transformation.

References

Introduction: A Pivotal Scaffold in Modern Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

This compound (also known by its synonyms [2,3'-bipyridin]-6'(1'H)-one and 5-(pyridin-2-yl)-2(1H)-pyridone) is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its core structure represents a critical nexus in the synthesis of advanced neurological therapeutics. The primary driver for its importance is its role as a key intermediate in the production of Perampanel (Fycompa®), a first-in-class, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist.[1][2][3]

Dysfunction of the glutamatergic system, particularly over-activity of AMPA receptors, is implicated in the pathophysiology of epilepsy and other neurological disorders.[1][4] Perampanel's unique mechanism of action offers a valuable therapeutic option for managing partial-onset seizures.[2][4] Consequently, a thorough understanding of the synthesis and characterization of its precursors, such as this compound, is essential for researchers and professionals in drug development and process chemistry.

This guide provides a comprehensive overview of the essential characterization data for this pivotal molecule, grounded in authoritative sources. We will delve into its synthesis, physicochemical properties, and the expected spectroscopic signatures that confirm its identity and purity, providing a framework for its reliable use in a research and development setting.

Molecular Structure and Physicochemical Properties

The foundational data for this compound provides the baseline for all subsequent analytical characterization. The molecule consists of a pyridin-2-one ring linked at the 5-position to a pyridine ring at its 2-position. This bipyridyl structure is fundamental to its function as a scaffold for more complex AMPA receptor antagonists.

Diagram: Chemical Structure and Atom Numbering

cluster_mol This compound N1 N1-H C2 C2=O N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C2_prime C2' C5->C2_prime C6->N1 N1_prime N1' C6_prime C6' N1_prime->C6_prime C2_prime->N1_prime C3_prime C3' C3_prime->C2_prime C4_prime C4' C4_prime->C3_prime C5_prime C5' C5_prime->C4_prime C6_prime->C5_prime

Caption: Structure of this compound with IUPAC numbering.

The key physicochemical properties are summarized in the table below, compiled from supplier data and chemical databases.

PropertyValueSource(s)
CAS Number 381233-78-9[5]
Molecular Formula C₁₀H₈N₂O[5]
Molecular Weight 172.18 g/mol [5]
Appearance White to off-white solid-
Melting Point 71-75 °C-
Predicted Boiling Point 434.3 ± 45.0 °C-
Predicted Density 1.221 ± 0.06 g/cm³-
Solubility Slightly soluble in Chloroform, DMSO, Methanol-

Synthesis and Purification

The synthesis of this compound is prominently featured in the drug discovery literature leading to Perampanel.[1] One of the most authoritative methods involves the demethylation of a methoxy-substituted precursor, which itself is formed through a palladium-catalyzed cross-coupling reaction. This approach provides a reliable and scalable route to the target compound.

Diagram: Synthesis Workflow

SynthesisWorkflow start 6'-methoxy-2,3'-bipyridine step1 Demethylation start->step1 reagent1 48% HBr (aq) reagent1->step1 workup Aqueous Workup & Purification step1->workup product 5-(2-PYRIDYL)-1,2- DIHYDROPYRIDIN-2-ONE workup->product

Caption: Key step in the synthesis of the title compound via demethylation.

Experimental Protocol: Synthesis via Demethylation

This protocol is adapted from the procedures outlined in the primary discovery literature for Perampanel.[1] The causality for this choice rests on its proven efficacy in producing the key intermediate for subsequent synthetic steps. The use of hydrobromic acid is a standard and robust method for the cleavage of aryl methyl ethers.

Materials:

  • 6'-methoxy-2,3'-bipyridine

  • 48% aqueous hydrobromic acid (HBr)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 6'-methoxy-2,3'-bipyridine in a suitable solvent (or neat), add 48% aqueous HBr.

  • Heating: Heat the mixture to reflux (typically around 125°C) and maintain for several hours (e.g., 5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Neutralization: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is neutral to slightly basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

The definitive characterization of the synthesized molecule relies on a suite of spectroscopic techniques. The following sections describe the expected outcomes from these analyses based on the known structure. The primary reference containing the full experimental data is the 2012 Journal of Medicinal Chemistry article by Hibi et al., which details the discovery of Perampanel.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the molecular structure. The spectrum is expected to show distinct signals for each of the non-equivalent protons on the two aromatic rings. The pyridinone ring protons are typically influenced by the electron-withdrawing carbonyl group and the nitrogen heteroatom, while the pyridine ring protons will show their characteristic chemical shifts.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

  • Pyridinone NH: A broad singlet, typically downfield (> 10 ppm), corresponding to the N1-H proton. Its broadness is due to quadrupole broadening and potential solvent exchange.

  • Aromatic Protons: A total of 7 protons in the aromatic region (approx. 6.5-8.7 ppm).

    • Pyridine Ring (4H): One proton adjacent to the nitrogen (H6') will be the most downfield. The remaining three protons (H3', H4', H5') will appear as a complex multiplet or distinct doublets and triplets, consistent with a 2-substituted pyridine.

    • Pyridinone Ring (3H): Three protons (H3, H4, H6) will show characteristic coupling patterns (e.g., doublets, doublet of doublets) reflecting their positions relative to each other and the nitrogen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides crucial information about the carbon skeleton of the molecule. Ten distinct signals are expected in the aromatic/olefinic region, plus the characteristic signal for the carbonyl carbon.

Expected ¹³C NMR Signals (in CDCl₃ or DMSO-d₆):

  • Carbonyl Carbon (C2): A signal in the downfield region, typically >160 ppm, characteristic of a pyridone carbonyl.

  • Aromatic Carbons (10 C): Ten signals in the range of approximately 105-155 ppm. The carbons directly attached to nitrogen atoms (C6, C2', C6') will be shifted downfield. The carbon atom linking the two rings (C5) and the carbon it is attached to (C2') are also key diagnostic signals. Standard chemical shifts for pyridine are approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4).[6][7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation information to further support the structure.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): For an exact mass measurement (HRMS-ESI), the protonated molecule [M+H]⁺ should be observed at m/z 173.0715, corresponding to the formula C₁₀H₉N₂O⁺.

  • Nominal Mass: In a standard electron ionization (EI) or electrospray ionization (ESI) spectrum, a prominent peak at m/z 172 (for the molecular ion M⁺˙) or 173 (for [M+H]⁺) is expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a distinct fingerprint for the compound.

Expected IR Absorption Bands (KBr Pellet or ATR):

  • N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond of the pyridinone ring.

  • C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group in the pyridone ring.

  • C=C and C=N Stretches: Multiple sharp bands in the 1400-1610 cm⁻¹ region, characteristic of the aromatic ring stretching vibrations of both the pyridine and pyridinone rings.

  • C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings will appear in the fingerprint region below 900 cm⁻¹.

Crystallographic Data

As of the latest review of the Cambridge Crystallographic Data Centre (CCDC) and other public databases, a single-crystal X-ray diffraction structure for this compound has not been publicly deposited. Obtaining such a structure would provide unequivocal confirmation of its solid-state conformation and packing, which could be valuable for formulation and solid-state chemistry studies.

Conclusion

This compound is a molecule of high strategic value in medicinal chemistry, serving as a cornerstone for the synthesis of the antiepileptic drug Perampanel. Its characterization is straightforward using standard analytical techniques. A combination of ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation, while mass spectrometry verifies the molecular weight, and IR spectroscopy confirms the presence of key functional groups. The synthesis is robust and well-documented in primary scientific literature, ensuring that researchers in drug discovery and development can produce and validate this critical intermediate with a high degree of confidence.

References

A Technical Guide to the Spectral Analysis of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the spectral analysis of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE, a heterocyclic compound of significant interest in pharmaceutical research and materials science.[1][2] This document outlines the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed, self-validating experimental protocols. The integration of these multi-faceted spectral data points provides a robust framework for the unambiguous structural elucidation and purity assessment of this important bipyridyl pyridone compound.

Introduction and Structural Framework

This compound, also known as 5-(2-pyridinyl)-2(1H)-pyridinone, is a compound featuring two interconnected pyridine-based rings. Its molecular formula is C₁₀H₈N₂O with a molecular weight of 172.18 g/mol .[2] One ring is a classic pyridine, while the other is a 2-pyridone tautomer. This structural motif is a key building block in medicinal chemistry, notably in the synthesis of antagonists for AMPA receptors, which are implicated in various neurological diseases.[2] The compound is typically synthesized via a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds between aromatic structures.[1][2]

The precise characterization of such molecules is paramount for ensuring their identity, purity, and suitability for downstream applications, particularly in drug development. Spectral analysis provides a non-destructive, detailed fingerprint of the molecule's electronic and atomic environment. This guide will deconstruct the expected spectral data from four primary analytical techniques, explaining how each spectrum corroborates the others to build a complete structural picture.

Molecular Structure:

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.8!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.8!"]; C6 [label="C", pos="1.2,0.8!"]; H_N1 [label="H", pos="0,2.3!"];

O_C6 [label="O", pos="2.1,1.3!"];

C2_py [label="C", pos="-2.4,1.5!"]; N_py [label="N", pos="-3.4,0.5!"]; C4_py [label="C", pos="-4.4,1.5!"]; C5_py [label="C", pos="-4.4,2.8!"]; C6_py [label="C", pos="-3.4,3.8!"]; C3_py [label="C", pos="-2.4,2.8!"];

// Define bonds for pyridinone ring N1 -- C2 [label=""]; C2 -- C3 [style=double, len=1.5]; C3 -- C4 [label=""]; C4 -- C5 [style=double, len=1.5]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C6 -- O_C6 [style=double, len=1.5]; N1 -- H_N1 [label=""];

// Define bonds for pyridine ring C2 -- C2_py [label=""]; C2_py -- N_py [style=double, len=1.5]; N_py -- C4_py [label=""]; C4_py -- C5_py [style=double, len=1.5]; C5_py -- C6_py [label=""]; C6_py -- C3_py [style=double, len=1.5]; C3_py -- C2_py [label=""];

// Add implicit hydrogens for clarity H3 [label="H", pos="-2.1,-1.3!"]; C3 -- H3; H4 [label="H", pos="0,-2.3!"]; C4 -- H4; H5 [label="H", pos="2.1,-1.3!"]; C5 -- H5; H4_py [label="H", pos="-5.3,1.0!"]; C4_py -- H4_py; H5_py [label="H", pos="-5.3,3.3!"]; C5_py -- H5_py; H6_py [label="H", pos="-3.4,4.6!"]; C6_py -- H6_py; H3_py [label="H", pos="-1.5,3.3!"]; C3_py -- H3_py; }

Caption: Structure of this compound.

Integrated Analytical Workflow

The comprehensive characterization of a novel or synthesized batch of this compound requires a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle. The workflow is designed to first confirm the molecular weight and elemental composition, followed by a detailed mapping of the carbon-hydrogen framework and functional groups, and finally, an analysis of the electronic properties.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Electronic & Purity Analysis Start Synthesized Compound MS Mass Spectrometry (MS) Confirms Molecular Weight (172.18 Da) Start->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps C-H Framework MS->NMR IR Infrared (IR) Spectroscopy Identifies Functional Groups (C=O, N-H, C=C) NMR->IR UV UV-Vis Spectroscopy Analyzes Conjugated π-System IR->UV Confirm Structure Confirmed & Purity Assessed UV->Confirm

Caption: Integrated workflow for spectral analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first-line technique for molecular verification. It provides the exact molecular weight, which is the most fundamental proof of a compound's identity. For this molecule, we expect to see a molecular ion peak [M]+ or a protonated molecule [M+H]+ that confirms the mass of 172.18 Da. The choice of ionization technique is critical; Electrospray Ionization (ESI) is preferred for polar, non-volatile molecules like this pyridone, as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion.[3]

Expected Data

The high-resolution mass spectrum should yield a molecular ion peak corresponding to the exact mass of C₁₀H₈N₂O.

Ion SpeciesFormulaCalculated Mass (Da)Expected Observation
[M]+C₁₀H₈N₂O172.0637~172.064
[M+H]+C₁₀H₉N₂O173.0715~173.072
[M+Na]+C₁₀H₈N₂ONa195.0534~195.053

Data inferred from molecular formula.[2]

Experimental Protocol: LC-MS (ESI+)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation in positive ion mode (ESI+).

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Method (Positive Ion Mode):

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak. Verify the presence of the [M+H]+ ion and check its isotopic pattern against the theoretical pattern for C₁₀H₉N₂O. The fragmentation pattern of related bipyridyl compounds can also provide structural clues.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. ¹H NMR maps the proton environments, while ¹³C NMR maps the carbon skeleton. For a molecule with distinct aromatic rings like this one, NMR is indispensable for confirming the substitution pattern. The choice of a deuterated solvent is critical; DMSO-d₆ is an excellent choice as it solubilizes the polar compound well and its residual proton signal (at ~2.50 ppm) does not typically interfere with aromatic signals.[8] The broad N-H proton signal is also readily observed in DMSO-d₆.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

The structure contains 8 distinct protons. Protons on the pyridone ring will be influenced by the electron-withdrawing carbonyl group, while protons on the pyridine ring will show characteristic shifts. Protons closer to the nitrogen atoms will be deshielded (shifted downfield).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH (Pyridone)~11.5 - 12.5broad singlet (br s)-Acidic proton, exchangeable.
H -6' (Pyridine)~8.6 - 8.8doublet (d)~4-5Ortho to pyridine N, highly deshielded.
H -3' (Pyridine)~8.0 - 8.2doublet (d)~8Deshielded by proximity to the link and N.
H -4' (Pyridine)~7.8 - 8.0triplet of doublets (td)~8, 2Coupled to H-3', H-5', and H-6'.
H -5' (Pyridine)~7.3 - 7.5triplet (t)~6-7Standard aromatic proton region.
H -6 (Pyridone)~7.6 - 7.8doublet (d)~2-3Alpha to N and adjacent to C=O.
H -4 (Pyridone)~7.5 - 7.7doublet of doublets (dd)~9, 2-3Coupled to H-3 and H-6.
H -3 (Pyridone)~6.4 - 6.6doublet (d)~9Beta to C=O, shielded relative to others.

Note: Predicted shifts are based on typical values for pyridine and 2-pyridone systems. Actual values may vary.[9][10][11]

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

The molecule has 10 carbon atoms, all of which are expected to be unique in the ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C =O (Pyridone C2) | ~160 - 165 | Carbonyl carbon, highly deshielded. | | C -2' (Pyridine) | ~155 - 158 | Attached to N, highly deshielded. | | C -6' (Pyridine) | ~148 - 150 | Alpha to N, deshielded. | | C -6 (Pyridone) | ~140 - 145 | Alpha to N and influenced by C=O. | | C -4' (Pyridine) | ~136 - 138 | Gamma to N. | | C -4 (Pyridone) | ~130 - 135 | Unsubstituted aromatic carbon. | | C -5 (Pyridone) | ~125 - 130 | Point of attachment for the pyridine ring. | | C -3' (Pyridine) | ~122 - 125 | Beta to N. | | C -5' (Pyridine) | ~120 - 122 | Beta to N. | | C -3 (Pyridone) | ~105 - 110 | Shielded by the pyridone system. |

Note: Predicted shifts are based on known data for similar heterocyclic systems.[12][13]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set spectral width to cover -2 to 14 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to cover 0 to 180 ppm.

    • Accumulate several hundred to a few thousand scans, as ¹³C has low natural abundance.

  • 2D NMR (Optional but Recommended):

    • Run a COSY (Correlation Spectroscopy) experiment to establish H-H coupling networks.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly attached protons and carbons.

    • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) H-C correlations, which is crucial for assigning quaternary carbons and confirming the linkage between the two rings.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds. For this compound, the key signatures will be the N-H stretch from the pyridone ring, the C=O stretch of the amide-like carbonyl, and the C=C/C=N stretches of the aromatic rings. Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000C-H stretchAromaticMedium
~3000 - 2800N-H stretchAmide/PyridoneBroad, Medium
~1650 - 1680C=O stretch2-PyridoneStrong, Sharp
~1600 - 1450C=C & C=N stretchAromatic RingsMultiple, Strong-Medium
~1200 - 1000C-N stretchAromaticMedium
900 - 675C-H bendAromatic (out-of-plane)Strong

Note: Frequencies are based on typical values for pyridone and pyridine derivatives.[14][15][16][17] The strong carbonyl (C=O) peak is often the most diagnostic feature in the IR spectrum of this molecule.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Scan the sample, typically over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the key absorption bands and correlate them with the expected functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[18][19] this compound possesses an extended system of conjugated double bonds across both rings. This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[19][20] As a result, the molecule will absorb UV light at a longer wavelength (a lower energy) than its non-conjugated components would individually. The wavelength of maximum absorbance (λ_max) is a characteristic feature of the molecule's chromophore.

Expected UV-Vis Data

Due to the extended π-conjugation, we anticipate strong absorption in the UV region. There may be multiple bands corresponding to different electronic transitions (e.g., π → π*).

SolventExpected λ_max (nm)Transition Type
Ethanol or Methanol~250 - 280 nm and ~300 - 350 nmπ → π*

Note: The exact λ_max and molar absorptivity (ε) are dependent on the solvent used. The presence of two distinct, conjugated aromatic systems can lead to multiple absorption maxima.[21][22]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 1.0 AU). A typical final concentration might be around 10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as the blank.

    • Run a baseline correction with the blank cuvette in the sample and reference beams.

    • Replace the blank cuvette in the sample beam with a cuvette containing the sample solution.

    • Scan the sample over a wavelength range of 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), which provides a quantitative measure of the absorption intensity.

Conclusion: The Integrated Spectral Portrait

No single analytical technique can provide absolute structural proof. The power of this workflow lies in the convergence of data from all four methods. Mass spectrometry confirms the correct molecular formula. ¹H and ¹³C NMR spectroscopy piece together the atomic framework, confirming the connectivity and substitution patterns of the two rings. Infrared spectroscopy provides orthogonal confirmation of the key functional groups, especially the critical pyridone carbonyl. Finally, UV-Vis spectroscopy verifies the electronic nature of the extended conjugated system. Together, these spectral data form a self-validating, unambiguous confirmation of the structure and purity of this compound, providing the necessary confidence for its use in research and development.

References

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE CAS number 381233-78-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE (CAS: 381233-78-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 381233-78-9), a pivotal heterocyclic intermediate in modern medicinal chemistry. The document delves into its physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via Suzuki-Miyaura coupling, and elucidates its critical role as a foundational scaffold, most notably in the synthesis of the antiepileptic drug Perampanel. Furthermore, this guide explores its broader utility as a versatile building block for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in research and drug development.

Part 1: Core Compound Identity and Physicochemical Profile

This compound, also known as 5-(pyridin-2-yl)pyridin-2(1H)-one, is a key organic compound belonging to the bipyridine family.[1][2] Its structure, featuring a pyridin-2-one ring linked to a pyridine ring, represents a "privileged scaffold" in drug discovery.[3] The pyridone moiety is particularly valuable as it can serve as both a hydrogen bond donor and acceptor, and act as a bioisostere for amides, phenyls, and other heterocycles, allowing for fine-tuning of a molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability.[3][4][5]

This compound is primarily recognized as a crucial intermediate in the multi-step synthesis of Perampanel, a highly selective, non-competitive AMPA receptor antagonist used in the treatment of neurological conditions rooted in glutamatergic excitotoxicity, such as epilepsy.[6][7][8] Its utility extends beyond this single application, serving as a versatile research reagent and a foundational structure for developing new heterocyclic compounds.[9]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 381233-78-9[6][10]
Molecular Formula C₁₀H₈N₂O[6][10]
Molecular Weight 172.18 g/mol [6][10]
IUPAC Name 5-(Pyridin-2-yl)pyridin-2(1H)-one[1]
Synonyms 2,3'-Bipyridinyl-6'(1'H)-one, 5-(2-Pyridyl)-2(1H)-pyridone[2][7]
Appearance White to off-white or light yellow solid[9][11]
Boiling Point 434.3 ± 45.0 °C (Predicted)[12]
Density 1.221 ± 0.06 g/cm³ (Predicted)[7]
Chemical Stability Stable under recommended storage conditions[12]

Part 2: Synthesis Protocol and Mechanistic Insights

The most efficient and widely cited method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[6][10] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an organoborane and an organohalide, offering high yields and excellent functional group tolerance.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar¹-Pd(II)-X L₂ Pd0->OxAdd + Ar¹-X Trans Transmetalation Ar¹-Pd(II)-Ar² L₂ OxAdd->Trans + Ar²-B(OR)₂ + Base RedElim Reductive Elimination Ar¹-Ar² Trans->RedElim RedElim->Pd0 Release Product Product Product (Coupled Bipyridine) RedElim->Product Ar1X Ar¹-X (2-Bromopyridine) Ar2B Ar²-B(OR)₂ (Pyridinone Boronic Ester) Base Base (e.g., Na₂CO₃)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Expert Rationale: Causality Behind Experimental Choices
  • Catalyst Selection (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, air-stable precatalyst that readily releases the active Pd(0) species in solution.[10] The triphenylphosphine ligands are crucial; their steric bulk facilitates the reductive elimination step (the final product-forming step), while their electron-donating nature promotes the initial oxidative addition of the aryl halide to the palladium center.

  • Boron Reagent (Pinacol Ester): 2-Hydroxypyridine-5-boronic acid pinacol ester is used instead of the free boronic acid because the pinacol ester is significantly more stable, less prone to dehydration or protodeboronation, and easier to handle and purify, ensuring reproducibility.[6]

  • Base (Na₂CO₃): A moderately strong base like sodium carbonate is essential.[6] It activates the organoboron species by forming a more nucleophilic boronate complex [-B(OH)₃]⁻, which facilitates the transfer of the pyridinone group to the palladium center during the transmetalation step.

  • Solvent System (CH₃CN/H₂O): The mixed aqueous-organic solvent system is critical for success.[6] Acetonitrile (CH₃CN) dissolves the organic starting materials and the catalyst, while water is required to dissolve the inorganic base (Na₂CO₃) and facilitate the formation of the active boronate species.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq), 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture of acetonitrile/water (1:1 v/v). Bubble the inert gas through the solution for 15-20 minutes to ensure complete deoxygenation. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to 75 °C with vigorous stirring.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Part 3: Central Role in the Synthesis of Perampanel

The primary industrial and research application of this compound is its function as the core scaffold for the antiepileptic drug Perampanel.[9][13] Perampanel is the first-in-class non-competitive AMPA receptor antagonist, a mechanism distinct from traditional channel blockers or GABAergic agents.[8][14] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[8] Their over-activation is implicated in the pathophysiology of seizures; thus, antagonizing these receptors is a validated strategy for seizure control.[14]

The synthesis of Perampanel involves the elaboration of the 5-(2-pyridyl)pyridin-2-one core, adding aryl groups at the N1 and C3 positions of the pyridinone ring.[8][13] This strategic functionalization is key to achieving the final molecule's high potency and selectivity for the AMPA receptor.[8]

Diagram: Synthetic Workflow from Core to Drug Candidate

Perampanel_Synthesis start 5-(2-PYRIDYL)-1,2- DIHYDROPYRIDIN-2-ONE (CAS 381233-78-9) step1 N-Arylation (e.g., Phenylboronic acid) start->step1 intermediate1 1-Phenyl-5-(pyridin-2-yl)- 1,2-dihydropyridin-2-one step1->intermediate1 step2 Halogenation (e.g., NBS, Br₂) intermediate1->step2 intermediate2 3-Bromo-1-phenyl-5- (pyridin-2-yl)pyridin-2(1H)-one step2->intermediate2 step3 Suzuki Coupling (2-Cyanophenylboronic acid) intermediate2->step3 end Perampanel (2-(2-oxo-1-phenyl-5-pyridin-2-yl- 1,2-dihydropyridin-3-yl)benzonitrile) step3->end SAR_Points cluster_0 N1 (N-Substitution) C3 (e.g., Arylation) C4 C6 R⁴

References

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Abstract

The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and broad spectrum of biological activities.[1][2][3] This guide provides a detailed examination of a specific derivative, this compound (CAS No. 381233-78-9). We will dissect its molecular architecture, outline a validated synthetic pathway, predict its spectroscopic signature, and explore its pivotal role as a precursor in the development of advanced neurological therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this high-value heterocyclic compound.

Molecular Identity and Physicochemical Properties

This compound is a bi-heterocyclic aromatic compound composed of a pyridine ring linked to a 1,2-dihydropyridin-2-one (also known as a 2-pyridone) core.[4] This arrangement allows the molecule to act as both a hydrogen bond donor (via the pyridone N-H) and acceptor (via the pyridone C=O and the nitrogens of both rings), a key feature for interaction with biological targets.[2] Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 381233-78-9[5][6]
Molecular Formula C₁₀H₈N₂O[7][8]
Molecular Weight 172.18 g/mol [5][7]
Physical Form White Solid
Melting Point 71-75 °C
Boiling Point 434.3 ± 45.0 °C (Predicted)
Density 1.221 ± 0.06 g/cm³ (Predicted)
pKa 10.85 ± 0.10 (Predicted)
SMILES C1(=CC(=O)NC=C1)C2=CC=CC=N2
InChI Key NHWKTZWOSIVHOL-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

The construction of the C-C bond linking the two heterocyclic rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice, valued for its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary building blocks.[5][7]

General Synthetic Workflow

The synthesis involves the coupling of an activated pyridine derivative (an electrophile) with a pyridinone boronic acid derivative (a nucleophile) in the presence of a palladium catalyst and a base.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Bromopyridine (Electrophile) Product This compound R1->Product Suzuki Coupling R2 2-Hydroxypyridine-5-boronic acid pinacol ester (Nucleophile) R2->Product

Caption: General workflow for the Suzuki coupling synthesis.

Detailed Experimental Protocol

The following is a representative protocol based on established literature procedures.[7] Researchers should optimize conditions for their specific laboratory setup.

  • Vessel Preparation: To an appropriately sized reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-bromopyridine (1.0 eq) and 2-hydroxypyridine-5-boronic acid pinacol ester (1.1 eq).

  • Solvent and Base Addition: Add a 1:1 mixture of acetonitrile (CH₃CN) and water, followed by sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) to the mixture.

    • Causality Insight: Pd(0) is the active catalytic species. The triphenylphosphine ligands stabilize the metal center while being labile enough to dissociate and allow the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed.

  • Reaction: Heat the mixture to 75 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Structural Characterization (Predicted)

While specific experimental spectra are not publicly cataloged, the molecular structure allows for a robust prediction of its key spectroscopic features. This analysis is fundamental for confirming the identity and purity of the synthesized compound.

Structure_Spectroscopy cluster_structure Molecular Structure cluster_spectroscopy Predicted Spectroscopic Signatures mol NMR_H ¹H NMR - Aromatic protons (δ 7.0-9.0 ppm) - Pyridone N-H (broad, δ >10 ppm) - Distinct doublets and triplets mol->NMR_H Proton Environments NMR_C ¹³C NMR - ~10 distinct signals - Carbonyl C=O (δ >160 ppm) - Aromatic carbons (δ 110-150 ppm) mol->NMR_C Carbon Skeleton IR IR Spectroscopy - C=O stretch (~1650-1680 cm⁻¹) - N-H stretch (broad, ~3100-3400 cm⁻¹) - C=C/C=N stretches (~1550-1620 cm⁻¹) mol->IR Vibrational Modes

Caption: Correlation of molecular features with predicted spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region.

  • Pyridyl Protons: Four protons on the pyridine ring will appear as a series of doublets, triplets, or multiplets between δ 7.0 and 8.8 ppm. The proton adjacent to the nitrogen will be the most downfield (deshielded).

  • Pyridinone Protons: Three protons on the pyridinone ring will also appear in the aromatic region, likely showing distinct coupling patterns (doublets and a doublet of doublets).

  • Amide Proton: The N-H proton of the pyridinone will appear as a broad singlet at a significantly downfield shift (typically δ > 10 ppm) and will exchange with D₂O.[9]

IR Spectroscopy

Infrared spectroscopy is crucial for identifying key functional groups.

  • Carbonyl Stretch (C=O): A strong, sharp absorption peak is expected around 1650-1680 cm⁻¹. This is a hallmark of the 2-pyridone system.[10]

  • N-H Stretch: A broad absorption band is anticipated in the region of 3100-3400 cm⁻¹ due to the N-H bond of the amide.[10]

  • Aromatic C=C/C=N Stretches: Multiple sharp peaks of medium intensity are expected in the 1550-1620 cm⁻¹ region, corresponding to the vibrations of the two aromatic rings.

Biological Significance and Therapeutic Potential

The primary significance of this compound in drug discovery is its role as a key structural intermediate for the synthesis of Perampanel .[11] Perampanel is a first-in-class, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[12]

Dysfunction of glutamatergic neurotransmission, the main excitatory pathway in the central nervous system, is implicated in numerous neurological disorders, including epilepsy.[12] AMPA receptors mediate fast synaptic transmission. Their over-activation can lead to excitotoxicity and seizure activity.

Mechanism_of_Action cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate (Neurotransmitter) Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron AMPA AMPA Receptor Glutamate->AMPA Binds & Activates Excitation Na⁺ Influx & Neuronal Excitation AMPA->Excitation Antagonist Perampanel (Derived from Core Structure) Antagonist->AMPA Non-competitive Antagonism (Blocks Channel)

Caption: Role of the core scaffold in developing AMPA receptor antagonists.

By serving as a foundational building block for Perampanel, this compound is directly linked to therapies for epilepsy and other conditions where dampening excessive glutamatergic signaling is beneficial.[11][12][13] The structure-activity relationship studies that led to Perampanel's discovery highlight the importance of the specific arrangement of the pyridyl and pyridinone rings for achieving potent AMPA receptor antagonism.[12]

Conclusion

This compound is more than a simple heterocyclic molecule; it is a validated and critical precursor in the synthesis of sophisticated neurological drugs. Its molecular structure, characterized by a bi-aryl heterocyclic core, is accessible through robust and scalable Suzuki coupling chemistry. The predictable spectroscopic signature of its constituent functional groups allows for reliable characterization. Understanding the synthesis, structure, and ultimate therapeutic application of this compound provides valuable insight for medicinal chemists engaged in the design and development of next-generation central nervous system agents.

References

An In-depth Technical Guide to the Solubility of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE (CAS No. 381233-78-9) is a heterocyclic organic compound of significant interest in medicinal chemistry.[1][2][3] With a molecular formula of C₁₀H₈N₂O and a molecular weight of 172.18 g/mol , this pyridinone derivative serves as a key intermediate in the synthesis of pharmacologically active molecules.[1][4] Notably, it is a precursor in the production of Perampanel, a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5][6][7] Understanding the solubility of this intermediate is paramount for its efficient use in synthetic processes, formulation development, and for predicting its behavior in biological systems. This guide provides a comprehensive technical overview of the solubility of this compound, detailed experimental protocols for its determination, and an exploration of its relevant biological context.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its physicochemical properties. The presence of both a pyridine and a pyridinone ring in this compound suggests a degree of polarity and the potential for hydrogen bonding, which are key determinants of solubility.[8][9][10]

Known Qualitative Solubility:

Published data indicates that this compound is slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol.[5][11]

Predicted Solubility:

The pyridinone scaffold is often considered a "privileged structure" in drug discovery due to its favorable metabolic stability and potential for good bioavailability.[9] The solubility of pyridinone derivatives can be significantly modulated by the nature and position of their substituents.[8]

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSlightly Soluble to Sparingly SolubleThe pyridinone and pyridine moieties can participate in hydrogen bonding. Solubility in water is expected to be low but may increase with pH adjustment. It is known to be slightly soluble in methanol.[5][11]
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThe polar nature of these solvents can effectively solvate the polar functional groups of the molecule. It is known to be slightly soluble in DMSO.[5][11]
Non-Polar Hexane, TolueneInsoluble to Sparingly SolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThe molecule's polarity and potential for dipole-dipole interactions suggest good solubility. It is known to be slightly soluble in chloroform.[5][11]

Biological Context: Role as a Perampanel Intermediate and the AMPA Receptor Signaling Pathway

The primary significance of this compound in drug development lies in its role as a key building block for Perampanel.[5] Perampanel is a first-in-class, non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[7][12] Therefore, the biological context of this intermediate is intrinsically linked to the glutamatergic system and, more specifically, the AMPA receptor signaling pathway.

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system.[14][15] It activates both ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[8][9][10] AMPA receptors are ionotropic receptors that, upon binding glutamate, open a channel permeable to sodium and, in some cases, calcium ions, leading to rapid depolarization of the postsynaptic neuron.[16]

Over-activation of AMPA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in various neurological disorders, including epilepsy.[8] By non-competitively antagonizing the AMPA receptor, Perampanel reduces the excitatory signaling, thereby controlling seizures.

Diagram 1: Simplified AMPA Receptor Signaling Pathway

AMPA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate in Vesicle Release Vesicular Release Glutamate_Vesicle->Release Action_Potential Action Potential Action_Potential->Release Ca²⁺ influx Glutamate Glutamate Release->Glutamate Exocytosis AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Na⁺/Ca²⁺ Influx AMPA_R->Na_Ca_Influx Opens Channel Depolarization Depolarization (EPSP) Na_Ca_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation Perampanel Perampanel (Antagonist) Perampanel->AMPA_R Non-competitive inhibition

Caption: Simplified Glutamatergic Synapse and AMPA Receptor Signaling.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following protocols provide robust methodologies for quantifying the solubility of this compound.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This is the gold-standard method for determining thermodynamic solubility.

1. Preparation of Saturated Solution: a. Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the desired solvent in a glass vial. The excess solid should be clearly visible. b. Seal the vial tightly to prevent solvent evaporation. c. Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

2. Separation of Undissolved Solid: a. After equilibration, allow the suspension to settle. b. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. c. Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. Alternatively, centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes and carefully collect the supernatant.

3. Quantification of Solute Concentration: a. The concentration of the dissolved compound in the clear filtrate/supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, as detailed below.

Diagram 2: Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_quant Quantification Methods Start Start: Excess Compound + Solvent Equilibration Equilibration (24-48h) Constant Temperature Agitation Start->Equilibration Separation Separation of Solid (Filtration or Centrifugation) Equilibration->Separation Quantification Quantification of Dissolved Compound Separation->Quantification HPLC HPLC-UV Quantification->HPLC UV_Vis UV-Vis Spectrophotometry Quantification->UV_Vis End Result: Solubility (mg/mL or mM) HPLC->End UV_Vis->End

Caption: Shake-Flask Solubility Determination Workflow.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of the compound.

1. Instrument and Conditions (Example):

  • System: Agilent 1260 Infinity II or similar.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a predetermined λmax (e.g., around 250-300 nm, to be determined experimentally).

2. Preparation of Standard Curve: a. Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). b. Perform serial dilutions to create a series of standards of known concentrations that bracket the expected solubility range. c. Inject each standard into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

3. Sample Analysis: a. Dilute the saturated solution obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the linear range of the standard curve. b. Inject the diluted sample and record the peak area. c. Use the calibration curve to determine the concentration in the diluted sample and then multiply by the dilution factor to calculate the solubility.

Protocol 3: Quantification by UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present.

1. Determination of λmax: a. Prepare a dilute solution of the compound in the solvent of interest. b. Scan the solution using a UV-Vis spectrophotometer over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

2. Preparation of Standard Curve: a. Prepare a stock solution of known concentration. b. Create a series of dilutions to generate standards of known concentrations. c. Measure the absorbance of each standard at the predetermined λmax. d. Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

3. Sample Analysis: a. Dilute the saturated solution from the shake-flask experiment with the same solvent to bring the absorbance within the linear range of the calibration curve. b. Measure the absorbance of the diluted sample at λmax. c. Use the calibration curve to calculate the concentration of the diluted sample and multiply by the dilution factor to obtain the solubility.

Conclusion

This compound is a crucial intermediate in the synthesis of the AMPA receptor antagonist Perampanel. While detailed quantitative solubility data is sparse in the public domain, its chemical structure and the properties of the final drug product allow for a reasoned prediction of its solubility profile. It is expected to have limited aqueous solubility, which is likely pH-dependent, and good solubility in polar aprotic and chlorinated organic solvents. The provided experimental protocols offer robust and reliable methods for researchers to determine the precise solubility of this compound in various solvents, which is essential for optimizing synthetic routes and for any further development activities. A thorough understanding of its solubility, coupled with its biological context within the glutamatergic signaling pathway, provides a solid foundation for its effective application in research and drug development.

References

Methodological & Application

experimental protocol for Suzuki coupling of 2-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Bromopyridine

Abstract: This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-bromopyridine to synthesize 2-arylpyridines, which are crucial structural motifs in medicinal chemistry and materials science.[1][2][3] This application note outlines the mechanistic considerations specific to this substrate, provides a robust step-by-step experimental protocol, and offers guidance on troubleshooting and optimization.

Introduction: The Significance and Challenges of 2-Arylpyridine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[4][5][6][7] Its importance is highlighted by the 2010 Nobel Prize in Chemistry awarded to its developers.[6] The synthesis of 2-arylpyridines is of particular interest due to their prevalence in pharmaceuticals and functional materials.[1][3]

However, the use of 2-bromopyridine as a substrate in Suzuki-Miyaura coupling presents unique challenges. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation and low yields.[8][9] Additionally, the electron-deficient nature of the pyridine ring can affect the efficiency of key steps in the catalytic cycle.[9] This guide provides a protocol designed to overcome these challenges and achieve high-yield synthesis of 2-arylpyridines.

Mechanistic Overview: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][10]

  • Oxidative Addition: The active Pd(0) catalyst reacts with 2-bromopyridine to form a Pd(II) complex. This is often the rate-determining step.[8]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the 2-arylpyridine product, regenerating the active Pd(0) catalyst.[7][10]

The choice of ligands, base, and solvent is critical to ensure the efficiency of each step and to mitigate catalyst inhibition by the pyridine nitrogen.[8][11]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 2-Bromopyridine PdII_Aryl Ar-Pd(II)-X(L_n) (Ar = 2-pyridyl, X = Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Biaryl ReductElim Reductive Elimination PdII_Biaryl->ReductElim ReductElim->Pd0 2-Arylpyridine

Caption: The Suzuki-Miyaura catalytic cycle for 2-bromopyridine.

Experimental Protocol: Synthesis of 2-Phenylpyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid. It should be considered a starting point and may require optimization for different substrates or scales.[1]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a ligand; 1-5 mol%)[1][9]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[9][11]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[1][11]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and the chosen base (2.0 equiv).[1]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere:

    • Seal the vessel with a septum.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1][11] Oxygen can promote undesirable side reactions like the homocoupling of the boronic acid.[9]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine.[1]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1][9]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1][11]

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.[13]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

    • The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-phenylpyridine.[1][4]

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Setup Reaction Setup (Reagents & Catalyst) Inert Establish Inert Atmosphere Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Column Column Chromatography Workup->Column Characterize Characterization (NMR, MS) Column->Characterize

Caption: General experimental workflow for the Suzuki coupling of 2-bromopyridine.

Optimization and Troubleshooting

Achieving high yields in the Suzuki coupling of 2-bromopyridine often requires careful optimization of reaction parameters. Below is a summary of key variables and common issues with suggested solutions.

Table 1: Key Reaction Parameters and Recommendations

ParameterRecommendationRationale
Catalyst System Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[8][9]These ligands shield the palladium center, preventing coordination by the pyridine nitrogen and promoting the key steps of the catalytic cycle.[8]
Base Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[9][11]The choice of base is crucial for the transmetalation step and its effectiveness can be solvent-dependent.[11]
Solvent A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is commonly used.[1][11]The aqueous component is often necessary for the base to function effectively.[11] Anhydrous conditions may be required to minimize protodeboronation.[8]
Boronic Acid Use a slight excess (1.2-1.5 equivalents). Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[8][14]This can compensate for potential decomposition via protodeboronation, a common side reaction.[8][14]
Temperature Typically in the range of 80-110 °C.[1][9]Higher temperatures can facilitate the oxidative addition of the less reactive C-Br bond in 2-bromopyridine.[8]

Table 2: Common Troubleshooting Scenarios

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Catalyst inhibition by pyridine nitrogen.[8][9] - Inefficient oxidative addition.[8] - Inactive catalyst.- Use bulky, electron-rich ligands.[8] - Increase reaction temperature.[9] - Screen different palladium sources and ligands.[14]
Significant Byproduct Formation (e.g., Homocoupling) - Presence of oxygen in the reaction mixture.[9]- Ensure thorough degassing of solvents and the reaction setup.[9]
Unreacted Starting Material - Insufficient base strength or solubility.[9] - Inadequate reaction temperature.[9]- Screen stronger or more soluble bases.[9] - Cautiously increase the reaction temperature.[9]
Protodeboronation of Boronic Acid - Presence of water, especially with aqueous bases.[8]- Use anhydrous solvents. - Employ more stable boronic esters or trifluoroborate salts.[8]

Conclusion

The Suzuki-Miyaura cross-coupling of 2-bromopyridine is a highly effective method for the synthesis of 2-arylpyridines, provided that the specific challenges associated with this substrate are addressed. By carefully selecting the catalyst system, base, and reaction conditions, and by ensuring an inert atmosphere, researchers can achieve high yields and purity. The protocol and troubleshooting guide presented here offer a solid foundation for the successful application of this important transformation in a research and development setting.

References

The Strategic Role of 5-(2-Pyridyl)-1,2-dihydropyridin-2-one in the Synthesis of Perampanel: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Perampanel and the Significance of its Pyridone Core

Perampanel, marketed as Fycompa®, is a first-in-class, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system.[1][2][3] Its chemical structure, 5′-(2-cyanophenyl)-1′-phenyl-2,3′-bipyridinyl-6′(1′H)-one, is characterized by a central 1,2-dihydropyridin-2-one core.[1][4] This heterocyclic scaffold is crucial for its therapeutic activity in treating partial-onset seizures in patients with epilepsy.[1][2] The synthesis of this complex molecule relies on a strategic and convergent approach, in which the formation of the key intermediate, 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE , is a critical juncture. This guide provides an in-depth exploration of the application of this intermediate in the synthesis of Perampanel, offering detailed protocols and insights for researchers and professionals in drug development.

The Central Intermediate: this compound

This compound, also known as 5-(pyridin-2-yl)-2(1H)-pyridone, serves as the foundational building block upon which the final structure of Perampanel is assembled.[1][4][5][6][7] Its synthesis is a key step that dictates the overall efficiency and scalability of the Perampanel manufacturing process. Several synthetic routes to this intermediate have been reported, often starting from commercially available pyridine derivatives.[8][9]

Synthesis of this compound: A Protocol

One common and effective method for the preparation of this key intermediate involves a Suzuki coupling reaction. The following protocol is a representative example based on literature precedents.[1][4]

Reaction Scheme:

Synthesis of this compound 5-bromo-2-methoxypyridine 5-bromo-2-methoxypyridine Pd_catalyst Pd Catalyst Base 5-bromo-2-methoxypyridine->Pd_catalyst pyridine-2-yl boronic acid pyridine-2-yl boronic acid pyridine-2-yl boronic acid->Pd_catalyst Intermediate_1 2-methoxy-5-(pyridin-2-yl)pyridine Pd_catalyst->Intermediate_1 Suzuki Coupling HBr HBr Intermediate_1->HBr Final_Product 5-(2-Pyridyl)-1,2- dihydropyridin-2-one HBr->Final_Product Demethylation

Synthesis of the key intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
5-Bromo-2-methoxypyridine13472-85-0188.02 g/mol 18.8 g0.1
Pyridine-2-ylboronic acid16458-05-0122.93 g/mol 12.3 g0.1
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 1.16 g0.001
Sodium Carbonate497-19-8105.99 g/mol 21.2 g0.2
Toluene108-88-392.14 g/mol 200 mL-
Water7732-18-518.02 g/mol 100 mL-
48% Hydrobromic acid10035-10-680.91 g/mol 50 mL-

Step-by-Step Protocol:

  • Suzuki Coupling:

    • To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2-methoxypyridine (18.8 g, 0.1 mol), pyridine-2-ylboronic acid (12.3 g, 0.1 mol), toluene (200 mL), and an aqueous solution of sodium carbonate (21.2 g in 100 mL of water).

    • Purge the mixture with nitrogen for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 0.001 mol) to the reaction mixture.

    • Heat the mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-methoxy-5-(pyridin-2-yl)pyridine.

  • Demethylation:

    • To the crude 2-methoxy-5-(pyridin-2-yl)pyridine, add 48% hydrobromic acid (50 mL).

    • Heat the mixture to reflux (approximately 120-125 °C) for 8-12 hours.

    • Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water (300 mL).

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.

Transformation of the Intermediate to Perampanel: A Multi-step Synthesis

Once this compound is obtained, it undergoes a series of transformations to yield Perampanel. The key steps involve bromination at the 3-position of the pyridinone ring, N-phenylation, and a final Suzuki coupling with a cyanophenyl boronic acid derivative.[1][4][8]

Perampanel Synthesis Workflow A 5-(2-Pyridyl)-1,2- dihydropyridin-2-one reagent1 N-Bromosuccinimide (NBS) A->reagent1 B 3-Bromo-5-(2-pyridyl)-1,2- dihydropyridin-2-one reagent2 Phenylboronic acid Cu(OAc)2, Base B->reagent2 C 3-Bromo-1-phenyl-5-(pyridin- 2-yl)pyridin-2(1H)-one reagent3 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile Pd Catalyst, Base C->reagent3 D Perampanel reagent1->B Bromination reagent2->C N-Phenylation reagent3->D Suzuki Coupling

References

Application Notes and Protocols for 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE in Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE in neurological research. This compound is a critical intermediate in the synthesis of Perampanel, a first-in-class, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Given that the primary utility of this compound in a neurological context is as a precursor to Perampanel, this document will first detail its role in the synthesis and then provide extensive application notes and protocols for Perampanel in preclinical neurological research.

Part 1: The Role of this compound in the Synthesis of Perampanel

This compound serves as a core structural scaffold in the multi-step synthesis of Perampanel. Its pyridinone ring is a key component of the final molecule. The synthesis generally involves the introduction of a phenyl group at the 1-position and a 2-cyanophenyl group at the 3-position of the pyridinone ring system.

A representative synthetic pathway starting from this compound is outlined below. This pathway illustrates the chemical transformations that leverage this intermediate to construct the final active pharmaceutical ingredient, Perampanel.

Perampanel Synthesis A 5-(2-PYRIDYL)-1,2- DIHYDROPYRIDIN-2-ONE B 3-Bromo-5-(2-pyridyl)-1,2- dihydropyridin-2-one A->B Bromination (e.g., NBS in DMF) C 3-Bromo-1-phenyl-5-(2-pyridyl)- 1,2-dihydropyridin-2-one B->C N-Arylation (e.g., Phenylboronic acid, Pd catalyst, base) D Perampanel (2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2- dihydropyridin-3-yl)benzonitrile) C->D Suzuki Coupling (e.g., 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, Pd catalyst, base)

Caption: Synthetic pathway of Perampanel from this compound.

Protocol 1: Synthesis of Perampanel from this compound

This protocol is a generalized representation based on established chemical literature and patent filings.[1][2][3][4] Researchers should consult specific literature for detailed reaction conditions and safety precautions.

Step 1: Bromination of this compound

  • Dissolve this compound in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Slowly add N-bromosuccinimide (NBS) to the solution at room temperature and stir for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product, 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one.

Step 2: N-Arylation of 3-Bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one

  • In a reaction vessel, combine 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one, phenylboronic acid, a palladium catalyst (e.g., palladium triphenylphosphine), and a suitable base (e.g., triethylamine) in a solvent like methylene dichloride.

  • Stir the mixture at room temperature for several hours until the reaction is complete.

  • Work up the reaction mixture to isolate 3-bromo-1-phenyl-5-(2-pyridyl)-1,2-dihydropyridin-2-one.

Step 3: Suzuki Coupling to Yield Perampanel

  • Combine 3-bromo-1-phenyl-5-(2-pyridyl)-1,2-dihydropyridin-2-one, 2-(1,3,2-dioxaborinan-2-yl)benzonitrile, a palladium catalyst (e.g., palladium acetate with triphenylphosphine), and a base (e.g., potassium carbonate) in a solvent such as 1,2-dimethoxyethane.

  • Heat the reaction mixture under an inert atmosphere for several hours.

  • After completion, cool the mixture and perform an aqueous workup followed by extraction and purification to yield Perampanel.

Part 2: Application of Perampanel in Neurological Research

Perampanel's primary mechanism of action is the selective, non-competitive antagonism of AMPA-type glutamate receptors.[5][6] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[5] By binding to an allosteric site on the AMPA receptor, Perampanel reduces the influx of calcium and sodium ions in response to glutamate binding, thereby decreasing neuronal excitability.[5][7] This mechanism makes Perampanel a valuable tool for studying and potentially treating neurological disorders characterized by excessive glutamatergic activity, such as epilepsy and excitotoxicity-induced neurodegeneration.

Perampanel MOA cluster_0 Postsynaptic Neuron cluster_1 With Perampanel AMPA_R AMPA Receptor Glutamate Binding Site Ion Channel (Closed) Excitotoxicity Neuronal Hyperexcitability & Excitotoxicity AMPA_R:pore->Excitotoxicity Na+/Ca2+ Influx Glutamate Glutamate Glutamate->AMPA_R:head Binds Perampanel Perampanel AMPA_R_blocked AMPA Receptor Allosteric Site Ion Channel (Remains Closed) Perampanel->AMPA_R_blocked:head Binds (Non-competitive) AMPA_R_blocked:pore->Excitotoxicity Influx Blocked

Caption: Mechanism of action of Perampanel at the postsynaptic AMPA receptor.

Application in Epilepsy Research

Perampanel has been extensively studied in various preclinical models of epilepsy, demonstrating broad-spectrum anticonvulsant activity.[7]

Table 1: Efficacy of Perampanel in Preclinical Seizure Models

ModelSpeciesSeizure TypeEfficacy MeasureResultReference
Maximal Electroshock (MES)MouseGeneralized Tonic-ClonicED501.8 mg/kg[7]
Pentylenetetrazol (PTZ)MouseGeneralized ClonicED504.3 mg/kg[7]
Amygdala KindlingRatFocal with Secondary GeneralizationSeizure Score ReductionSignificant at 1.5 mg/kg[8]
Lithium-PilocarpineRatStatus EpilepticusSeizure Termination100% at 6 mg/kg[9]
Protocol 2: Evaluation of Perampanel in a PTZ-Induced Acute Seizure Model

This protocol describes the use of Perampanel to assess its anticonvulsant effects against seizures induced by pentylenetetrazol (PTZ) in mice.

Materials:

  • Male BALB/c mice (20-25 g)

  • Perampanel

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Pentylenetetrazol (PTZ)

  • Observation chambers

  • Scoring system for seizure severity (e.g., Racine scale)

Procedure:

  • Drug Preparation: Prepare a stock solution of Perampanel in the chosen vehicle.

  • Animal Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.

  • Grouping: Randomly assign mice to different treatment groups: Vehicle control, and Perampanel at various doses (e.g., 1, 2.5, 5, 10 mg/kg).

  • Drug Administration: Administer Perampanel or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before PTZ administration.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes.

  • Scoring: Score the severity of seizures using a standardized scale (e.g., Racine scale). Record the latency to the first seizure and the incidence of tonic-clonic seizures.

  • Data Analysis: Analyze the data for significant differences in seizure scores, latencies, and incidence between the Perampanel-treated groups and the vehicle control group.

Application in Neurodegeneration and Stroke Research

The excitotoxicity mediated by excessive glutamate release is a key pathological mechanism in ischemic stroke and other neurodegenerative diseases. Perampanel's ability to block AMPA receptors makes it a promising candidate for neuroprotection.

Studies have shown that Perampanel can reduce infarct volume, attenuate neurodegeneration, and improve behavioral outcomes in animal models of cerebral ischemia.[10][11][12] It has also been investigated for its potential therapeutic role in amyotrophic lateral sclerosis (ALS), a neurodegenerative disease characterized by motor neuron death.[13]

Protocol 3: Assessing Neuroprotective Effects of Perampanel in a Focal Ischemia Model

This protocol outlines a method to evaluate the neuroprotective efficacy of Perampanel in a rat model of focal cerebral ischemia induced by pial vessel disruption (PVD).

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • Perampanel

  • Vehicle

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for craniotomy

  • Behavioral testing apparatus (e.g., forced swim test, rotarod)

  • Histological stains (e.g., Fluoro-Jade C for detecting degenerating neurons)

Procedure:

  • Focal Ischemia Induction (PVD Model):

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Perform a craniotomy to expose the pial vessels over the desired cortical area.

    • Mechanically disrupt the pial vessels to induce a focal ischemic lesion.

  • Drug Administration:

    • Administer Perampanel (e.g., 3 mg/kg, i.p.) or vehicle 1 hour post-surgery and continue for a specified duration (e.g., daily for 3 days).[10]

  • Behavioral Assessment:

    • On subsequent days, perform a battery of behavioral tests to assess motor deficits (rotarod), depressive-like behavior (forced swim test), and cognitive impairment.[10]

  • Histological Analysis:

    • At the end of the study period, perfuse the animals and prepare brain sections.

    • Stain the sections with markers of neuronal degeneration, such as Fluoro-Jade C, to quantify the extent of neuroprotection in the hippocampus and other affected brain regions.[11]

  • Data Analysis:

    • Compare behavioral scores and the extent of neurodegeneration between the Perampanel-treated and vehicle-treated groups to determine the neuroprotective efficacy of the compound.

InVivo_Workflow start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize grouping Random Group Assignment (Vehicle vs. Perampanel) acclimatize->grouping surgery Induce Neurological Insult (e.g., PVD Stroke Model) grouping->surgery treatment Drug Administration (Perampanel or Vehicle) surgery->treatment behavior Behavioral Testing (Motor, Cognitive, Affective) treatment->behavior Post-insult recovery histology Endpoint Analysis (e.g., Histology, Biochemistry) behavior->histology analysis Data Analysis & Interpretation histology->analysis end End analysis->end

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of AMPA Receptor Antagonagists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed overview and practical protocols for the laboratory-scale synthesis of key α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The structure of this document is designed to offer a comprehensive and intuitive workflow, moving from foundational concepts to detailed synthetic procedures and mechanistic insights.

Introduction: The Significance of AMPA Receptor Antagonism

The AMPA receptor, a key ionotropic glutamate receptor, is fundamental to the mediation of fast excitatory neurotransmission throughout the central nervous system (CNS).[1] Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, amyotrophic lateral sclerosis (ALS), and stroke. Consequently, the development of antagonists that can modulate AMPA receptor activity is a significant focus of neuroscience research and therapeutic drug development. These antagonists are broadly classified based on their mechanism of action into competitive and non-competitive antagonists.

Competitive antagonists directly compete with the endogenous ligand, glutamate, for binding at the agonist recognition site on the AMPA receptor. By occupying this site, they prevent glutamate from binding and activating the receptor, thereby inhibiting ion channel opening.

Non-competitive antagonists , in contrast, bind to a distinct allosteric site on the receptor.[1] This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound to the agonist site.[1] This mechanism offers potential therapeutic advantages, such as use-dependent blockade and a ceiling effect that may mitigate side effects.[1]

This application note will detail the synthesis of a representative compound from each class: the competitive antagonist NBQX and the non-competitive antagonist Perampanel .

Mechanisms of AMPA Receptor Antagonism

To visualize the distinct mechanisms of competitive and non-competitive antagonists, the following diagram illustrates their interaction with the AMPA receptor.

AMPA_Receptor_Antagonism Figure 1: Mechanisms of AMPA Receptor Antagonism cluster_competitive Competitive Antagonism cluster_noncompetitive Non-Competitive Antagonism glutamate_c Glutamate receptor_c AMPA Receptor Glutamate Binding Site glutamate_c->receptor_c:g Binds & Activates nbqx NBQX (Competitive Antagonist) nbqx->receptor_c:g Binds & Blocks glutamate_nc Glutamate receptor_nc AMPA Receptor Glutamate Binding Site Allosteric Site glutamate_nc->receptor_nc:g Binds perampanel Perampanel (Non-Competitive Antagonist) perampanel->receptor_nc:a Binds & Induces Conformational Change

Caption: Competitive vs. Non-Competitive Antagonism at the AMPA Receptor.

Synthesis Protocols

The following sections provide detailed, step-by-step protocols for the laboratory-scale synthesis of NBQX and Perampanel. These protocols are designed to be self-validating, with clear instructions for purification and characterization.

Protocol 1: Synthesis of NBQX (Competitive Antagonist)

NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive AMPA/kainate receptor antagonist.[2][3] Its synthesis involves a multi-step process culminating in the formation of the quinoxaline-2,3-dione core.

Overall Synthetic Scheme:

NBQX_Synthesis Figure 2: Synthetic Pathway for NBQX A Starting Material B Intermediate 1 A->B Reaction 1 C Intermediate 2 B->C Reaction 2 D NBQX C->D Reaction 3 Perampanel_Synthesis Figure 3: Synthetic Pathway for Perampanel A 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one C Perampanel A->C Suzuki Coupling B 2-(1,3,2-dioxaborinan-2-yl)benzonitrile B->C Synthesis_Characterization_Workflow Figure 4: General Workflow for Synthesis and Characterization start Synthesis Protocol purification Purification (Recrystallization/Chromatography) start->purification structural_analysis Structural Analysis (NMR, MS, IR) purification->structural_analysis purity_assessment Purity Assessment (TLC, Melting Point, HPLC) structural_analysis->purity_assessment final_product Pure Antagonist purity_assessment->final_product

References

Application Notes & Protocols for the Purification of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Introduction and Strategic Importance

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE (CAS 381233-78-9) is a pivotal heterocyclic compound, frequently utilized as a key intermediate in the synthesis of complex pharmaceutical agents, notably as a precursor or impurity standard for drugs like Perampanel.[1] Its biological activity and role in drug development necessitate a high degree of purity, as even trace impurities can lead to undesirable side effects, altered pharmacological profiles, or complications in downstream synthetic steps.

This document provides a comprehensive guide to the purification of this compound, moving beyond simple protocols to explain the underlying chemical principles. The choice of purification strategy is dictated by the scale of the synthesis, the nature of the impurities, and the final purity requirement. This guide is intended for researchers, chemists, and process development scientists engaged in the synthesis and purification of heterocyclic intermediates.

Physicochemical Profile

Understanding the molecule's inherent properties is the cornerstone of designing an effective purification strategy. The presence of both a pyridine ring (basic) and a pyridinone ring (weakly acidic/amide-like) imparts a unique polarity and solubility profile.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[2][3]
Molecular Weight 172.18 g/mol [2][3]
Appearance White to off-white solid[4]
Melting Point 71-75°C[4]
Boiling Point 434.3 ± 45.0 °C (Predicted)[4]
Density 1.221 ± 0.06 g/cm³ (Predicted)[4]
pKa 10.85 ± 0.10 (Predicted)[4]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[4]

Common Impurities from Synthetic Routes

The compound is typically synthesized via a Suzuki coupling reaction between a pyridine-derived boronic acid or ester and a suitable bromopyridine derivative.[1][2] Consequently, the crude product is often contaminated with a predictable set of impurities.

  • Unreacted Starting Materials: 2-Bromopyridine, 5-bromopyridin-2-ol, or their boronic ester counterparts.

  • Catalyst Residues: Palladium complexes (e.g., from Pd(PPh₃)₄) and their degradation products. These are critical to remove for pharmaceutical applications.

  • Homocoupling Byproducts: Bipyridine or bis-pyridinone species formed from the coupling of two identical starting molecules.

  • Solvent and Base Residues: Residual solvents from the reaction (e.g., Butanol, Toluene) and inorganic salts from the base used (e.g., Na₂CO₃, K₂CO₃).

Integrated Purification Workflow

A multi-step approach is often necessary to achieve high purity (>99%). The initial crude workup removes bulk impurities, followed by a high-resolution technique like chromatography or crystallization to remove closely related structural analogs.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction (Removes salts, water-soluble impurities) Crude->Workup 1. Quench & Extract Concentration Solvent Evaporation Workup->Concentration 2. Isolate Organics Chromatography Silica Gel Column Chromatography (Separates by polarity) Concentration->Chromatography 3a. Primary Purification Crystallization Recrystallization (High purity polishing) Concentration->Crystallization 3b. Alternative Primary Method Chromatography->Crystallization 4. Final Polishing Step PureProduct Pure Product (>99%) (Verify by HPLC, NMR, MS) Chromatography->PureProduct 5. Isolate & Dry (If sufficiently pure) Crystallization->PureProduct 5. Isolate & Dry

Caption: General purification workflow for this compound.

Protocol 1: Purification by Crystallization

Crystallization is the most effective technique for large-scale purification and for removing trace impurities, provided a suitable solvent system can be identified.[5] The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.

Rationale and Solvent System Selection

The moderate polarity of the target molecule suggests that polar protic solvents (alcohols) or polar aprotic solvents (esters, ketones) are good starting points. A known synthetic procedure reports crystallization from a 1-butanol solution with the addition of tert-butylmethyl ether (TBME) as an anti-solvent.[2] This indicates that while the compound is soluble in butanol, it is poorly soluble in ethers like TBME, a classic combination for inducing precipitation.

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a primary solvent (e.g., Methanol, Ethanol, or 1-Butanol) and heat the mixture gently (e.g., to 45-50°C) with stirring until the solid completely dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities (like catalyst residues or inorganic salts) are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystal Formation:

    • Method A (Slow Cooling): Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal yield.

    • Method B (Anti-Solvent Addition): While the solution is at room temperature, slowly add an anti-solvent in which the product is insoluble (e.g., tert-butylmethyl ether, hexane, or cold water) dropwise with stirring until the solution becomes persistently cloudy.[2]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-60°C) to a constant weight.[2]

Troubleshooting Crystallization
ProblemPotential CauseSolution
Oiling Out Compound's melting point is lower than the solvent's boiling point; solution is supersaturated.Add slightly more solvent to redissolve the oil, then cool much more slowly. Consider a lower-boiling point solvent.
No Crystals Form Solution is not sufficiently saturated; compound is too soluble.Evaporate some of the solvent to increase concentration. Add an anti-solvent. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal.
Poor Recovery Too much solvent used; compound has significant solubility even when cold.Evaporate some of the solvent from the filtrate and re-cool to obtain a second crop of crystals. Note that the second crop may be less pure.

Protocol 2: Purification by Column Chromatography

For small-scale purification or when dealing with impurities of very similar polarity to the product, column chromatography is the method of choice. Given the compound's structure, both normal-phase and reverse-phase chromatography are viable options.

Method A: Normal-Phase Silica Gel Chromatography

Principle: This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase. More polar compounds, like our target, will interact more strongly with the silica and elute later.

ChromatographyLogic ImpurityType Primary Impurity Type NonPolar Non-Polar (e.g., Homocoupled byproducts, residual PPh3) ImpurityType->NonPolar VeryPolar Very Polar / Charged (e.g., Salts, catalyst residues) ImpurityType->VeryPolar NormalPhase Normal-Phase Chromatography (Silica Gel) NonPolar->NormalPhase ReversePhase Reverse-Phase Chromatography (C18 Silica) VeryPolar->ReversePhase Result1 Impurities elute first. Product is retained longer. NormalPhase->Result1 Result2 Product elutes first. Impurities are strongly retained. ReversePhase->Result2

Caption: Logic for selecting a chromatography mode based on impurity profile.

Protocol:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: A mixture of a non-polar solvent and a polar modifier is required. Start with a system like Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate (EtOAc)/Hexane.

    • Initial Screening (TLC): Test solvent systems using TLC. A good system will give the product an Rf value of ~0.3-0.4. For this compound, a gradient of 0% to 10% MeOH in DCM is a promising starting point.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent (e.g., pure DCM).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. For better resolution, adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).

  • Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity by adding more of the polar modifier (e.g., increase the percentage of MeOH). This gradient elution will first wash off non-polar impurities, followed by the product, and finally, the most polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is an extremely high-resolution technique ideal for final purity analysis and for purifying small quantities to very high standards (>99.5%). It uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. The elution order is reversed from normal-phase; non-polar compounds are retained longer.

Protocol:

  • Stationary Phase: C18 column (e.g., Supelcosil LC ABZ + Plus or equivalent).[6]

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer. A typical system would be Acetonitrile/Water or Methanol/Water. Adding a modifier like 0.1% Formic Acid or 10mM Ammonium Acetate can improve peak shape by ensuring the pyridine and pyridinone moieties are in a consistent protonation state.[6][7]

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent like Methanol. Filter through a 0.45 µm syringe filter before injection.

  • Elution:

    • Analytical: Run a gradient (e.g., 10% to 90% Acetonitrile in water over 15-20 minutes) to determine the retention time of the product and impurities.

    • Preparative: Use the analytical data to develop an optimized isocratic or shallow gradient method that provides the best separation between the product and its closest impurities.

  • Product Isolation: Collect the fraction corresponding to the product peak. The solvent is typically removed by lyophilization (freeze-drying) if an aqueous buffer is used, or by rotary evaporation for high-organic mobile phases.

Purity Verification

No purification is complete without rigorous validation of the final product's purity. A combination of methods should be employed.

  • HPLC: The gold standard for quantitative purity assessment. Inject the final material onto a calibrated analytical HPLC system to determine purity as a percentage of area under the curve.

  • NMR Spectroscopy (¹H, ¹³C): Confirms the structural identity and can reveal the presence of impurities if their signals are visible above the noise.[8][9]

  • Mass Spectrometry (MS): Confirms the correct molecular weight (m/z = 173.07 for [M+H]⁺).

  • Melting Point: A sharp, narrow melting range (e.g., within 1-2°C) that matches literature values is a strong indicator of high purity.[1][4]

References

Application Notes and Protocols for Biological Assay Methods for AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of AMPA Receptors and Their Antagonists

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2] These ligand-gated ion channels are crucial for synaptic plasticity, a fundamental process for learning and memory.[3] However, excessive activation of AMPA receptors can lead to excitotoxicity, a pathological process implicated in a wide range of neurological disorders, including epilepsy, cerebral ischemia, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[4][5] Consequently, antagonists of the AMPA receptor are of significant interest as potential therapeutic agents.[5][6][7]

The development of effective and selective AMPA receptor antagonists requires a robust and multifaceted approach to biological screening and characterization. This guide provides an in-depth overview of the key biological assay methods, from high-throughput screening of compound libraries to detailed mechanistic studies in native systems. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify and validate novel AMPA receptor antagonists.

Part 1: In Vitro Assays for Primary Screening and Affinity Determination

In the initial stages of drug discovery, in vitro assays are indispensable for identifying hit compounds from large chemical libraries and for determining their affinity and selectivity for the target receptor.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[8] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the AMPA receptor.

Principle: The assay relies on the law of mass action. A radiolabeled ligand with known high affinity for the AMPA receptor is incubated with a preparation of the receptor (e.g., cell membranes from recombinant cell lines or brain tissue) in the presence of varying concentrations of the unlabeled test compound.[8][9] The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. From the IC50 value, the inhibition constant (Ki), a measure of the antagonist's affinity, can be calculated using the Cheng-Prusoff equation.[10]

Workflow for a Competitive Radioligand Binding Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis ReceptorPrep Receptor Source (e.g., cell membranes, brain homogenate) Incubate Incubate components to reach equilibrium ReceptorPrep->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]AMPA) Radioligand->Incubate TestCompound Unlabeled Test Compound (serial dilutions) TestCompound->Incubate Filter Rapid Filtration (separates bound from free radioligand) Incubate->Filter Count Scintillation Counting (quantifies bound radioactivity) Filter->Count Analyze Data Analysis (IC50 and Ki determination) Count->Analyze

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol: Competitive [³H]AMPA Binding Assay

  • Membrane Preparation: Homogenize rat cerebral cortex tissue or cells expressing AMPA receptors in ice-cold lysis buffer.[10] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer.[10] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]AMPA (typically at its Kd value), and varying concentrations of the test antagonist.[10] Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[10]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[10] Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[10]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[10]

  • Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Data Presentation:

CompoundIC50 (nM)Ki (nM)
Antagonist X5025
Antagonist Y12060
Antagonist Z157.5

Note: The Kd of the radioligand is assumed to be 25 nM in this example.

Part 2: Cell-Based Functional Assays for High-Throughput Screening and Potency Determination

While binding assays provide information on affinity, functional assays are essential to determine the potency of an antagonist in a cellular context and to distinguish between different mechanisms of antagonism (e.g., competitive vs. non-competitive).

Voltage-Sensitive Dye (VSD) Assays

VSD assays are a powerful tool for high-throughput screening (HTS) of compounds that modulate the function of ion channels like the AMPA receptor.[4][11]

Principle: This assay utilizes a fluorescent dye that changes its fluorescence intensity in response to changes in cell membrane potential.[4] Cells expressing functional AMPA receptors are loaded with the VSD. Application of an AMPA receptor agonist (e.g., glutamate) causes an influx of cations, leading to membrane depolarization and a change in the VSD's fluorescence.[4] An antagonist will inhibit this agonist-induced depolarization, resulting in a smaller change in fluorescence.

Screening Workflow for AMPA Receptor Antagonists using VSD:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Culture HEK293 cells expressing AMPA receptors PlateCells Plate cells in multi-well plates CellCulture->PlateCells LoadDye Load cells with Voltage-Sensitive Dye (VSD) PlateCells->LoadDye AddCompound Add test compounds (antagonists) LoadDye->AddCompound AddAgonist Add AMPA receptor agonist (e.g., glutamate) AddCompound->AddAgonist MeasureFluorescence Measure fluorescence change using a plate reader AddAgonist->MeasureFluorescence CalculateInhibition Calculate percent inhibition of agonist response MeasureFluorescence->CalculateInhibition DetermineIC50 Generate dose-response curves and determine IC50 values CalculateInhibition->DetermineIC50

Caption: High-throughput screening workflow using a voltage-sensitive dye assay.

Detailed Protocol: VSD-Based Antagonist Screening

  • Cell Culture: Culture HEK293 cells stably expressing the desired AMPA receptor subunits (e.g., GluA2) in a suitable medium.[4] To minimize excitotoxicity during culture, the medium can be supplemented with a low concentration of an AMPA receptor antagonist like NBQX.[4]

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells and incubate them with a VSD solution according to the manufacturer's instructions.

  • Compound Addition: Add the test antagonists at various concentrations to the wells and pre-incubate for a defined period.

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Then, add a pre-determined concentration of an AMPA receptor agonist (e.g., glutamate at its EC50) to all wells and immediately record the change in fluorescence over time.[11]

  • Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-evoked fluorescence signal. Calculate the percent inhibition for each concentration of the antagonist and plot the data to determine the IC50 value.

Calcium Imaging Assays

For AMPA receptors that are permeable to calcium (CP-AMPARs), changes in intracellular calcium concentration can be used as a readout of receptor activity.[12][13] This is particularly relevant for GluA2-lacking AMPA receptors.[14]

Principle: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2, Fluo-4).[12][15] Activation of CP-AMPARs by an agonist leads to an influx of calcium, causing an increase in the fluorescence of the indicator.[15] Antagonists will block this calcium influx and thus attenuate the fluorescence increase. To isolate the AMPA receptor-mediated calcium influx, it is crucial to block other potential sources of calcium entry, such as voltage-gated calcium channels and NMDA receptors.

Detailed Protocol: Calcium Imaging for CP-AMPAR Antagonists

  • Cell Culture: Use primary neuronal cultures or cell lines expressing CP-AMPARs.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye like Fura-2 AM.[12]

  • Pharmacological Isolation: Perfuse the cells with a buffer containing antagonists for NMDA receptors (e.g., APV) and voltage-gated calcium channels to ensure the measured calcium signal is specific to AMPA receptor activation.[12]

  • Assay Procedure: Acquire baseline fluorescence images. Apply the test antagonist for a pre-incubation period. Then, co-apply the antagonist with a specific AMPA receptor agonist (e.g., 5-fluorowillardiine).[12]

  • Image Acquisition and Analysis: Continuously record fluorescence images throughout the experiment. The change in intracellular calcium is typically represented as a ratio of fluorescence intensities at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to baseline (for single-wavelength dyes like Fluo-4).[16] The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced calcium transient.

Part 3: Electrophysiological Assays for Mechanistic Insights

Electrophysiology provides the most direct and detailed functional characterization of ion channel modulators. Whole-cell patch-clamp recording is the gold standard for studying the effects of antagonists on AMPA receptor-mediated currents.[17][18][19]

Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a single cell, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior. This allows for the precise control of the membrane potential and the measurement of ionic currents flowing through the AMPA receptors in response to agonist application.

Workflow for Whole-Cell Patch-Clamp Recording:

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis CellPrep Prepare cells (cultured neurons or cells from brain slices) Seal Form a gigaseal and establish whole-cell configuration CellPrep->Seal PipettePrep Fabricate and fill patch pipette with internal solution PipettePrep->Seal RecordBaseline Record baseline agonist-evoked currents Seal->RecordBaseline ApplyAntagonist Apply test antagonist RecordBaseline->ApplyAntagonist RecordPostAntagonist Record agonist-evoked currents in the presence of the antagonist ApplyAntagonist->RecordPostAntagonist AnalyzeCurrents Analyze current amplitude, kinetics (deactivation, desensitization) RecordPostAntagonist->AnalyzeCurrents DeterminePotency Determine IC50 and mechanism of action AnalyzeCurrents->DeterminePotency

Caption: Workflow for characterizing antagonists using whole-cell patch-clamp.

Detailed Protocol: Whole-Cell Patch-Clamp Analysis of Antagonist Action

  • Preparation: Prepare acute brain slices or cultured neurons expressing AMPA receptors.

  • Recording Setup: Place the preparation in a recording chamber on a microscope stage and continuously perfuse with artificial cerebrospinal fluid (aCSF) or an appropriate external solution.

  • Obtaining a Recording: Using a micromanipulator, approach a cell with a glass pipette filled with an internal solution. Apply gentle suction to form a high-resistance seal (>1 GΩ). Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents.[18]

  • Agonist Application: Rapidly apply an AMPA receptor agonist (e.g., glutamate or kainate) using a fast perfusion system to evoke a current.[20]

  • Antagonist Application: After recording stable control responses, perfuse the test antagonist onto the cell for a period of time, and then co-apply it with the agonist to measure the inhibited current.

  • Data Analysis: Measure the peak amplitude of the agonist-evoked current before and after antagonist application. To determine the mechanism of action, construct agonist dose-response curves in the absence and presence of the antagonist. A rightward shift in the dose-response curve with no change in the maximal response is indicative of a competitive antagonist, while a reduction in the maximal response suggests a non-competitive mechanism.

Data Presentation:

AntagonistIC50 (µM)MechanismEffect on DeactivationEffect on Desensitization
Perampanel0.093[1]Non-competitiveIncreased rateDecreased rate
Phenytoin30 (CI-AMPARs)Pore BlockerNot specifiedNot specified
GYKI 5246612.5[1]Non-competitiveNot specifiedNot specified

Part 4: In Vivo Assays for Efficacy and Pharmacodynamic Assessment

The ultimate test of a potential therapeutic agent is its efficacy in a living organism. In vivo assays are crucial for evaluating the anticonvulsant, neuroprotective, and behavioral effects of AMPA receptor antagonists.

Animal Models of Seizures

Several well-established animal models are used to screen for anticonvulsant activity.[21]

  • Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans.[21]

  • 6-Hz Test: This model is used to identify compounds effective against treatment-resistant partial seizures.[21]

  • Pentylenetetrazole (PTZ) Test: This chemical-induced seizure model is predictive of efficacy against absence seizures.[21]

Protocol Outline for In Vivo Anticonvulsant Testing:

  • Animal Preparation: Acclimate the animals (typically mice or rats) to the housing conditions.

  • Drug Administration: Administer the test antagonist via the desired route (e.g., intraperitoneal, oral) at various doses.

  • Seizure Induction: At the expected time of peak drug effect, induce seizures using one of the methods described above.

  • Observation and Scoring: Observe the animals for seizure activity and score the severity and duration of the seizures. Protection is defined as the absence of a specific seizure endpoint (e.g., tonic hindlimb extension in the MES test).

  • Data Analysis: Determine the dose of the antagonist that protects 50% of the animals (ED50).

Models of Cerebral Ischemia

To assess the neuroprotective effects of AMPA receptor antagonists, models of stroke are employed.

  • Middle Cerebral Artery Occlusion (MCAO): This surgical model mimics ischemic stroke in humans. The antagonist is typically administered before, during, or after the ischemic insult.

  • Oxygen-Glucose Deprivation (OGD) in vitro: While not a true in vivo model, OGD in primary neuronal cultures or brain slices is a common in vitro method to simulate ischemic conditions and assess neuroprotection.[22] The release of lactate dehydrogenase (LDH) into the culture medium can be measured as an indicator of cell death.[22]

Assessment of Neuroprotection: Following the ischemic insult and treatment, the extent of neuronal damage is assessed using histological techniques (e.g., staining to determine infarct volume) or by measuring functional outcomes (e.g., neurological deficit scores).

Conclusion

The characterization of AMPA receptor antagonists is a hierarchical process that progresses from high-throughput in vitro screens to detailed in vivo studies. Each assay provides a unique and critical piece of information, from the initial identification of a hit compound's affinity and potency to its mechanism of action and ultimately its therapeutic potential in complex disease models. A thorough understanding and application of these diverse biological assay methods are fundamental to the successful development of novel therapeutics targeting the AMPA receptor.

References

Application Notes & Protocols: In Vitro Testing of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The 5-(2-pyridyl)-1,2-dihydropyridin-2-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Derivatives of this core are being investigated for a range of therapeutic applications, including as noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists for neurological diseases and as potent and selective kinase inhibitors.[1][2] The versatility of this scaffold necessitates a robust and systematic in vitro testing strategy to elucidate the biological activity, potency, selectivity, and mechanism of action (MoA) of novel analogues.

This guide provides a structured, multi-tiered approach to the in vitro characterization of this compound class, with a focus on their potential as kinase inhibitors. The protocols and workflows described herein are designed to be self-validating and are grounded in established biochemical and cell-based methodologies. We will progress from broad initial assessments of bioactivity to specific target engagement and pathway modulation assays, providing a comprehensive framework for advancing promising lead candidates.

Pre-Assay Compound Management: The Foundation of Reliable Data

The integrity of your results is critically dependent on the integrity of your test compounds. Proper handling and storage are paramount to ensure that the observed biological effects are genuinely attributable to the compound and not to degradation, precipitation, or contamination.[3][4] Effective compound management is the heart of a successful drug discovery workflow.[5]

Key Principles:

  • Solubility is Key: Most small molecules are initially dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM). It is crucial to ensure complete solubilization.

  • Storage Conditions: Stock solutions should be stored at -20°C or -80°C in tightly sealed containers to prevent water uptake and degradation.[6] Avoid repeated freeze-thaw cycles by preparing smaller volume single-use aliquots.[3][5]

  • Quality Control: Periodically assess the purity and identity of stock solutions, especially for key compounds, using techniques like LC-MS.

  • Assay Preparation: When preparing working solutions for assays, dilute the DMSO stock in aqueous assay buffer. Pay close attention to the final DMSO concentration in the assay, which should typically be kept below 0.5% to avoid solvent-induced artifacts.

Tier 1: Primary Assessment of Biological Activity

The initial goal is to determine whether a derivative has any biological effect in a cellular context and at what concentration range this effect occurs. A cell viability assay is the workhorse for this stage.

Protocol 1: Cell Viability & Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active metabolism convert the MTS tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[7][8]

Principle of the Assay: NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells reduce the MTS compound.[7] This conversion results in a colored formazan product that is soluble in the cell culture medium. The absorbance of this colored solution is measured, typically at 490-500 nm.[7]

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell line of interest (e.g., A549, HCT116, etc.)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Test compounds dissolved in DMSO

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells (e.g., 0.2%).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[9]

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[7][8]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time may need optimization depending on the cell type and density.[7][8]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

    • Plot the % viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation Example:

DerivativeCell LineIC₅₀ (µM)
Compound AA5491.2
Compound BA54915.8
Compound CA549> 50
Staurosporine (Control)A5490.05

Tier 2: Target Engagement & Selectivity

If a derivative shows potent cytotoxic activity, the next logical step is to determine if it directly inhibits its intended molecular target (e.g., a specific protein kinase). A biochemical assay is ideal for this purpose.

Protocol 2: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[10][11] The amount of ADP formed is directly proportional to the kinase activity.

Principle of the Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[10][11] The light output is directly correlated to the kinase activity.

Materials:

  • Recombinant kinase and its specific peptide/protein substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the kinase of interest)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Microplate luminometer

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, set up the 5 µL kinase reaction.[12]

    • Add the test compound at various concentrations.

    • Add the recombinant kinase and its substrate in kinase buffer.

    • Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Initiate Reaction: Start the reaction by adding ATP at a concentration close to its Km value for that specific kinase to ensure sensitive detection of competitive inhibitors.[13]

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction. Incubate for 40 minutes at room temperature.[11][12]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11][12]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the % inhibition against the log of the compound concentration and fit a dose-response curve to determine the biochemical IC₅₀ value.

Experimental Workflow Visualization

The progression from initial screening to target validation follows a logical funnel approach.

G A Compound Library of This compound Derivatives B Cell Viability Assay (e.g., MTS) A->B C Biochemical Kinase Assay (e.g., ADP-Glo) B->C Active Compounds (IC50 < 10 µM) D Selectivity Profiling (Kinase Panel) C->D E Cellular Target Engagement & Pathway Analysis (e.g., Western Blot) D->E Potent & Selective Hits

Caption: In Vitro Testing Funnel for Kinase Inhibitors.

Tier 3: Mechanism of Action (MoA) Elucidation

After confirming direct target inhibition, it is essential to verify that the compound engages its target in a cellular environment and modulates the downstream signaling pathway as expected.

Protocol 3: Phospho-Protein Analysis by Western Blot

Western blotting is a powerful technique to detect changes in the phosphorylation state of specific proteins within a signaling cascade, providing direct evidence of target inhibition in cells.

Principle of the Assay: Cells are treated with the inhibitor, lysed to release proteins, and the proteins are separated by size via SDS-PAGE. The separated proteins are transferred to a membrane and probed with primary antibodies specific for the phosphorylated form of a downstream substrate of the target kinase. A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence.[14]

Key Considerations for Phospho-Blotting:

  • Phosphatase Inhibitors: It is absolutely critical to include phosphatase inhibitors in all lysis buffers and sample handling steps to preserve the phosphorylation state of proteins.[14]

  • Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking instead of milk, as milk contains phosphoproteins (caseins) that can cause high background.[14]

  • Buffers: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[15]

  • Controls: Always include a positive control (e.g., cells stimulated to activate the pathway) and a negative control (e.g., unstimulated cells or cells treated with a known inhibitor). Probing for the total protein level of the target serves as a loading control.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to attach. Starve cells (if necessary to reduce basal signaling) and then pre-treat with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate growth factor or mitogen (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes) to activate the target kinase pathway.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitor cocktails.[14]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.[14]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[14]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again, then add an ECL (Enhanced Chemiluminescence) substrate and image the signal using a digital imager or X-ray film.[16]

  • Stripping & Reprobing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) to confirm equal protein loading.

Signaling Pathway Visualization

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_X Target Kinase X Receptor->Kinase_X Activates Substrate Downstream Substrate (e.g., ERK) Kinase_X->Substrate Phosphorylates (p-ERK) Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to Inhibitor This compound Derivative Inhibitor->Kinase_X Inhibits

Caption: Inhibition of a kinase signaling cascade.

References

Application Notes and Protocols for the Development of Analogs from 5-(2-Pyridyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-(2-pyridyl)-1,2-dihydropyridin-2-one scaffold represents a privileged structure in medicinal chemistry, forming the core of bioactive molecules with potential applications in oncology and neurology. Notably, it is the foundational structure for Perampanel, a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy.[1] This document provides a comprehensive guide for researchers and drug development professionals on the design, synthesis, and evaluation of novel analogs derived from this versatile core. We present detailed protocols for chemical functionalization, in vitro screening cascades for both anticancer and neurological targets, and in vivo efficacy models, underpinned by a rationale-driven approach to structure-activity relationship (SAR) exploration.

Introduction: The Therapeutic Potential of the Pyridinone Scaffold

The pyridinone class of heterocyclic compounds is of significant interest due to its diverse range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2] These molecules often act as hydrogen bond donors and acceptors, allowing for versatile interactions with various biological targets.[2] The 1,2-dihydropyridine moiety is also a pharmacologically important scaffold found in numerous approved drugs.[3]

The fusion of these two pharmacophores in this compound creates a unique chemical entity with demonstrated therapeutic relevance. Its utility in the synthesis of AMPA receptor antagonists for treating neurological diseases underscores the potential for developing novel therapeutics from this scaffold.[1] This guide will provide the necessary protocols to systematically explore the chemical space around this core structure to identify new drug candidates.

Design Strategy for Analog Development

A successful analog development program hinges on a clear understanding of the structure-activity relationships (SAR). Based on the known activities of pyridinone derivatives and the structure of Perampanel, we propose a systematic exploration of substitutions at key positions of the this compound core.

The primary objectives of analog design are to:

  • Enhance potency and selectivity for specific biological targets.

  • Improve pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • Reduce off-target effects and toxicity.

The following diagram illustrates the key positions for modification on the core scaffold:

Analog_Design_Strategy cluster_core This compound Core cluster_positions Key Positions for Modification img img p1 img->p1 N1 p3 img->p3 C3 p4 img->p4 C4 p6 img->p6 C6 p_pyridine img->p_pyridine Pyridine Ring R1 N1-Position (Alkylation) R3 C3-Position (Arylation) R4 C4-Position (Various Substituents) R6 C6-Position (Various Substituents) R_pyridine Pyridine Ring (Substitution) p1->R1 p3->R3 p4->R4 p6->R6 p_pyridine->R_pyridine Screening_Cascade cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Secondary Screening & SAR cluster_phase3 Phase 3: In Vivo Efficacy in_silico In Silico ADME/Tox (SwissADME, pkCSM) in_vitro_cancer In Vitro Anticancer (MTT Assay) in_silico->in_vitro_cancer in_vitro_ampa In Vitro AMPA Binding ([3H]-AMPA Assay) in_silico->in_vitro_ampa mechanism_cancer Mechanism of Action (Cancer) (Apoptosis, Cell Cycle) in_vitro_cancer->mechanism_cancer functional_ampa Functional AMPA Assay (Ca2+ Influx) in_vitro_ampa->functional_ampa in_vivo_cancer In Vivo Xenograft Model (Tumor Growth Inhibition) mechanism_cancer->in_vivo_cancer in_vivo_neuro In Vivo Seizure Model (Anticonvulsant Activity) functional_ampa->in_vivo_neuro

References

scaling up the synthesis of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 5-(2-Pyridyl)-1,2-dihydropyridin-2-one

Abstract

This document provides a comprehensive guide for the scalable synthesis of this compound, a key intermediate in the development of pharmaceuticals, including AMPA receptor antagonists for treating neurological disorders.[1][2] The synthesis is centered around a robust and scalable Suzuki-Miyaura cross-coupling reaction. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and address the specific challenges encountered during scale-up, such as reagent stability, process safety, and product purification. Detailed protocols for both laboratory and pilot-scale synthesis are provided, aimed at researchers, chemists, and process development professionals.

Introduction and Strategic Overview

This compound, also known as 5-(2-pyridyl)pyridin-2(1H)-one, is a heterocyclic compound with significant biological activity.[3] Its synthesis is of considerable interest for drug discovery and development. The most reliable and industrially favored method for constructing the C-C bond between the two heterocyclic rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4][5]

This strategy involves the coupling of a 5-halopyridin-2-one derivative with a 2-pyridylboron species. Our selected route utilizes 5-bromo-1,2-dihydropyridin-2-one and a stable 2-pyridylboronic acid pinacol ester. This approach offers high yields, good functional group tolerance, and, most importantly, is amenable to large-scale production.

Core Reaction Scheme:

The Causality Behind Experimental Choices

Scaling a synthesis from the bench to a pilot plant requires careful consideration of each component. The choices outlined below are optimized for safety, cost-effectiveness, and reproducibility on a larger scale.

The Boron Reagent: Mitigating Instability

A critical challenge in couplings involving 2-pyridyl nucleophiles is the inherent instability of 2-pyridylboronic acid, which is prone to rapid protodeboronation (cleavage of the C-B bond by water or other protic sources).[6] This instability can lead to inconsistent yields and is a significant barrier to a reliable large-scale process.

To overcome this, we employ 2-pyridylboronic acid pinacol ester . Boronic esters exhibit far greater stability compared to their corresponding acids, ensuring a longer shelf-life and more consistent reactivity in the catalytic cycle. Other highly stable alternatives, such as N-methyliminodiacetic acid (MIDA) boronates, also represent a general solution to the "2-pyridyl problem" and are excellent choices for ensuring process robustness.[7]

The Catalyst System: Efficiency and Purity

The heart of the Suzuki reaction is the palladium catalyst. While numerous catalyst systems exist, for this transformation, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available choice that has been successfully used for this specific synthesis.[1][4] For large-scale operations, minimizing the catalyst loading is paramount to reduce costs and the burden of removing residual palladium from the final product. Catalyst loading should be optimized, starting in the range of 1-2 mol% and potentially reducing it further based on pilot runs.

Base and Solvent Selection for Scale

A base is essential for the transmetalation step of the Suzuki mechanism.[5] An inorganic base like Sodium Carbonate (Na₂CO₃) is ideal for scale-up. It is inexpensive, moderately basic to prevent unwanted side reactions, and easily removed during aqueous workup.

The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent. A mixture of an organic solvent and water, such as 1,4-Dioxane and Water , is effective. Dioxane is a good solvent for the organic components, while water is necessary to dissolve the sodium carbonate. On a large scale, operators must be aware of the potential for peroxide formation in dioxane and ensure appropriate handling and testing procedures are in place.

Visualized Workflow and Reaction Mechanism

Overall Synthetic Workflow

The process can be visualized as a two-stage workflow: the preparation of the key brominated intermediate followed by the final cross-coupling reaction.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Suzuki Coupling A 2,5-Dibromopyridine B Hydrolysis/ Functionalization A->B C 5-Bromo-1,2-dihydropyridin-2-one B->C E Suzuki-Miyaura Cross-Coupling C->E Key Intermediate D 2-Pyridylboronic Acid Pinacol Ester D->E Coupling Partner F Crude Product E->F G Purification (Recrystallization) F->G H Final Product: This compound G->H

Fig 1. High-level workflow for the synthesis.
Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting the reaction. The cycle involves oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition Complex pd0->complex1 Oxidative Addition complex2 Transmetalation Complex complex1->complex2 Transmetalation complex3 Product Complex complex2->complex3 Reductive Elimination complex3->pd0 Catalyst Regeneration product Ar¹-Ar² complex3->product aryl_halide Ar¹-X aryl_halide->pd0 boronic_ester Ar²-B(OR)₂ boronic_ester->complex1 base Base base->complex1

Fig 2. Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocols

Safety First: All operations should be conducted in a well-ventilated fume hood or an appropriate process bay. Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemically resistant gloves, is mandatory.[8]

Protocol A: Synthesis of 5-Bromo-1,2-dihydropyridin-2-one

This protocol provides a conceptual pathway. The synthesis of this starting material can be complex; purchase from a reliable supplier is recommended for initial scale-up campaigns. A potential route involves the hydrolysis of 2,5-dibromopyridine under specific conditions.

Protocol B: Scalable Suzuki Coupling of 5-Bromo-1,2-dihydropyridin-2-one

This protocol is designed for a 100-gram scale synthesis of the final product.

Table 1: Reagent Quantities for Different Scales

ReagentLab Scale (5 g)Pilot Scale (100 g)Molar Eq.CAS Number
5-Bromo-1,2-dihydropyridin-2-one5.0 g100.0 g1.013466-40-5
2-Pyridylboronic Acid Pinacol Ester7.07 g141.4 g1.2452972-09-7
Sodium Carbonate (Na₂CO₃)9.13 g182.6 g3.0497-19-8
Pd(PPh₃)₄0.99 g19.8 g0.0314221-01-3
1,4-Dioxane100 mL2.0 L-123-91-1
Deionized Water25 mL500 mL-7732-18-5

Equipment:

  • 5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Heating/cooling circulator.

  • Addition funnel.

  • Filtration apparatus (e.g., Nutsche filter-dryer or large Büchner funnel).

  • Vacuum oven.

Procedure:

  • Reactor Setup and Inerting:

    • Assemble the reactor system and ensure all joints are properly sealed.

    • Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction. This is critical as oxygen can deactivate the palladium catalyst.

  • Reagent Charging:

    • To the inerted reactor, charge 5-Bromo-1,2-dihydropyridin-2-one (100.0 g), 2-Pyridylboronic acid pinacol ester (141.4 g), and 1,4-Dioxane (2.0 L).

    • Begin stirring to form a slurry. A moderate agitation speed (e.g., 150-200 RPM) is sufficient.

  • Base Addition and Degassing:

    • In a separate vessel, dissolve Sodium Carbonate (182.6 g) in Deionized Water (500 mL).

    • Add the aqueous base solution to the reactor via an addition funnel over 10-15 minutes.

    • Continue to sparge the reaction mixture with nitrogen through a subsurface tube for an additional 30 minutes to ensure complete removal of dissolved oxygen.

  • Catalyst Addition and Reaction:

    • With vigorous stirring, add the Tetrakis(triphenylphosphine)palladium(0) (19.8 g) to the reactor. The yellow color of the catalyst should be visible.

    • Heat the reaction mixture to a target temperature of 80-85 °C using the heating circulator.

    • Maintain the reaction at this temperature for 4-6 hours. The reaction progress can be monitored by HPLC or TLC by taking small, quenched aliquots.

  • Work-up and Crude Isolation:

    • Once the reaction is complete (consumption of the starting bromide), cool the mixture to room temperature (20-25 °C).

    • Filter the reaction mixture to remove inorganic salts and catalyst residues. Wash the filter cake with a small amount of Dioxane or Ethyl Acetate.

    • Transfer the filtrate to a larger vessel or separatory funnel. Add 1 L of water and 1 L of Ethyl Acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 500 mL).

    • Combine all organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product as a solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean reactor.

    • Add a suitable solvent for recrystallization, such as isopropanol or an ethanol/water mixture. The optimal solvent system should be determined on a small scale first.

    • Heat the mixture to reflux to fully dissolve the solid, then cool slowly to 0-5 °C to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 50-60 °C until a constant weight is achieved.

Table 2: Critical Process Parameters and Expected Outcomes

ParameterSetpoint / RangeRationale
Reaction Temperature 80 - 85 °CEnsures a sufficient reaction rate without significant thermal decomposition of reagents or product.
Catalyst Loading 1.5 - 3.0 mol%Balances reaction efficiency with cost and downstream purification requirements.
Inert Atmosphere < 100 ppm O₂Prevents oxidative deactivation of the Pd(0) catalyst, which is crucial for reaction success.
Stirring Rate 150 - 250 RPMMaintains a homogenous slurry and ensures efficient mass and heat transfer.
Expected Yield 70 - 85%Typical yield range after purification for a well-optimized process.
Purity (HPLC) > 98.5%Target purity for pharmaceutical intermediates.

Safety and Environmental Considerations

  • Chemical Hazards: Pyridine and its derivatives are toxic and should be handled with care.[8][9] 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Palladium compounds are heavy metals; exposure should be minimized.

  • Operational Hazards: When handling flammable solvents on a large scale, all equipment must be properly grounded to prevent static discharge.[10][11] The use of explosion-proof electrical equipment is mandatory.[9]

  • Waste Disposal: Aqueous and organic waste streams will contain residual palladium. These should be collected separately and treated according to local environmental regulations for heavy metal waste. Recovery and recycling of the palladium catalyst should be considered for long-term, large-scale campaigns to improve process economics and sustainability.[12]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE. This molecule is a crucial intermediate in the development of pharmaceuticals, notably as a precursor to AMPA receptor antagonists for treating neurological diseases.[1][2] The most prevalent and scalable synthetic route is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into optimizing this specific transformation, troubleshooting common experimental hurdles, and ensuring the integrity of your results.

Reaction Overview: The Suzuki-Miyaura Coupling Pathway

The synthesis of this compound is typically achieved by coupling a pyridine electrophile with a pyridinone-based organoboron nucleophile. A common example involves the reaction of 2-Bromopyridine with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (the pinacol ester of 5-hydroxy-2-pyridone boronic acid).[3]

cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromopyridine 2-Bromopyridine Catalyst Pd(0) Catalyst e.g., Pd(PPh3)4 2-Bromopyridine->Catalyst Pyridinone Boronic Ester 5-(Pinacolboryl) -1,2-dihydropyridin-2-one Pyridinone Boronic Ester->Catalyst Product 5-(2-PYRIDYL)-1,2- DIHYDROPYRIDIN-2-ONE Catalyst->Product Catalytic Cycle Base Base e.g., K2CO3, K3PO4 Base->Catalyst Solvent Solvent e.g., Dioxane/H2O Solvent->Catalyst

Caption: General scheme for Suzuki-Miyaura synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is extremely low or I'm seeing no product formation. Where do I begin troubleshooting?

A1: This is the most frequent issue in palladium-catalyzed cross-couplings and almost always traces back to one of four areas: the catalyst's activity, the integrity of your reagents, the reaction atmosphere, or the choice of base and solvent. A systematic check is crucial.[4]

1. Catalyst Activity & Integrity: The engine of this reaction is the active Pd(0) species. If it doesn't form or is deactivated, the reaction will fail.

  • The Problem: Many common starting materials are Pd(II) precatalysts (e.g., Pd(dppf)Cl₂) which must be reduced in situ to the active Pd(0) state.[4][5] If this reduction is inefficient, the catalytic cycle never begins.[6] Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen.

  • The Solution:

    • Use a Direct Pd(0) Source: For initial trials, consider using a catalyst that is already in the correct oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[3] This eliminates the in situ reduction step as a variable.

    • Ensure an Inert Atmosphere: Oxygen deactivates the Pd(0) catalyst, leading to the formation of palladium black and halting the reaction. It can also promote unwanted side reactions like the homocoupling of your boronic ester.[7] It is essential to properly degas your solvent and reaction mixture. Standard practice involves at least three freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or high-purity Nitrogen) for 20-30 minutes prior to adding the catalyst.[7]

2. Reagent Quality & Stability:

  • The Problem: Pyridinyl boronic acids are notoriously unstable and prone to a side reaction called protodeboronation, where the crucial carbon-boron bond is cleaved, rendering the reagent useless.[7] Impurities in either starting material can also poison the catalyst.

  • The Solution:

    • Use Boronic Esters: Boronic pinacol esters, such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, are significantly more stable than their corresponding boronic acids.[7] They are highly recommended for this reaction to prevent loss of your nucleophile.

    • Verify Starting Material Purity: Use fresh, high-quality 2-bromopyridine and boronic ester. Old or impure reagents are a common source of failure.

    • Use a Slight Excess of the Boronic Ester: Employing 1.2-1.5 equivalents of the boronic ester can help compensate for any minor decomposition and drive the reaction to completion.[7][8]

3. Solvent & Base Synergy:

  • The Problem: The choice of solvent and base are deeply interconnected. The base must be sufficiently soluble to participate in the transmetalation step of the catalytic cycle, and the solvent dictates this solubility.

  • The Solution:

    • Solvent Systems: While various organic solvents like dioxane, THF, and toluene are used, a mixture containing water (e.g., Dioxane/H₂O, THF/H₂O) is often beneficial.[9] The presence of water can increase the solubility of inorganic bases like K₂CO₃ or K₃PO₄.[10]

    • Base Selection: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective bases. If you suspect solubility issues, K₃PO₄ is a good choice. Start with 2-3 equivalents of the base.

Start Low / No Yield Check_Catalyst 1. Verify Catalyst System - Use direct Pd(0)? - Precatalyst reduction working? Start->Check_Catalyst Check_Atmosphere 2. Ensure Inert Atmosphere - Degassed solvents? - Proper N2/Ar blanket? Check_Catalyst->Check_Atmosphere If catalyst is OK Check_Reagents 3. Check Reagent Quality - Fresh reagents? - Using stable boronic ester? Check_Atmosphere->Check_Reagents If atmosphere is inert Check_Conditions 4. Evaluate Conditions - Base soluble in solvent? - Temperature appropriate? Check_Reagents->Check_Conditions If reagents are pure Optimize Systematically Optimize (See Protocol 2) Check_Conditions->Optimize If basics are correct Success Improved Yield Optimize->Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: How does reaction temperature affect the outcome, and what is an optimal range?

A2: Temperature is a critical parameter that must be carefully controlled. It represents a trade-off between reaction rate and stability.

  • Too Low: Reactions run at temperatures that are too low may be exceedingly slow or fail to reach completion, resulting in low conversion and yield.

  • Too High: Excessively high temperatures (>110-120 °C) can be detrimental. This can lead to the thermal decomposition of the palladium catalyst (observed as the formation of palladium black), which effectively stops the reaction.[11] It can also increase the rate of side reactions and potentially degrade the starting materials or the desired product.[12]

Recommended Approach: A good starting temperature range for this coupling is 80-100 °C .[10] It is highly advisable to monitor the reaction's progress every 1-2 hours using a suitable analytical technique like Thin Layer Chromatography (TLC) or LC-MS. The optimal temperature is one that provides a reasonable reaction rate (e.g., completion within 4-12 hours) without significant formation of impurities.

Q3: I see multiple spots on my TLC plate. What are the common side products and how can they be minimized?

A3: The appearance of multiple spots indicates the formation of byproducts, a common challenge. Understanding their origin is key to suppression.

  • Homocoupling of the Boronic Ester: This results in a bipyridinone dimer. It is most often caused by the presence of oxygen, which can interfere with the catalytic cycle and promote this undesired pathway.

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective preventative measure.[7]

  • Protodeboronation: As mentioned in Q1, this is the cleavage of the C-B bond of your boronic acid/ester, which is then capped with a hydrogen atom from the solvent or water.

    • Solution: Use the more stable pinacol boronic ester instead of the boronic acid.[7] Ensure your base is not excessively strong or your reaction time unnecessarily long, as these can exacerbate the issue.

  • Formation of Triphenylphosphine Oxide (TPPO): If you are using a phosphine-based ligand like PPh₃ (from Pd(PPh₃)₄), you will inevitably form TPPO. This can sometimes complicate purification.

    • Solution: This is an expected byproduct of the catalytic cycle. While it cannot be prevented, its presence should be accounted for during purification, often via column chromatography. In some large-scale processes, issues with TPPO have been noted.[12]

Data & Protocols

Table 1: Key Reaction Parameters for Optimization
ParameterCommon OptionsStarting Recommendation & Rationale
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ (2-5 mol%) : A direct Pd(0) source, removing ambiguity of in situ reduction. Proven effective for this transformation.[1][3]
Ligand PPh₃, dppf, P(tBu)₃PPh₃ : Typically comes complexed with the Pd(PPh₃)₄ catalyst. If using another Pd source like Pd₂(dba)₃, add 2-4 equivalents of ligand per Pd atom.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃K₃PO₄ (2-3 equiv.) : Often provides good results due to its strength and reasonable solubility, especially in aqueous mixtures.[13]
Solvent Dioxane, THF, Toluene, DMF, Acetonitrile/H₂ODioxane/H₂O (4:1 or 2:1) : A robust system. Water aids in dissolving the inorganic base and can accelerate transmetalation.[10][13]
Temperature 65 °C - 110 °C90 °C : A good starting point that balances reaction rate with catalyst and substrate stability.[11][14] Monitor by TLC/LC-MS.
Boron Source Boronic Acid, Pinacol Ester (Bpin), MIDA boronatePinacol Ester (1.2 equiv.) : Significantly more stable to protodeboronation than the free boronic acid, leading to more reliable and higher yields.[7]
Table 2: Quick Troubleshooting Reference
SymptomPotential Cause(s)Recommended Solution(s)
No reaction Inactive catalyst (oxidized); Poor reagent quality; Insufficiently inert atmosphere.Use fresh Pd(0) catalyst; Ensure rigorous degassing of solvent; Use fresh, pure starting materials.
Low conversion Temperature too low; Inefficient base/solvent system; Catalyst deactivation over time.Increase temperature in 10°C increments; Switch to K₃PO₄ in a Dioxane/H₂O mixture; Ensure inert atmosphere is maintained.
Formation of black ppt. Catalyst decomposition (Pd(0) -> Palladium Black).Reaction temperature is too high. Reduce temperature.
Major byproduct spot Homocoupling (oxygen present); Protodeboronation (unstable boron source).Improve degassing technique; Switch from boronic acid to a pinacol ester.
Difficult purification Residual palladium in product.During workup, wash the organic layer with an aqueous solution of L-cysteine or another palladium scavenger.[12]
Experimental Protocols
Protocol 1: Optimized General Procedure for Synthesis

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Deionized Water (degassed)

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine, the pyridinone boronic ester, and K₃PO₄.

  • Inerting: Evacuate and backfill the flask with inert gas (Argon or N₂) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 mixture (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Degassing: Sparge the resulting slurry with inert gas for an additional 15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromopyridine starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to isolate the pure product.

Protocol 2: Small-Scale Parallel Optimization

To rapidly find the best conditions, run a series of small-scale reactions in parallel, varying one parameter at a time.

  • Set up an array of reaction vials (e.g., 1-dram vials with stir bars).

  • To each vial, add the starting materials (e.g., 0.1 mmol scale).

  • Prepare stock solutions of your catalyst in degassed solvent.

  • Create a matrix of conditions. For example:

    • Vial 1 (Control): K₃PO₄, Dioxane/H₂O, 90 °C

    • Vial 2 (Base Screen): Cs₂CO₃, Dioxane/H₂O, 90 °C

    • Vial 3 (Base Screen): K₂CO₃, Dioxane/H₂O, 90 °C

    • Vial 4 (Solvent Screen): K₃PO₄, THF/H₂O, 90 °C

    • Vial 5 (Temp Screen): K₃PO₄, Dioxane/H₂O, 75 °C

  • Run all reactions for a fixed time (e.g., 6 hours).

  • Quench the reactions and analyze the conversion/yield by LC-MS or ¹H NMR with an internal standard. This allows for rapid identification of superior conditions for scale-up.

Catalytic Cycle Visualization

Understanding the mechanism is key to rational troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving the palladium center.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) complex1 Oxidative Addition Complex pd0->complex1 Oxidative Addition pd2 Ar¹-Pd(II)L₂-X complex1->pd2 complex2 Transmetalation Intermediate pd2->complex2 Transmetalation pd2_ar2 Ar¹-Pd(II)L₂-Ar² complex2->pd2_ar2 product_complex Product Complex pd2_ar2->product_complex Reductive Elimination product_complex->pd0 product Ar¹-Ar² (Final Product) product_complex->product ar1x Ar¹-X (2-Bromopyridine) ar1x->complex1 ar2by2 Ar²-B(OR)₂ (Pyridinone Boronate) ar2by2->complex2 base Base (e.g., K₃PO₄) base->complex2 Activates Boronate

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Guide: Troubleshooting Byproduct Formation in the Synthesis of 5-(2-Pyridyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-pyridyl)-1,2-dihydropyridin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic scaffold, a known intermediate for pharmaceutical compounds like AMPA receptor antagonists[1]. We understand that challenges, particularly the formation of stubborn byproducts, can impede research progress.

This document moves beyond a simple recitation of procedural steps. It provides a deep dive into the causality of byproduct formation, offering field-tested troubleshooting strategies and optimized protocols grounded in established chemical principles. Our goal is to empower you to not only solve immediate synthetic challenges but also to build a robust and reproducible process.

Part 1: Frequently Asked Questions (FAQs) - The Synthetic Foundation

This section addresses foundational questions about the synthesis, setting the stage for a more granular troubleshooting discussion.

Q1: What is the predominant industrial and laboratory-scale method for synthesizing this compound?

A1: The most prevalent and versatile method is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyridine-derived organoborane with a halogenated pyridinone, or vice versa. A common and effective variant uses 2-bromopyridine and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (the pinacol boronic ester of 5-bromopyridin-2-ol)[1][2]. This approach is favored for its high functional group tolerance, generally good yields, and commercially available starting materials.

Q2: What are the absolutely critical parameters for a successful Suzuki coupling to synthesize the target molecule?

A2: The success of this Suzuki coupling hinges on the meticulous control of several interdependent parameters. Ignoring any one of these can lead to significant byproduct formation or complete reaction failure.

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand is paramount. Tetrakis(triphenylphosphine)palladium(0) is a common choice for this synthesis[2]. The integrity and activity of the catalyst are critical; it should be handled under inert conditions.

  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to atmospheric oxygen, which can cause oxidation to an inactive Pd(II) state and promote undesirable side reactions. All stages of the reaction, from reagent addition to workup, must be conducted under a rigorously maintained inert atmosphere (e.g., Nitrogen or Argon).

  • Base Selection: An appropriate base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is required to activate the boronic ester for transmetalation. The choice and stoichiometry of the base can influence reaction kinetics and the prevalence of side reactions like protodeboronation.

  • Solvent System: A mixture of an organic solvent and water (e.g., CH₃CN/H₂O, Dioxane/H₂O, Toluene/H₂O) is typically used. The solvent system must be thoroughly degassed to remove dissolved oxygen, which is a primary culprit in catalyst deactivation and homocoupling side reactions.

Q3: Why is minimizing byproduct formation so critical, beyond just improving yield?

A3: While maximizing yield is a primary driver, the rationale for minimizing byproducts is multifaceted:

  • Purification Burden: Byproducts often have similar polarities and chromatographic behavior to the desired product, making purification by column chromatography or recrystallization difficult, time-consuming, and solvent-intensive.

  • Structural Ambiguity: Certain byproducts, such as isomers or homocoupled dimers, can be difficult to distinguish from the target molecule by simple analytical methods like TLC, leading to incorrect structural assignments.

  • Downstream Interference: Impurities carried into subsequent synthetic steps can inhibit or alter the course of future reactions. In a drug development context, even trace impurities can have significant toxicological implications and are unacceptable under regulatory guidelines.

Part 2: Troubleshooting Guide - From Problem to Solution

This section is structured to address specific experimental observations, linking them to probable causes and providing actionable solutions.

Issue 1: My TLC/LC-MS analysis shows a complex mixture with low conversion to the desired product.

  • Question: My reaction has run for the prescribed time, but analysis shows significant amounts of starting materials remaining alongside multiple new spots/peaks. What are the most likely byproducts I am seeing?

  • Answer: A complex crude mixture with low conversion points to suboptimal reaction conditions or catalyst deactivation. The primary byproducts in this scenario are almost always derived from predictable side reactions of the Suzuki coupling mechanism.

Byproduct NameMolecular Weight ( g/mol )Formation MechanismIdentification Clues
2,2'-Bipyridine 156.18Homocoupling of 2-bromopyridine.A non-polar byproduct, often visible on TLC. Detectable by GC-MS or LC-MS.
5,5'-Bi(pyridin-2-one) 188.18Homocoupling of the boronic ester.A more polar byproduct. Its M+H peak at 189.07 will be a tell-tale sign in LC-MS.
Pyridin-2(1H)-one 95.09Protodeboronation of the boronic ester.Can be mistaken for starting material on TLC. Confirm presence by comparing with an authentic sample or via detailed NMR/MS analysis.
Triphenylphosphine oxide 278.28Oxidation of the catalyst's ligand.A common, moderately polar byproduct. Often visible as a distinct spot on TLC and has a characteristic phosphorus NMR signal if analyzed.
Troubleshooting Workflow: Complex Mixture

Below is a logical workflow to diagnose and solve the issue of a complex reaction profile.

G start Problem: Low Yield & Complex Mixture check_inert Verify Inert Atmosphere (Degassing Technique) start->check_inert check_catalyst Assess Catalyst Quality (Age, Storage, Activity) start->check_catalyst check_reagents Confirm Reagent Purity & Stoichiometry start->check_reagents solution_inert Action: Re-run reaction with rigorous degassing (e.g., 3x Freeze-Pump-Thaw cycles). check_inert->solution_inert solution_catalyst Action: Use fresh catalyst or a more robust pre-catalyst. Ensure proper handling. check_catalyst->solution_catalyst solution_reagents Action: Purify starting materials. Verify base and boronic ester stoichiometry (typically 1.1-1.5 eq). check_reagents->solution_reagents

Caption: Troubleshooting workflow for low product conversion.

Issue 2: A major byproduct is observed that corresponds to a homocoupled dimer.

  • Question: My primary impurity has a mass corresponding to either 2,2'-bipyridine or the bipyridinone dimer. What specifically causes homocoupling and how can I suppress it?

  • Answer: Homocoupling is a classic Suzuki side reaction that becomes dominant when the desired cross-coupling pathway is kinetically slow or inhibited. It is most often triggered by the presence of oxygen, which interferes with the catalytic cycle.

    Reaction Pathways: Desired Product vs. Side Reactions

    The following diagram illustrates the main synthetic route versus the competing side reactions of homocoupling and protodeboronation.

    G cluster_0 Starting Materials cluster_1 Byproducts SM1 5-(Pin)B-Pyridin-2-one Catalyst Pd(0) Catalyst + Base SM1->Catalyst BP3 Protodeboronation: Pyridin-2-one SM1->BP3 Protodeboronation (Excess H2O / Wrong Base) SM2 2-Bromopyridine SM2->Catalyst Product Desired Product: 5-(2-Pyridyl)-1,2- dihydropyridin-2-one Catalyst->Product Cross-Coupling (Desired Pathway) BP1 Homocoupling: 5,5'-Bi(pyridin-2-one) Catalyst->BP1 Homocoupling (O2 Mediated) BP2 Homocoupling: 2,2'-Bipyridine Catalyst->BP2 Homocoupling (O2 Mediated)

    Caption: Key reaction pathways in the Suzuki synthesis.

    Actionable Solutions to Minimize Homocoupling:

    • Improve Degassing: Standard sparging with an inert gas may be insufficient. Employ at least three "freeze-pump-thaw" cycles on your solvent system before adding the catalyst and reagents.

    • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase homocoupling. Try reducing the catalyst loading to 1-2 mol %.

    • Change Ligand: If using a simple Pd source, adding a more electron-rich and bulky phosphine ligand can accelerate the reductive elimination step (which forms the product), outcompeting the side reactions.

    • Slow Addition: Adding the 2-bromopyridine slowly via syringe pump to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

Issue 3: My crude product appears clean on TLC, but the isolated yield is disappointingly low.

  • Question: The reaction seems to have gone to completion with minimal side spots on TLC, yet after column chromatography, my final mass is very low. Where is my product going?

  • Answer: This frustrating scenario often points to a "hidden" byproduct or a purification issue. The most likely culprit is protodeboronation , where the boronic ester is cleaved and replaced by a hydrogen atom from water or solvent.

    Causes and Solutions for Protodeboronation:

    • Cause: The base used may be too strong or the reaction may contain excess water, leading to hydrolysis of the C-B bond before transmetalation can occur.

    • Solution 1: Switch to a milder base. If you are using a strong base like K₃PO₄, consider trying a weaker one like K₂CO₃.

    • Solution 2: Use anhydrous solvents if possible, or carefully control the amount of water in the reaction mixture. Ensure your boronic ester starting material is dry.

    • Solution 3 (Purification): The target molecule, containing two pyridine-type rings, can chelate to the silica gel's Lewis acidic silicon sites, leading to streaking and poor recovery during chromatography. To mitigate this, consider pre-treating your silica with triethylamine (e.g., using a solvent system like Hexane/Ethyl Acetate with 1% Et₃N) to neutralize the active sites and improve elution.

Part 3: Optimized Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to proactively minimize the formation of the byproducts discussed above.

Protocol 1: Optimized Suzuki Coupling Reaction
  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (1.1 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask with septa, and cycle between vacuum and Argon (or Nitrogen) three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of Dioxane:Water. Degas this solvent mixture by performing three freeze-pump-thaw cycles. Add the degassed solvent to the flask via a cannula or syringe.

  • Reagent Addition: Add 2-bromopyridine (1.0 eq) to the stirring suspension.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the flask. The mixture will typically turn a deeper yellow or orange color.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously under the inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: High-Recovery Chromatographic Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a solvent system of 95:5 Dichloromethane:Methanol.

  • Column Packing: Pack a glass chromatography column with the prepared slurry.

  • Eluent Preparation: Prepare the mobile phase. A gradient elution is recommended, starting with 100% Dichloromethane and gradually increasing the polarity by adding Methanol (from 0% to 5%). Crucially, add 0.5% triethylamine (Et₃N) to the mobile phase to prevent product chelation and tailing.

  • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution: Run the column, collecting fractions and analyzing them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Synthesis of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 5-(2-pyridyl)-1,2-dihydropyridin-2-one (CAS 381233-78-9). This molecule is a valuable intermediate in medicinal chemistry, notably in the development of AMPA receptor antagonists for treating neurological diseases.[1][2] The synthesis of this bi-heterocyclic scaffold, while conceptually straightforward, often presents challenges related to yield, purity, and reproducibility.

This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your synthesis for higher yields and purity. We will focus on the most prevalent and robust synthetic strategy: the Suzuki-Miyaura cross-coupling reaction.

Part 1: The Core Synthesis Strategy - Suzuki-Miyaura Coupling

The most reliable method for constructing the C-C bond between the two pyridine rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[3][4][5] The reaction typically involves coupling a pyridine halide with a pyridinone boronic acid or ester derivative.

General Reaction Scheme:

The efficiency of this transformation is governed by the complex interplay of the palladium catalyst, its associated ligands, the base, and the solvent system. Understanding the catalytic cycle is paramount for effective troubleshooting.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) Pd0->OxAdd R¹-X (e.g., 2-Bromopyridine) product Product R¹-R² Transmetal Transmetalation Intermediate (R¹-Pd(II)L₂-R²) OxAdd->Transmetal R²-B(OR)₂ (Pyridinone Boronic Ester) + Base Transmetal->RedElim Reductive Elimination RedElim->Pd0 R¹-R² (Product) reagents R¹-X + R²-B(OR)₂

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low to Non-Existent Product Yield

Q: My reaction shows very low or no conversion to the desired this compound. Where should I begin troubleshooting?

A: A stalled reaction is the most frequent challenge and requires a systematic approach. The cause often lies within one of three areas: the reagents, the catalyst system, or the reaction environment.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low / No Yield Observed Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Catalyst 2. Assess Catalyst System Start->Check_Catalyst Check_Environment 3. Evaluate Reaction Conditions Start->Check_Environment Reagent_Purity Purity of Halide & Boronic Ester? Check_Reagents->Reagent_Purity Boronic_Degradation Boronic ester degradation? (Hydrolysis/Protiodeboronation) Check_Reagents->Boronic_Degradation Catalyst_Activity Active Pd(0) generated? (Consider precatalyst) Check_Catalyst->Catalyst_Activity Ligand_Choice Ligand appropriate? (Electron-rich, bulky) Check_Catalyst->Ligand_Choice Inert_Atmosphere Is system truly inert? (Degas solvent properly) Check_Environment->Inert_Atmosphere Base_Solvent Base/Solvent optimal? (Solubility, Base Strength) Check_Environment->Base_Solvent

Caption: A systematic workflow for diagnosing low-yield Suzuki couplings.

  • Reagent Integrity:

    • Boronic Acid/Ester Quality: Boronic acids and their esters can degrade over time, especially with exposure to moisture and air, leading to hydrolysis and protodeboronation. It is highly recommended to use freshly acquired or recently purified boronic esters. The pinacol ester, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, is generally more stable than the corresponding boronic acid.

    • Aryl Halide Purity: Ensure the purity of your 2-bromopyridine. Impurities can sometimes interfere with the catalyst. The reactivity order for the halide is I > Br >> Cl.[6] If you are forced to use 2-chloropyridine, a more specialized catalyst system with highly active ligands (e.g., Buchwald-type biarylphosphines) will be necessary.[7]

  • Catalyst System Activity:

    • Palladium Source: The active catalyst is the Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ. Inefficient reduction leads to a dead reaction. Using a direct Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst can often resolve this issue.[8]

    • Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging couplings like this, standard PPh₃ may not be sufficient. More electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly improve performance.[7]

  • Reaction Environment:

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen and will readily oxidize, rendering it inactive. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).[8][9]

    • Base and Solvent: The base is crucial for activating the boronic ester to facilitate transmetalation.[10] A common choice is an aqueous solution of a carbonate (e.g., Na₂CO₃ or K₂CO₃). The solvent (e.g., 1,4-dioxane, DME, or toluene with water) must fully dissolve the reactants at the reaction temperature to ensure efficient mixing.[4]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turned dark brown or black shortly after heating, and the reaction stalled. What is happening?

A: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal.[9] This indicates your catalyst is decomposing.

  • Cause: The ligands may not be robust enough to stabilize the palladium nanoparticles at the reaction temperature, leading to aggregation.

  • Solution 1 - Ligand Choice: Switch to a more robust ligand. Bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to prevent this decomposition and maintain catalyst activity.[9]

  • Solution 2 - Temperature: High temperatures accelerate decomposition. Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 80-90 °C instead of >100 °C).

  • Solution 3 - Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can prevent complete decomposition before the reaction reaches completion.

Issue 3: Significant Side-Product Formation

Q: I am observing a significant amount of a bi-pyridone side-product in my crude NMR. How can I minimize this?

A: This is likely the result of homocoupling of your pyridinone boronic ester.

  • Cause: This side reaction is often promoted by the presence of oxygen, which can participate in an oxidative cycle with the boronic ester.

  • Solution 1 - Rigorous Degassing: This is the most critical factor. Improve your degassing procedure for the solvent and ensure a strict inert atmosphere is maintained throughout the reaction.[9]

  • Solution 2 - Reagent Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic ester can sometimes be beneficial, but an excess of the aryl halide (1.1 equivalents) is often a better strategy to ensure the boronic ester is consumed by the desired cross-coupling pathway.

Issue 4: Product Purification Challenges

Q: My product is difficult to separate from the starting materials and catalyst residues. What are the best purification practices?

A: Purification can be challenging due to the polar nature of the pyridinone ring.

  • Chromatography: Column chromatography on silica gel is standard. However, the basic nature of the pyridine nitrogen can cause significant tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to your eluent system.[11]

  • Palladium Removal: Residual palladium can be problematic for downstream applications. After the primary purification, you can treat a solution of your product with a palladium scavenger resin or perform an activated carbon treatment to remove trace metals.

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).

Part 3: Optimized Experimental Protocol

This protocol is a robust starting point based on established literature procedures for the Suzuki-Miyaura coupling to form this compound.[1][3]

Materials:

  • 2-Bromopyridine

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).

    • Rationale: Using a slight excess of the boronic ester ensures the complete consumption of the limiting aryl halide. A 3 mol% catalyst loading is a standard starting point.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

    • Rationale: This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]

  • Solvent Addition: Add degassed 1,4-dioxane and a degassed 2M aqueous solution of Na₂CO₃ (3.0 eq) via syringe. The typical solvent ratio is 4:1 dioxane:water.

    • Rationale: The solvents are degassed to remove dissolved oxygen. The aqueous base activates the boronic ester for transmetalation.[10]

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

    • Rationale: This temperature provides sufficient thermal energy for the reaction to proceed without causing rapid catalyst decomposition.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient eluent such as dichloromethane/methanol with 1% triethylamine) to afford the pure product.

Part 4: Comparative Data on Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield. The following table summarizes conditions reported in the literature for similar Suzuki-Miyaura reactions involving pyridyl and pyridinone scaffolds.

Aryl HalideBoronic SpeciesCatalyst (mol%)Base (eq)SolventTemp (°C)Yield (%)Reference
2-BromopyridinePyridin-2-ol-5-boronic acid pinacol esterPd(PPh₃)₄ (5%)Na₂CO₃ (2.0)CH₃CN/H₂O7570[1]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (3.0)Dioxane/H₂O85-95~85[4]
Pyridine-2-sulfonyl fluoridePhenylboronic acid pinacol esterPd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane/H₂O10089[12]

This data illustrates that while Pd(PPh₃)₄ is a common choice, other catalyst systems like those using dppf ligands are also highly effective. The choice of base and solvent system is relatively consistent across these examples.

References

Technical Support Center: Navigating the Stability of Dihydropyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydropyridine intermediates. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the stability challenges inherent to these valuable synthetic building blocks. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: A Proactive Approach to Dihydropyridine Stability

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis, workup, and purification of dihydropyridine intermediates.

Issue 1: Low or No Yield of the Dihydropyridine Product in a Hantzsch Reaction.

Question: My Hantzsch dihydropyridine synthesis is resulting in a low yield or failing completely. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the Hantzsch synthesis are a frequent challenge and can often be traced back to suboptimal reaction conditions or premature degradation of the dihydropyridine product.[1] The classical approach of refluxing in ethanol can be inefficient and lead to extended reaction times, increasing the likelihood of side reactions and degradation.[2]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Reaction Conditions 1. Catalyst and Solvent Optimization: Consider using a catalyst such as p-toluenesulfonic acid (PTSA) in an aqueous micellar solution, which can significantly enhance reaction rates and yields.[1] Alternatively, microwave-assisted synthesis can drastically reduce reaction times to minutes and improve yields.[1]Catalysts like PTSA accelerate the condensation steps of the Hantzsch reaction. Micellar environments can concentrate the reactants, leading to faster reaction rates. Microwaves provide rapid and uniform heating, often leading to cleaner reactions and higher yields in shorter times.
2. Temperature Control: Carefully optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the decomposition of reactants or the dihydropyridine product.[2]Every reaction has an optimal temperature range. Exceeding this can lead to the formation of byproducts or degradation of the desired intermediate.
Incomplete Reaction Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure all starting materials are consumed before workup.Prematurely stopping the reaction will naturally lead to a lower yield of the desired product.
Degradation During Reaction Inert Atmosphere: If your dihydropyridine is particularly sensitive, consider running the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative degradation.As will be discussed in detail, dihydropyridines are prone to oxidation, and this can occur even during the synthesis if oxygen is present, especially at elevated temperatures.
Issue 2: My Dihydropyridine Intermediate Degrades During Workup and Purification.

Question: I've successfully synthesized my dihydropyridine intermediate, but I'm losing a significant amount during the workup and column chromatography. What steps can I take to minimize this degradation?

Answer: This is a critical stage where the unstable dihydropyridine is highly susceptible to degradation. The primary culprit is oxidation to the corresponding pyridine derivative, which is often accelerated by exposure to air (oxygen), light, and trace metal impurities.[3][4]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Oxidation by Atmospheric Oxygen 1. Use Degassed Solvents: For all workup and purification steps, use solvents that have been thoroughly degassed to remove dissolved oxygen.[3]Dissolved oxygen is a primary oxidant for dihydropyridines. Removing it from the solvents minimizes this degradation pathway.
2. Maintain an Inert Atmosphere: Whenever possible, perform extractions and column chromatography under a positive pressure of an inert gas like nitrogen or argon.This prevents atmospheric oxygen from coming into contact with your sensitive intermediate.
Photodegradation Light Protection: Conduct all manipulations in a darkened fume hood or use amber glassware.[5] Wrap chromatography columns and collection flasks in aluminum foil to exclude light.Dihydropyridines are notoriously light-sensitive. UV and even visible light can provide the energy to initiate oxidative degradation pathways.[4]
Trace Metal-Catalyzed Oxidation Use High-Purity Solvents and Reagents: Trace metal ions, particularly Fe³⁺, can catalyze the oxidation of dihydropyridines.[3] Using high-purity solvents and reagents can mitigate this.Metal ions can act as redox catalysts, facilitating the electron transfer process in the oxidation of the dihydropyridine ring.
Prolonged Purification Time Efficient Purification: Aim for a quick purification process. Use a wider column and appropriate solvent polarity to ensure rapid elution of your product.The longer your intermediate is exposed to potential degradation sources (even with precautions), the more likely it is to degrade.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the stability and handling of dihydropyridine intermediates.

Q1: What is the primary degradation pathway for dihydropyridine intermediates?

A1: The most common degradation pathway for 1,4-dihydropyridine intermediates is oxidation (aromatization) to the corresponding pyridine derivative.[4] This process involves the loss of two hydrogen atoms from the dihydropyridine ring and results in a complete loss of the desired chemical properties and biological activity associated with the dihydropyridine scaffold.[4]

Q2: How do light, temperature, and oxygen contribute to the degradation of dihydropyridines?

A2:

  • Light: Dihydropyridines can absorb UV and visible light, which excites the molecule to a higher energy state. This excited state is more susceptible to oxidation. The energy from light can also promote the formation of reactive oxygen species that accelerate degradation.[6]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the oxidation of dihydropyridines. For solid samples, the presence of humidity at elevated temperatures can also accelerate degradation.

  • Oxygen: Molecular oxygen from the air is the most common oxidizing agent responsible for the aromatization of dihydropyridines.[3] This process can be auto-oxidative or catalyzed by other factors.

Q3: How does the pH of the solution affect the stability of my dihydropyridine intermediate?

A3: The pH of the solution can have a significant impact on the stability of dihydropyridines. The optimal pH for stability is compound-specific. For instance, some dihydropyridines show enhanced stability in slightly acidic conditions (e.g., pH ~5), while others may be more stable at neutral pH.[3] It is crucial to determine the optimal pH for your specific compound through stability studies, especially if it will be in a solution for an extended period.

Q4: Can the substituents on the dihydropyridine ring influence its stability?

A4: Yes, the electronic and steric nature of the substituents can significantly influence the stability of the dihydropyridine ring.[7]

  • Electron-withdrawing groups on the aryl ring at the 4-position can sometimes enhance stability by making the dihydropyridine ring less electron-rich and therefore less susceptible to oxidation.

  • Bulky substituents at the 2- and 6-positions of the dihydropyridine ring can provide steric hindrance, which may slow down the approach of oxidizing agents.

  • Substituents at the N-1 position can also impact stability. N-alkylation or N-acylation can sometimes improve stability by altering the electronics of the ring system.[8]

Q5: Are there any chemical modifications I can make to improve the stability of my dihydropyridine intermediate?

A5: One common strategy to enhance the stability of dihydropyridines is to protect the nitrogen atom of the dihydropyridine ring. Acyl or sulfonyl protecting groups can be introduced to make the ring less susceptible to oxidation.[9] These protecting groups can be removed later in the synthetic sequence to yield the desired N-H dihydropyridine.

Q6: How should I store my dihydropyridine intermediates for short and long-term use?

A6:

  • Short-term storage (days to weeks): Store the solid compound in a tightly sealed amber vial in a refrigerator (+4°C) under an inert atmosphere (argon or nitrogen). If in solution, use a degassed solvent and store in a sealed amber vial in the refrigerator.

  • Long-term storage (months to years): For optimal stability, store the solid compound in a sealed amber vial under an inert atmosphere in a freezer (-20°C or -80°C). Avoid repeated freeze-thaw cycles for solutions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows related to the handling and analysis of dihydropyridine intermediates.

Protocol 1: Handling Air-Sensitive Dihydropyridine Intermediates Using a Schlenk Line

This protocol outlines the procedure for manipulating a dihydropyridine intermediate under an inert atmosphere to prevent oxidative degradation.

Materials:

  • Schlenk flask containing the dihydropyridine intermediate

  • Schlenk line with a dual vacuum/inert gas manifold

  • Degassed solvent in a septa-sealed bottle

  • Dry, inert gas-flushed syringes and needles

  • Rubber septa

Procedure:

  • Prepare the Schlenk Line: Ensure the Schlenk line is properly set up and purged with inert gas (argon or nitrogen).[10]

  • Attach the Flask: Attach the Schlenk flask containing your dihydropyridine to the Schlenk line.

  • Evacuate and Backfill: Carefully open the stopcock to the vacuum line to evacuate the air from the flask. Then, close the stopcock to the vacuum and open it to the inert gas line to backfill the flask. Repeat this cycle three times to ensure a completely inert atmosphere.[11]

  • Solvent Transfer: To dissolve your solid, transfer degassed solvent via a cannula or a gas-tight syringe. To do this, pressurize the solvent bottle with inert gas and then insert the cannula or needle into both the solvent bottle and your Schlenk flask. The pressure difference will drive the solvent transfer.

  • Reagent Addition: Liquid reagents can be added via a syringe through the rubber septum on the Schlenk flask. Ensure the syringe is flushed with inert gas before use.

  • Reaction and Workup: The reaction can be stirred and heated on the Schlenk line. For workup, extractions can be performed using degassed solvents and cannula transfers between septa-sealed flasks.

Protocol 2: Generic HPLC Method for Monitoring Dihydropyridine Stability

This protocol provides a starting point for developing an HPLC method to quantify the degradation of a dihydropyridine intermediate to its pyridine analog.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. A typical gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 90% to 10% Acetonitrile

    • 20-25 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where both the dihydropyridine and pyridine show good absorbance (e.g., 254 nm or the λmax of the dihydropyridine).[6]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Sample Preparation: Prepare a stock solution of your dihydropyridine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stability Study Setup: Dilute the stock solution in the desired test medium (e.g., buffer at a specific pH) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Analysis: Inject the aliquot directly into the HPLC system.

  • Data Interpretation: Monitor the decrease in the peak area of the dihydropyridine and the corresponding increase in the peak area of the pyridine degradation product over time. The pyridine derivative will typically have a shorter retention time than the dihydropyridine.

Protocol 3: Rapid TLC Monitoring of Dihydropyridine Oxidation

This protocol allows for a quick qualitative assessment of the stability of a dihydropyridine intermediate.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • TLC developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp (254 nm)

Procedure:

  • Spotting: On a TLC plate, spot a freshly prepared solution of your dihydropyridine intermediate. On the same plate, spot the reaction mixture or the sample you wish to analyze.

  • Development: Develop the TLC plate in a chamber saturated with an appropriate mobile phase. The polarity of the mobile phase should be chosen to give good separation between the dihydropyridine and the more polar pyridine product (typically, the pyridine will have a lower Rf value).

  • Visualization: Visualize the plate under a UV lamp at 254 nm. The appearance of a new, more polar spot (lower Rf) in your sample lane compared to the fresh standard indicates the formation of the pyridine degradation product.[12]

Protocol 4: Forced Degradation Study for a Novel Dihydropyridine Intermediate

This study is essential for understanding the intrinsic stability of a new chemical entity and for developing stability-indicating analytical methods, in line with ICH guidelines.[9][13]

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of your dihydropyridine in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[3]

    • Thermal Degradation: Heat a solution at 60°C for 48 hours.

    • Photodegradation: Expose a solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC (using a method like Protocol 2) to identify and quantify the degradation products.

Visualizing Stability Workflows and Degradation Pathways

Workflow for Handling Dihydropyridine Intermediates

G Workflow for Handling Dihydropyridine Intermediates start Start: Solid Dihydropyridine inert_atm Establish Inert Atmosphere (Schlenk Line / Glovebox) start->inert_atm dissolve Dissolve in Degassed Solvent inert_atm->dissolve reaction Perform Reaction dissolve->reaction workup Aqueous Workup (Use Degassed Solvents) reaction->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry filter Filter dry->filter concentrate Concentrate in vacuo (Low Temperature) filter->concentrate purify Purify (e.g., Column Chromatography) (Protect from Light, Use Degassed Solvents) concentrate->purify characterize Characterize Product purify->characterize store Store under Inert Atmosphere (-20°C, Protected from Light) characterize->store

Caption: A typical workflow for handling air- and light-sensitive dihydropyridine intermediates.

Degradation Pathway of Dihydropyridines

G Primary Degradation Pathway of 1,4-Dihydropyridines DHP 1,4-Dihydropyridine (Intermediate) Pyridine Pyridine Derivative (Degradation Product) DHP->Pyridine Oxidation (-2H) [Light, O2, Heat, Metal Ions]

Caption: The primary degradation pathway of 1,4-dihydropyridines is oxidation to the corresponding pyridine.

References

Technical Support Center: Purification of Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges in the purification of pyridinone compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experimental work. Pyridinones are a vital class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities.[1][2] However, their unique physicochemical properties can present significant purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying pyridinone compounds?

A1: The primary challenges in purifying pyridinone compounds stem from their inherent physicochemical properties. These include:

  • Poor Crystallization: Many pyridinone derivatives tend to oil out or form amorphous solids instead of crystals, often due to the presence of impurities that depress the melting point or residual solvent.[3]

  • Co-eluting Impurities in Chromatography: The structural similarity between the desired pyridinone and its synthetic byproducts (e.g., regioisomers, dimers) often leads to overlapping peaks in chromatographic separations.[4]

  • On-column Degradation: The acidic nature of standard silica gel can lead to the degradation of sensitive pyridinone compounds during column chromatography.[2]

  • Compound Stability: Pyridinone derivatives can be susceptible to degradation over time, particularly when exposed to light, air (oxidation), or non-neutral pH conditions.[3]

  • Tautomerism: The equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) tautomers can influence the compound's polarity and interaction with purification media.[5]

Q2: How do I choose the best initial purification strategy for my crude pyridinone product?

A2: The optimal initial purification strategy depends on the physical state of your crude product and the nature of the impurities.

  • For solid crude products: Recrystallization is often the most efficient and scalable first-line approach.[4] A preliminary Thin Layer Chromatography (TLC) analysis can help determine if the impurities have significantly different polarities, making crystallization a viable option.[6]

  • For oily or highly impure crude products: Flash column chromatography is generally the preferred method to separate the target compound from a complex mixture of impurities.[6]

  • For water-soluble pyridinones: If your compound has high water solubility, consider techniques like reversed-phase chromatography or adjusting the pH to facilitate extraction into an organic solvent.[5]

A preliminary purity assessment by TLC or High-Performance Liquid Chromatography (HPLC) is highly recommended to guide your choice of purification technique.[6]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of pyridinone compounds.

Section 1: Crystallization Issues
Q1. My crude pyridinone product is an oil and will not solidify. How can I induce crystallization?

A1. Oily products are a frequent issue, often caused by residual solvents or impurities that lower the melting point.[3] Here are several techniques to induce crystallization:

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., n-hexane, diethyl ether).[3] Stir the mixture vigorously. This process can wash away soluble impurities and provide the necessary energy to initiate crystallization.

  • Ensure Complete Solvent Removal: Use a high-vacuum pump to thoroughly remove any remaining reaction solvents. Co-evaporation with a solvent like toluene can help remove residual high-boiling point solvents like pyridine.[7]

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]

  • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the supersaturated solution to initiate crystallization.[8]

  • Slow Solvent Evaporation: Dissolve the oil in a minimal amount of a good solvent and then add a poor solvent until the solution becomes slightly turbid. Allow the good solvent to evaporate slowly, which will gradually decrease the solubility of your compound and promote crystallization.

Q2. I'm not getting any crystals to form after cooling my recrystallization solution. What should I do?

A2. The absence of crystal formation typically indicates that the solution is not supersaturated. Here’s a systematic approach to troubleshoot this problem:

Troubleshooting Workflow: No Crystal Formation

start No Crystals Formed check_concentration Is the solution supersaturated? start->check_concentration reheat Re-heat and evaporate some solvent to concentrate. check_concentration->reheat No induce_nucleation Induce Nucleation check_concentration->induce_nucleation Yes reheat->induce_nucleation scratch Scratch flask with glass rod induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed reassess_solvent Re-evaluate Solvent System induce_nucleation->reassess_solvent Still no crystals success Crystals Formed scratch->success seed->success change_solvent Choose a solvent with a steeper solubility vs. temperature curve. reassess_solvent->change_solvent recover_solid Recover crude solid by rotary evaporation and retry. reassess_solvent->recover_solid change_solvent->success recover_solid->success

Caption: A decision tree for troubleshooting the failure of crystal formation.

Q3: What are some recommended solvent systems for the recrystallization of pyridinone compounds?

A3: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[9] The choice of solvent will depend on the specific pyridinone derivative and the impurities present.

Solvent SystemComments
Ethanol or Ethanol/Water A common and effective choice for many pyridinone derivatives.[3] Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy, then cool slowly.
Isopropanol A good alternative to ethanol.[3]
Ethyl Acetate/Hexane A versatile system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent. Dissolve in hot ethyl acetate and add hexane until turbidity is observed.[3]
Toluene Can be effective for less polar pyridinone derivatives.
Section 2: Column Chromatography Issues
Q1. Why are the chromatographic peaks for my pyridinone derivative showing significant tailing on a silica gel column?

A1. Peak tailing for pyridine and its derivatives on silica gel is a common issue. The basic nitrogen atom in the pyridinone ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to a non-ideal elution profile.[10]

Solutions:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your eluent can help.[10] These bases will preferentially interact with the active silanol sites, effectively masking them from your compound and leading to more symmetrical peaks.

  • Use a Less Acidic or Inert Stationary Phase: If tailing persists, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.[2] Alternatively, end-capped silica or polymer-based columns can be used in HPLC.[10]

  • Adjust Mobile Phase pH in Reversed-Phase HPLC: For reversed-phase chromatography, the pH of the mobile phase is critical. At a low pH (e.g., < 3), the pyridine nitrogen will be protonated, which can minimize strong ionic interactions with residual silanols on C18 columns.[10]

Q2. My pyridinone product is co-eluting with an impurity. How can I improve the separation?

A2. Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase in a given mobile phase.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase: Systematically vary the solvent ratio of your mobile phase in small increments while monitoring the separation by TLC. The goal is to maximize the difference in retention factors (Rf) between your product and the impurity.

  • Employ Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), gradually increase the polarity of the eluent during the separation (gradient elution). This can help to resolve closely eluting compounds.[2]

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general guideline, the sample load should be between 1-5% of the weight of the stationary phase.[2]

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase like alumina or a C18 reversed-phase material can provide a different separation mechanism and improve resolution.[2][10]

Workflow for Improving Chromatographic Resolution

start Co-eluting Impurity optimize_mobile Optimize Mobile Phase (Vary solvent ratio) start->optimize_mobile gradient Try Gradient Elution optimize_mobile->gradient Resolution still poor success Improved Resolution optimize_mobile->success Success reduce_load Reduce Sample Load gradient->reduce_load Resolution still poor gradient->success Success change_stationary Change Stationary Phase (e.g., Alumina, C18) reduce_load->change_stationary Resolution still poor reduce_load->success Success change_stationary->success Success

Caption: A systematic workflow for enhancing chromatographic separation.

Section 3: Handling and Stability
Q1. My purified pyridinone sample is degrading over time. What are the stability issues and how should I store it?

A1. Pyridinone and its derivatives can be sensitive to light and oxidation.[3] Degradation can lead to the formation of colored impurities or the corresponding aromatized pyridine compound.

Proper Storage Conditions:

  • Protect from Light: Store the purified compound in a tightly sealed amber vial or a container wrapped in aluminum foil.[3]

  • Inert Atmosphere: For particularly sensitive compounds, store under an inert atmosphere of nitrogen or argon to prevent oxidation.[3]

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration or freezing may be appropriate, but ensure the container is well-sealed to prevent moisture condensation upon removal.

  • pH Neutrality: The stability of some pyridinones can be pH-dependent. It is best to store the compound in its solid, neutral form.[3]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Pyridinone Compound
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the crude pyridinone solid.[6] This is best achieved by adding the hot solvent portion-wise while stirring and heating.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[6]

Protocol 2: General Procedure for Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate mobile phase using TLC. The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow the silica gel to settle, ensuring uniform packing without air bubbles.[6]

  • Sample Loading: Dissolve the crude pyridinone in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the dry powder onto the top of the prepared column.[6]

  • Elution: Begin eluting the column with the mobile phase, starting with the less polar solvent system determined from your TLC analysis.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.[6]

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified pyridinone compound.[6]

References

Technical Support Center: Synthesis of 5-(2-Pyridyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-pyridyl)-1,2-dihydropyridin-2-one. This molecule is a crucial scaffold in medicinal chemistry, notably used in the development of AMPA receptor antagonists for treating neurological diseases.[1][2] This guide is structured to provide direct, experience-based answers to common challenges and questions encountered during its synthesis, focusing on the prevalent palladium-catalyzed cross-coupling methodologies.

Part 1: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common and versatile method for synthesizing the target compound, typically by coupling a 5-halo-1,2-dihydropyridin-2-one with a 2-pyridylboronic acid derivative.[3][4] Despite its robustness, several factors can lead to suboptimal results. This section addresses the most frequent issues.

Question 1: Why is my Suzuki coupling reaction yield low or failing entirely?

A low or non-existent yield in a Suzuki coupling is a common issue that can almost always be traced back to one of three components: the catalyst, the base, or the reaction environment.

Answer:

A. Catalyst Inactivity or Decomposition The catalytic cycle of the Suzuki reaction requires an active Pd(0) species.[5][6] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or Pd(dppf)Cl₂, it must be efficiently reduced to Pd(0) in situ.[5]

  • Causality: The oxidative addition of the aryl halide to the palladium center is the rate-determining step and requires a coordinatively unsaturated 14-electron Pd(0) complex.[6] If the precatalyst is not reduced, or if the active catalyst decomposes, the cycle halts.

  • Troubleshooting Steps:

    • Observe the Reaction: A healthy reaction often turns dark, from brown to black. While excessive formation of "palladium black" (insoluble palladium precipitate) can indicate catalyst decomposition, a complete lack of color change may suggest the reaction hasn't initiated.[7]

    • Use a Pd(0) Source: Consider using a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which is reported to be effective for this specific transformation.[1][3]

    • Ligand Choice: Ensure your phosphine ligand is not being oxidized. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[6]

B. Incorrect Base Selection or Insufficient Strength The base plays a critical role in the transmetalation step, activating the boronic acid.

  • Causality: The base facilitates the formation of a more nucleophilic boronate species [R-B(OH)₃]⁻, which is necessary for the transfer of the organic group from boron to the palladium center. The choice of base can influence reaction rate and yield.[8]

  • Troubleshooting Steps:

    • Evaluate Base Strength and Solubility: Carbonates like Na₂CO₃ and K₂CO₃ are commonly used.[1][4] For more challenging couplings, a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ might be necessary.

    • Ensure Anhydrous Conditions (if using certain bases): While many Suzuki reactions benefit from aqueous conditions, using a base like K₃PO₄ in an anhydrous solvent may require the addition of a few equivalents of water to be effective.[7]

C. Environmental Contamination (Oxygen and Water) The Pd(0) catalyst is sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state.

  • Causality: Oxygen can lead to the oxidative homocoupling of boronic acids, consuming the starting material and generating impurities.[5]

  • Troubleshooting Steps:

    • Degas Your Solvent: Before starting the reaction, thoroughly degas the solvent. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

    • Maintain an Inert Atmosphere: Run the reaction under a constant positive pressure of Argon or Nitrogen. Use glassware that has been oven- or flame-dried to remove adsorbed water.

Experimental Protocol: Standard Suzuki-Miyaura Coupling

Here is a representative protocol based on literature precedents for the synthesis of this compound.

  • To an oven-dried flask, add 5-bromo-1,2-dihydropyridin-2-one (1.0 equiv), 2-pyridylboronic acid (1.2-1.5 equiv), and a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).[4]

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%).[1][9]

  • Heat the reaction mixture to reflux (typically 85-100 °C) and monitor its progress using TLC or LC-MS.[4][10]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question 2: My reaction is complete, but I am struggling to purify the product. What are the likely impurities?

Purification can be complicated by byproducts that have similar polarities to the desired product.

Answer:

The most common impurities are homocoupling products and residual catalyst.

  • Boronic Acid Homocoupling (Bipyridine): This occurs when two molecules of the 2-pyridylboronic acid couple together. It is often promoted by the presence of oxygen or excess palladium catalyst.[5]

    • Mitigation: Ensure thorough degassing of your reaction mixture. Use the boronic acid in slight excess (1.1-1.2 equivalents) but avoid a large excess.

  • Residual Palladium: The final product can be contaminated with palladium, which can be difficult to remove via standard chromatography and is often undesirable in a pharmaceutical context.

    • Mitigation: After the reaction, you can treat the crude mixture with a palladium scavenger. Alternatively, filtering the crude organic solution through a pad of Celite can help remove precipitated palladium black.

Part 2: Frequently Asked Questions (FAQs) on Alternative Routes

While Suzuki-Miyaura coupling is the workhorse, other methods exist and may be preferable under certain circumstances.

Question 1: What is the best alternative to a Suzuki coupling for this synthesis?

Answer:

The Stille cross-coupling reaction is a highly effective alternative.[11][12] It involves the coupling of 5-bromo-1,2-dihydropyridin-2-one with an organotin reagent, such as 2-(tributylstannyl)pyridine.[1]

  • Mechanism: The catalytic cycle is very similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[12]

  • Advantages: Stille reactions are often less sensitive to the presence of water and can be more tolerant of a wider array of functional groups. The organostannane reagents are typically stable to air and moisture.[12][13][14]

  • Disadvantages: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the final product.[12]

Table 1: Comparison of Suzuki-Miyaura vs. Stille Coupling for Pyridyl-Pyridinone Synthesis

FeatureSuzuki-Miyaura CouplingStille Coupling
Boron/Tin Reagent Organoboronic acids/estersOrganostannanes (e.g., R-SnBu₃)
Toxicity Low toxicity byproducts (boric acid)High toxicity of tin reagents and byproducts
Stability of Reagent Boronic acids can be prone to decompositionOrganostannanes are generally stable to air and moisture[12]
Reaction Conditions Often requires specific bases and can be sensitive to airGenerally robust and tolerant of many functional groups[14]
Purification Generally straightforward chromatographyCan be difficult to remove tin residues
Question 2: Are there any metal-free alternatives for forming the C-C bond?

Answer:

While transition-metal-catalyzed reactions are dominant for this specific biaryl coupling, the broader field of pyridine synthesis includes several metal-free strategies.[15][16] However, these are typically de novo syntheses, building the pyridinone ring from acyclic precursors rather than functionalizing a pre-existing ring.

For example, multi-component reactions can construct substituted pyridone rings in a single step.[17][18] While powerful, adapting these to create the specific 5-(2-pyridyl) isomer with high regioselectivity can be a significant synthetic challenge in itself. For late-stage functionalization, palladium-catalyzed methods remain the most direct and reliable approach.

Question 3: How do I synthesize the key starting material, 5-bromo-1,2-dihydropyridin-2-one?

Answer:

The synthesis of the 5-bromo-pyridin-2-one precursor is a critical first step. While this compound is commercially available, it can also be synthesized in the lab. A common route involves the bromination of 2-hydroxypyridine. Direct bromination can sometimes lead to mixtures of isomers, so a multi-step procedure may be required for clean synthesis, potentially involving protecting groups to direct the regioselectivity of the bromination.

Visualizations

To better assist in troubleshooting and understanding the core synthetic strategy, the following diagrams illustrate the key chemical processes.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) in1 pd0->in1 pd_complex R¹-Pd(II)L₂-X (Oxidative Adduct) in2 pd_complex->in2 transmetalation R¹-Pd(II)L₂-R² (Transmetalation Complex) in3 transmetalation->in3 product_complex [R¹-Pd(II)L₂-R²] in4 product_complex->in4 in1->pd_complex Oxidative Addition in2->transmetalation Transmetalation in3->product_complex Isomerization in4->pd0 Reductive Elimination product R¹-R² (Product) in4->product reactant1 R¹-X (5-Bromo-pyridin-2-one) reactant1->in1 reactant2 R²-B(OH)₂ (2-Pyridylboronic acid) reactant2->in2 base Base (e.g., Na₂CO₃) base->in2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree start Low/No Yield in Suzuki Coupling q_catalyst Check Catalyst System start->q_catalyst q_base Check Base & Solvent start->q_base q_env Check Reaction Environment start->q_env a_catalyst1 Is reaction blackening? If not, catalyst may be inactive. q_catalyst->a_catalyst1 a_catalyst2 Consider using a direct Pd(0) source (e.g., Pd(PPh₃)₄). q_catalyst->a_catalyst2 a_base1 Is base strong enough? (e.g., K₂CO₃, K₃PO₄). q_base->a_base1 a_base2 If anhydrous, did you add water? Some bases require it. q_base->a_base2 a_env1 Did you thoroughly degas the solvent? q_env->a_env1 a_env2 Is the reaction under a positive pressure of inert gas (Ar/N₂)? q_env->a_env2

References

Technical Support Center: Managing Impurities in Perampanel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing impurities in the synthesis of Perampanel and its intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this active pharmaceutical ingredient (API). Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the highest standards of purity and safety in your work. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2]

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter.

Section 1: The Landscape of Perampanel Synthesis and Impurities

Understanding the reaction pathway and the potential for impurity formation is the first step in effective control. Perampanel, chemically known as 2-(2-oxo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile, is typically synthesized via a multi-step process.[3][4][5] A common strategy involves the coupling of key intermediates, such as a substituted pyridone and a benzonitrile moiety.[6][7]

FAQ 1: What is a common synthetic route for Perampanel and where do impurities typically originate?

A prevalent synthetic approach involves a Suzuki coupling reaction between a bromo-pyridone intermediate and a boronic acid derivative of benzonitrile. The diagram below illustrates a simplified pathway and highlights critical points where impurities can be introduced or formed.

Perampanel_Synthesis cluster_start Starting Materials & Intermediates cluster_reaction Core Reaction cluster_product Final Product cluster_impurities Potential Impurity Entry Points SM1 3-Bromo-1-phenyl-5- (pyridin-2-yl)pyridin-2(1H)-one (Bromo Pyridone Intermediate) SM2 2-(1,3,2-Dioxaborinan-2-yl) benzonitrile (Benzonitrile Boronic Ester) Reaction Suzuki Coupling (e.g., Pd(OAc)2, PPh3, K2CO3) SM2->Reaction Perampanel Perampanel (Crude) Reaction->Perampanel Imp2 By-product: Desbromo Pyridone Impurity Reaction->Imp2 Imp3 Reagent-related: Residual Palladium, Phenylboronic Acid Reaction->Imp3 Purification Crystallization / Chromatography Perampanel->Purification Imp4 Degradation: Perampanel N-Oxide Perampanel->Imp4 API Perampanel API (High Purity) Purification->API API->Imp4 Storage Imp1 Unreacted Starting Materials (e.g., Bromo Pyridone)

Caption: Simplified Perampanel synthesis pathway highlighting key impurity formation points.

Causality: Impurities are not random occurrences; they are the logical outcomes of the chemical environment.

  • Starting Material Impurities: Purity of the bromo-pyridone and benzonitrile intermediates is paramount. Any impurities here will carry through or react to form new, unexpected side products.

  • Process-Related Impurities: These are formed during the reaction. For example, the "Desbromo Pyridone Impurity" (1'-Phenyl-[2,3'-bipyridin]-6'(1'H)-one) can arise from a side reaction or an impurity in the starting material.[8][9][10]

  • Reagents and Catalysts: Residual palladium from the Suzuki coupling is a common inorganic impurity that must be controlled to very low levels.[11] Phenylboronic acid can arise from the hydrolysis of the benzonitrile boronic ester.[12]

  • Degradation Products: The final API can degrade under stress conditions (heat, light, oxidation). Perampanel N-Oxide is a classic example of an oxidative degradation product.[10][12]

FAQ 2: What are the most common impurities identified in Perampanel synthesis?

Based on analytical studies and reference standards available, several key impurities are frequently monitored. Effective control strategies require understanding their origin.

Impurity NameCAS NumberLikely Source / TypeRecommended Control Strategy
Bromo Pyridone Impurity 381248-06-2Unreacted Starting MaterialOptimize reaction stoichiometry and time; effective downstream purification.
Desbromo Pyridone Impurity 381725-50-4Reaction By-productControl reaction temperature and reagent quality; selective crystallization.
Perampanel N-Oxide 380919-67-5Degradation Product (Oxidation)Use of antioxidants; controlled storage conditions (e.g., inert atmosphere).
Phenylboronic Acid 98-80-6Reagent-related (Hydrolysis)Use of anhydrous solvents; aqueous workup optimization.
Perampanel Dicyano Impurity N/AReaction By-productControl of reaction conditions to prevent homo-coupling of the benzonitrile moiety.

(Data sourced from commercial impurity standard suppliers.[8][9][12])

Section 2: Troubleshooting Guide for Experimental Challenges

This section addresses specific problems you might encounter during synthesis and analysis in a practical Q&A format.

Question: My HPLC analysis shows a significant unknown peak eluting close to my main intermediate. How should I proceed with identification?

Expertise & Causality: An unknown peak indicates either an unexpected side reaction, a contaminant from your starting materials, or degradation. Its proximity to your main peak suggests a structurally similar compound, which is common for process-related impurities. A systematic approach is crucial for identification and subsequent control.

Recommended Action Workflow:

Troubleshooting_Workflow cluster_characterization Step 1: Characterization cluster_investigation Step 2: Investigation cluster_action Step 3: Action & Assessment start Unknown Peak Detected in HPLC lcms Perform LC-MS Analysis to obtain Molecular Weight (MW) start->lcms hrms Optional: High-Resolution MS (HRMS) for Elemental Formula lcms->hrms If needed compare Compare MW with known Perampanel impurities, reactants, and by-products. lcms->compare hrms->compare match Is there a match? compare->match control Match Found: Implement specific control strategy (e.g., modify reaction, purify). match->control Yes isolate No Match Found: Isolate impurity (Prep-HPLC). Characterize (NMR, IR). match->isolate No risk_assess Assess risk based on structure (ICH M7 for genotoxicity). isolate->risk_assess

Caption: A logical workflow for the identification and assessment of unknown impurities.

Question: I am consistently observing high levels of the Desbromo Pyridone Impurity. What are the likely causes and mitigation strategies?

Expertise & Causality: The Desbromo Pyridone impurity lacks the crucial bromine atom needed for the Suzuki coupling. Its presence suggests two primary possibilities:

  • Starting Material Contamination: Your 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one starting material is already contaminated with its desbromo counterpart.

  • In-situ Debromination: The reaction conditions are causing a side reaction that removes the bromine atom from the starting material before it can couple. This can sometimes be promoted by certain bases or high temperatures in the presence of a catalyst.

Recommended Actions:

  • Qualify Starting Materials: Always run a stringent purity check on incoming batches of the bromo-pyridone intermediate. Use your validated HPLC method to ensure the desbromo version is below your acceptable limit.

  • Optimize Reaction Conditions:

    • Temperature: Lower the reaction temperature to the minimum required for an efficient reaction rate. High temperatures can promote side reactions.

    • Base Selection: Evaluate the base used. A weaker base or different base entirely might disfavor the debromination pathway.

    • Catalyst Loading: Ensure catalyst loading is optimized. Excess catalyst doesn't always improve the outcome and can sometimes increase side reactions.

  • Purification: Develop a robust crystallization procedure. The polarity difference between the bromo and desbromo compounds can often be exploited to selectively crystallize the desired product, leaving the impurity in the mother liquor.

Question: How do I control for potentially genotoxic impurities (GTIs) in the Perampanel synthesis?

Expertise & Causality: Genotoxic impurities are a major safety concern as they can damage DNA and are potentially carcinogenic, even at very low levels.[13][14] Regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH M7) for their control.[15] In many syntheses, reactive intermediates or reagents (e.g., alkylating agents) can be potential GTIs.

Recommended Actions:

  • Identify Potential GTIs: Systematically review your entire synthesis pathway. Identify any reagents, intermediates, or potential by-products with structural alerts for mutagenicity (e.g., epoxides, alkyl halides, nitroso-compounds).

  • Redesign the Synthesis (If Possible): The most effective strategy is to avoid the use or formation of GTIs altogether by choosing a different synthetic route.[16]

  • Implement a Control Strategy: If a GTI cannot be avoided, you must demonstrate its effective removal. This is often done using a "purge factor" study.

    • Purge Factor Calculation: Deliberately spike the GTI into an early-stage intermediate and measure its concentration. Then, perform the subsequent reaction and purification steps and measure the concentration again in the final product. The ratio of removal demonstrates the process's capability to purge the impurity.

    • Control Point: The control strategy should ensure the GTI is controlled at an appropriate level (often ppm) in a suitable intermediate or the final API, based on a risk assessment.[14]

Section 3: Key Experimental Protocols

Trustworthy data begins with robust and validated analytical methods.

Protocol 1: HPLC Method for Impurity Profiling of Perampanel

This protocol is a representative method based on published literature for the separation of Perampanel and its related substances.[17][18][19][20] Method validation must be performed according to ICH Q2(R1) guidelines.

ParameterSpecificationRationale / Comment
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention and separation for the aromatic structure of Perampanel.
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄) in WaterBuffered aqueous phase to ensure consistent peak shape and retention times.
Mobile Phase B AcetonitrileOrganic modifier to elute the compounds.
Gradient Elution Time 0: 80% A, 20% B Time 25: 30% A, 70% B Time 30: 30% A, 70% B Time 32: 80% A, 20% B Time 40: 80% A, 20% BA gradient is essential to elute both early, more polar impurities and the highly retained API and late-eluting impurities within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducibility of retention times.
Detection Wavelength 220 nm or 290 nmPerampanel has multiple absorbance maxima; choose the one providing the best sensitivity for all impurities of interest.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Diluent Acetonitrile:Water (50:50)Ensures the sample is fully dissolved and compatible with the mobile phase.

Protocol 2: General Recrystallization for Intermediate Purification

Objective: To remove a less soluble impurity (Impurity X) from a more soluble desired intermediate (Intermediate Y).

  • Solvent Screening: Identify a solvent system where Intermediate Y has high solubility at elevated temperatures but low solubility at room temperature or below, while Impurity X has different solubility characteristics (ideally remaining in solution or being much less soluble).

  • Dissolution: Add the crude intermediate mixture to a minimal amount of the chosen hot solvent in an appropriately sized flask with stirring until fully dissolved.

  • Cooling (Crystallization): Slowly cool the solution without agitation to allow for the formation of large, pure crystals of Intermediate Y. Rapid cooling can trap impurities. Seeding with a small crystal of pure Y can be beneficial.

  • Isolation: Once crystallization is complete, filter the solid crystals using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold, fresh solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature to remove all residual solvent.

  • Purity Check: Analyze the purified material and the mother liquor by HPLC to confirm the successful removal of Impurity X and determine the yield.

References

Technical Support Center: Catalyst Selection for Suzuki Coupling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this essential C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your synthetic routes.

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, especially in pharmaceutical discovery where pyridine scaffolds are ubiquitous.[1][2] However, the unique electronic properties of the pyridine ring introduce specific challenges not typically encountered with simple aryl halides.[3] This guide addresses these challenges in a direct question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you might encounter during your experiments.

Q1: My reaction has stalled. I'm seeing very low conversion or no product at all. What's wrong?

This is the most common issue when working with pyridine substrates. The root cause often lies in the inhibition or deactivation of the palladium catalyst.[4]

Core Problem: Catalyst Inhibition

The lone pair of electrons on the pyridine nitrogen, particularly in 2-substituted pyridines, can coordinate strongly to the palladium center.[5][6] This coordination can form stable, catalytically inactive complexes, effectively poisoning your catalyst and halting the catalytic cycle.[3][6]

Systematic Troubleshooting Steps:

  • Evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for pyridine couplings because they do not provide enough steric bulk or electron density to prevent catalyst inhibition and promote the desired reaction steps.[4]

    • Solution: Switch to bulky, electron-rich phosphine ligands. These are often called "Buchwald ligands." Ligands like SPhos, XPhos, and RuPhos are specifically designed for challenging heteroaryl couplings.[5][7] Their steric bulk creates a protective pocket around the palladium atom, hindering coordination from the pyridine nitrogen, while their electron-donating nature facilitates the rate-determining oxidative addition step.[8][9]

  • Check Your Palladium Source: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) state to initiate the catalytic cycle.[4] If this reduction is inefficient, the reaction will not start.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or using a modern "precatalyst" that readily generates the active LPd(0) species under mild conditions.[1][7]

  • Assess the Base: The base is not merely a spectator; it is critical for activating the boronic acid in the transmetalation step.[10][11] A weak or insoluble base will result in a sluggish or failed reaction.

    • Solution: Use a sufficiently strong, anhydrous base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices due to their strength and solubility in common reaction solvents.[4]

  • Eliminate Oxygen: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state.[4][7]

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes or via several freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere from start to finish.[4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting a failed Suzuki coupling of a pyridine derivative.

G start Reaction Failed (Low/No Conversion) ligand Is the ligand a bulky, electron-rich phosphine? (e.g., XPhos, SPhos) start->ligand base Is the base strong and anhydrous? (e.g., K₃PO₄, Cs₂CO₃) ligand->base No ligand_sol Action: Switch to a Buchwald-type ligand. ligand->ligand_sol Yes degas Was the system rigorously degassed and kept under inert gas? base->degas No base_sol Action: Use fresh, anhydrous, finely ground K₃PO₄ or Cs₂CO₃. base->base_sol Yes reagents Are reagents anhydrous? (Consider boronic ester) degas->reagents No degas_sol Action: Improve degassing procedure (sparge or freeze-pump-thaw). degas->degas_sol Yes success Problem Solved reagents->success No reagents_sol Action: Use anhydrous solvents. Switch from boronic acid to a more stable pinacol ester. reagents->reagents_sol Yes ligand_sol->base base_sol->degas degas_sol->reagents reagents_sol->success

Caption: A logical workflow to diagnose and solve common issues.

Q2: My desired product is forming, but I have significant side products. How can I improve selectivity?

Side reactions plague many couplings and can complicate purification. The most common culprits in pyridine Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C–B bond of your boronic acid by a proton source (like water), which converts it back to the corresponding arene, effectively removing it from the reaction.[4][5] This is a major issue with electron-deficient heteroaryl boronic acids.

    • How to Minimize:

      • Use Anhydrous Conditions: This is the most critical factor. Ensure your solvent and base are thoroughly dried.[5]

      • Switch to a Boronic Ester: Boronic esters, especially pinacol esters or MIDA boronates, are significantly more stable towards hydrolysis than their corresponding boronic acids.[5][10] This is often the most effective solution.

  • Homocoupling: This side reaction involves the coupling of two molecules of your boronic acid reagent to form a symmetrical biaryl. It is primarily caused by the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[3][4]

    • How to Minimize:

      • Strictly Exclude Oxygen: As with low conversion issues, rigorous degassing is paramount.[4]

      • Use a Pd(0) Source: Directly using a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to generating it in situ from a Pd(II) source, as it bypasses potential oxidative side reactions during the initial reduction step.[7]

  • Dehalogenation: In this process, the halide on your pyridine starting material is replaced by a hydrogen atom. This can occur if there is a hydride source in the reaction mixture, such as certain alcohol solvents or additives.[10]

    • How to Minimize:

      • Choose Your Solvent Carefully: Avoid solvents that can act as hydride donors. Toluene, dioxane, and DMF are generally safe choices.

      • Optimize Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can increase the likelihood of side reactions.

Problem Primary Cause(s) Recommended Solution(s) Citation(s)
Low/No Conversion Catalyst inhibition by pyridine NUse bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[4][5]
Inactive Pd(0) catalystEnsure proper degassing; use a reliable precatalyst.[7]
Ineffective baseUse strong, anhydrous bases like K₃PO₄ or Cs₂CO₃.[4][10]
Protodeboronation Presence of water/protonsUse anhydrous reagents/solvents; switch to a boronic ester (pinacol).[5][10]
Homocoupling Presence of oxygenPerform rigorous degassing of all solvents and reagents.[3][4]
Dehalogenation Hydride source in reactionAvoid alcohol solvents; optimize reaction time.[10]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions regarding the Suzuki coupling of pyridine derivatives.

FAQ 1: Why are 2-halopyridines particularly difficult substrates?

This is often referred to as "the 2-pyridyl problem."[6][12] The proximity of the nitrogen lone pair to the reaction site (the C-X bond) creates a perfect storm for catalyst inhibition. The nitrogen can form a stable five-membered chelate with the palladium center after oxidative addition, effectively sequestering the catalyst and preventing subsequent steps like transmetalation.[6] Overcoming this requires ligands with sufficient steric bulk to physically block this chelation.[5][7]

FAQ 2: How do I choose the best ligand for my specific pyridine substrate?

While screening is often necessary, some general principles apply. The choice depends on the electronic nature and steric environment of your coupling partners.

  • For electron-deficient pyridines (e.g., those with nitro or cyano groups): Oxidative addition is generally faster. A ligand with moderate bulk and high electron density is a good starting point.

  • For electron-rich pyridines (e.g., with amino or alkoxy groups): Oxidative addition is slower and often rate-limiting.[5] Here, highly electron-donating and sterically demanding ligands like XPhos or RuPhos are required to accelerate this step and prevent catalyst decomposition.[5][7]

  • For sterically hindered substrates: Very bulky ligands like tBuXPhos can be beneficial, as they promote the final reductive elimination step to release the sterically congested product.

Ligand Structure Type Best For... Key Features
PPh₃ Simple Monodentate PhosphineVery simple, activated substrates (rarely for pyridines).Prone to catalyst inhibition with pyridines.
dppf Bidentate Ferrocene PhosphineGeneral use, can be effective in some cases.Forms well-defined, stable complexes.
SPhos Bulky, Electron-Rich BiarylphosphineGeneral purpose for heteroaryl couplings, good starting point.High activity and stability.
XPhos Bulky, Electron-Rich BiarylphosphineElectron-rich or sterically hindered pyridines.Very bulky and electron-donating, promotes oxidative addition.
RuPhos Bulky, Electron-Rich BiarylphosphineChallenging heteroaryl couplings, especially with N-H groups.Excellent for substrates with acidic protons.
FAQ 3: What is the mechanistic role of the base and solvent?

The role of the base is multifaceted and crucial for the reaction's success.[10] Its primary function is to react with the organoboron species (R-B(OH)₂) to form a more nucleophilic borate anion (e.g., [R-B(OH)₃]⁻).[10][11] This "activated" species is much more competent for transmetalation with the Pd(II) complex. The choice of base can also influence selectivity and the rate of side reactions.[10]

The solvent must be able to dissolve all components of the reaction and remain stable at the required temperature. Aprotic polar solvents like dioxane, toluene, or DMF are common choices. The solvent can also play a role in stabilizing the catalytic species.

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the reaction and highlights the point of catalyst inhibition by pyridine.

G pd0 LₙPd(0) oa Oxidative Addition pd0->oa pd2_halide L₂Pd(II)(Py)X oa->pd2_halide trans Transmetalation pd2_halide->trans inhibition Inhibition! (Inactive Chelate) pd2_halide->inhibition '2-Pyridyl Problem' pd2_aryl L₂Pd(II)(Py)Ar trans->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Catalyst Regenerated product Py-Ar re->product sub_halide Py-X sub_halide->oa sub_boron Ar-B(OR)₂ + Base sub_boron->trans

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

General Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of a generic 2-chloropyridine with an arylboronic acid using modern catalytic conditions. Note: This is a representative protocol; optimization of stoichiometry, temperature, and reaction time is essential for any new substrate combination.[13]

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2–6 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Flame-dried or oven-dried glassware

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium precatalyst (e.g., 2 mol%), and the anhydrous, finely ground base (e.g., K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the reaction vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block (e.g., 80–110 °C). Stir the mixture for the intended duration (e.g., 4–24 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

References

Technical Support Center: Synthesis of Dihydropyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dihydropyridinones (DHPMs). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of DHPM synthesis, with a particular focus on the critical role of solvent effects. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction: The Pivotal Role of Solvents in Dihydropyridinone Synthesis

The synthesis of dihydropyridinones, primarily through multicomponent reactions like the Biginelli and Hantzsch syntheses, is a cornerstone in medicinal chemistry due to the vast pharmacological applications of the resulting heterocyclic compounds.[1] While these reactions are powerful, their success is often dictated by the careful selection of reaction conditions, with the solvent playing a central role. The choice of solvent can profoundly influence reaction rates, yields, and even the product distribution by affecting the solubility of reactants, stabilizing intermediates, and mediating catalyst activity.[2] This guide will delve into the causality behind these solvent effects and provide actionable protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone. What are the most likely causes related to the solvent?

A1: Low yields in the Biginelli reaction are a common challenge and can often be traced back to suboptimal solvent choice.[2] Here's a breakdown of potential solvent-related issues and how to address them:

  • Poor Reactant Solubility: If your starting materials (aldehyde, β-ketoester, and urea/thiourea) are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Select a solvent that effectively dissolves all reactants. Polar solvents are generally preferred for the Biginelli reaction.[2] Ethanol is a common starting point, but if solubility remains an issue, consider more polar solvents like acetonitrile or dimethylformamide (DMF).[3][4]

  • Suboptimal Dielectric Constant: The dielectric constant of the solvent can influence the stability of charged intermediates in the reaction mechanism. Higher dielectric constants often lead to higher reaction yields.[5]

    • Solution: Experiment with solvents of varying dielectric constants. For instance, acetonitrile has a higher dielectric constant than ethanol and has been shown to improve yields in certain Biginelli reactions.[6]

  • Solvent-Free Conditions: In many cases, running the reaction under solvent-free conditions can lead to significantly improved yields and shorter reaction times.[7][8][9] This is because the high concentration of reactants accelerates the reaction rate.

    • Solution: Attempt the reaction neat, often with gentle heating. This approach is also environmentally friendly, reducing solvent waste.[8]

Q2: I am observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A2: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[10][11] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures. This side reaction competes with the desired Biginelli pathway.

Prevention Strategies:

  • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[10][11]

  • Solvent Choice: The solvent can influence the relative rates of the Biginelli and Hantzsch pathways. While systematic studies are substrate-dependent, exploring different solvents can help favor the desired product.

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[11]

Q3: Can ionic liquids be used as solvents for dihydropyridinone synthesis? What are the advantages?

A3: Yes, ionic liquids (ILs) have emerged as promising green alternatives to traditional organic solvents for the synthesis of dihydropyridinones.[12] They can act as both the solvent and the catalyst, offering several advantages:

  • Enhanced Reaction Rates and Yields: The unique properties of ILs, such as their high polarity and ability to stabilize intermediates, can lead to faster reactions and improved product yields.[12][13][14]

  • Green Chemistry Principles: ILs are non-volatile and can often be recycled and reused, making them an environmentally benign choice.[12][13]

  • Simplified Work-up: In many cases, the product can be easily separated from the ionic liquid, simplifying the purification process.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of dihydropyridinones, with a focus on solvent-related solutions.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Poor Solubility of Reactants 1. Change Solvent: Switch to a more polar solvent (e.g., from ethanol to acetonitrile or DMF).[3][4] 2. Solubilizing Agents: In some cases, a co-solvent might be necessary to ensure all reactants are in solution. 3. Solvent-Free: Attempt the reaction under solvent-free conditions, which can be highly effective.[8]
Suboptimal Reaction Temperature 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions using TLC. 2. Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction, often under solvent-free conditions.[5]
Inefficient Catalyst Activity in the Chosen Solvent 1. Solvent-Catalyst Compatibility: Ensure the chosen solvent does not deactivate your catalyst. For example, highly coordinating solvents might interfere with Lewis acid catalysts. 2. Screen Solvents: Test a panel of solvents with your chosen catalyst to find the optimal combination.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps
Competing Side Reactions (e.g., Hantzsch reaction) 1. Lower Temperature: Reduce the reaction temperature to disfavor the formation of the Hantzsch byproduct.[10][11] 2. Solvent Optimization: The polarity of the solvent can influence the reaction pathway. Experiment with solvents of varying polarities.
Aldehyde Self-Condensation 1. Milder Conditions: Use a milder catalyst and lower reaction temperature. 2. Slow Addition: Add the aldehyde slowly to the reaction mixture to maintain a low concentration.
Experimental Protocols
Protocol 1: Solvent Screening for the Biginelli Reaction

This protocol outlines a general procedure for screening different solvents to optimize the yield of a dihydropyrimidinone.

  • Setup: In separate reaction vials, place the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of a suitable acid (e.g., HCl or a Lewis acid).

  • Solvent Addition: To each vial, add 5 mL of a different solvent to be tested (e.g., ethanol, acetonitrile, THF, DMF, or solvent-free).

  • Reaction: Stir the mixtures at a set temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixtures, and isolate the product. For reactions in solution, this may involve pouring the mixture into ice water to precipitate the product. For solvent-free reactions, the solidified mass can be triturated with a suitable solvent.

  • Analysis: Purify the products (e.g., by recrystallization) and determine the yield for each solvent to identify the optimal conditions.

Data Presentation: Effect of Solvent on Biginelli Reaction Yield

The following table summarizes representative data on the influence of different solvents on the yield of a model Biginelli reaction.

Solvent Dielectric Constant (approx.) Reaction Time (h) Yield (%) Reference
Toluene2.41245[15]
Dichloromethane9.11060[4]
Tetrahydrofuran (THF)7.5875[4]
Ethanol24.6685[6]
Acetonitrile37.5492[5][6]
Solvent-Free-295[8]

Note: The data presented are illustrative and actual results will vary depending on the specific substrates and catalyst used.

Visualizing Reaction Pathways and Troubleshooting

Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acylimine N-Acylimine Intermediate Aldehyde->Acylimine Condensation with Urea Urea Urea Urea->Acylimine Ketoester β-Ketoester OpenChain Open-Chain Adduct Ketoester->OpenChain Addition to Carbocation Carbocation Carbocation Acylimine->Carbocation Protonation Carbocation->OpenChain DHPM Dihydropyrimidinone OpenChain->DHPM Cyclization & Dehydration

Caption: Proposed iminium-ion mediated mechanism for the Biginelli reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckSolubility Are all reactants soluble? Start->CheckSolubility ChangeSolvent Switch to a more polar solvent (e.g., ACN, DMF) or try solvent-free conditions. CheckSolubility->ChangeSolvent No CheckTemp Is the reaction temperature optimal? CheckSolubility->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Increase temperature or use microwave irradiation. CheckTemp->IncreaseTemp No CheckCatalyst Is the catalyst active in this solvent? CheckTemp->CheckCatalyst Yes IncreaseTemp->CheckCatalyst ChangeCatalyst Screen different catalysts or optimize catalyst loading. CheckCatalyst->ChangeCatalyst No Success Yield Improved CheckCatalyst->Success Yes ChangeCatalyst->Success

Caption: A decision tree for troubleshooting low yields in dihydropyridinone synthesis.

Conclusion

The selection of an appropriate solvent is a critical parameter in the synthesis of dihydropyridinones. By understanding the underlying principles of how solvents influence reaction mechanisms, researchers can effectively troubleshoot common issues such as low yields and the formation of byproducts. This guide provides a framework for rational solvent selection and reaction optimization, empowering scientists to achieve their synthetic goals with greater efficiency and success.

References

Validation & Comparative

A Comparative Analysis of Synthetic Intermediates for Perampanel: The Strategic Role of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perampanel, chemically known as 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Marketed under the trade name Fycompa®, it is a critical adjunctive therapy for partial-onset seizures and primary generalized tonic-clonic seizures in patients with epilepsy.[3][4] The synthesis of this complex tri-aryl substituted pyridone core has been the subject of extensive research, leading to various synthetic routes distinguished by their choice of key intermediates and bond-forming strategies.

This guide provides an in-depth comparison of the synthetic pathways to Perampanel, with a particular focus on the strategic advantages and challenges associated with the key intermediate, 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE . We will dissect the synthetic logic, compare performance based on available data, and provide actionable experimental protocols for researchers in the field.

The Synthetic Challenge: Assembling the Perampanel Core

The molecular architecture of Perampanel presents a significant synthetic challenge: the controlled, sequential introduction of three distinct aryl groups (phenyl, 2-cyanophenyl, and 2-pyridyl) around a central 1,2-dihydropyridin-2-one core. The order of these introductions and the nature of the intermediates used define the efficiency, scalability, and purity of the final Active Pharmaceutical Ingredient (API).

Several patented routes approach this challenge from different angles. A critical analysis reveals a recurring theme: the construction of a bipyridyl pyridone system, which then serves as a scaffold for subsequent arylations. It is within this framework that the role of this compound becomes paramount.

Synthetic Pathways: A Comparative Overview

The synthesis of Perampanel generally involves the formation of the central pyridone ring followed by sequential C-C and C-N bond formations to introduce the three aryl substituents. The order in which these groups are introduced significantly impacts the choice of intermediates and the overall process efficiency.

Perampanel_Synthetic_Pathways cluster_0 Route A: Pyridyl Group First cluster_1 Route B: Cyanophenyl Group First cluster_2 Route C: Convergent Approach A_Start 2-Bromopyridine + 5-bromo-2-methoxypyridine A_Int1 6'-Methoxy-2,3'-bipyridine A_Start->A_Int1 Coupling A_Int2 This compound (Key Intermediate) A_Int1->A_Int2 Demethylation (Acid Hydrolysis) A_Int3 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one A_Int2->A_Int3 1. N-Arylation (Phenyl) 2. Bromination A_Perampanel Perampanel A_Int3->A_Perampanel Suzuki Coupling (2-Cyanophenyl) B_Start 5-Bromo-2(1H)-pyridone B_Int1 3-(2-Cyanophenyl)-5-bromo- 2(1H)-pyridone B_Start->B_Int1 Suzuki Coupling (2-Cyanophenyl) B_Int2 3-(2-Cyanophenyl)-5-(2-pyridyl)- 2(1H)-pyridone B_Int1->B_Int2 Suzuki Coupling (2-Pyridyl) B_Perampanel Perampanel B_Int2->B_Perampanel Chan-Lam Coupling (Phenyl) C_Start1 Pyridine-2-acetonitrile + Aniline C_Int1 3-Anilino-2-(pyridin-2-yl) propionitrile C_Start1->C_Int1 Mannich Reaction C_Int2 N-Aryl Amide Intermediate C_Int1->C_Int2 Amidation C_Start2 2-Cyanobenzoyl chloride C_Start2->C_Int2 Amidation C_Perampanel Perampanel C_Int2->C_Perampanel Cyclization/ Dehydrocyanation

Caption: Major synthetic routes to Perampanel.

Route A: The "Pyridyl First" Strategy featuring this compound

This is a widely cited and industrially relevant approach.[3][5] It strategically builds the bipyridyl core first, which is then elaborated.

  • Formation of 6'-Methoxy-2,3'-bipyridine: The synthesis often begins with a coupling reaction, such as a Stille or Suzuki coupling, between a substituted pyridine (e.g., 5-bromo-2-methoxypyridine) and an organometallic 2-pyridyl species.

  • Demethylation to this compound: The resulting methoxy-bipyridine is then demethylated, typically via acid hydrolysis (e.g., with HBr), to yield the crucial pyridone intermediate, this compound.[5] This step is robust and generally high-yielding.

  • N-Arylation and Bromination: The pyridone nitrogen is then arylated with a phenyl group, commonly through a Chan-Lam or Buchwald-Hartwig coupling with phenylboronic acid.[6] This is followed by selective bromination at the C3 position of the pyridone ring using a reagent like N-Bromosuccinimide (NBS) to give 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one.[4][6]

  • Final Suzuki Coupling: The final key step is a Suzuki coupling reaction between the brominated intermediate and a 2-cyanophenylboronic acid derivative to install the third aryl group and complete the Perampanel structure.[4][6]

Causality and Field Insights: The logic of this route is to install the relatively stable and less sterically demanding pyridyl group first. This creates a robust bipyridone scaffold (our title intermediate) that can withstand the conditions of subsequent N-arylation and bromination reactions. Leaving the final, often challenging, Suzuki coupling with the sterically hindered 2-cyanophenylboronic acid for the end is a common strategy in complex molecule synthesis to maximize overall yield.

Alternative Routes and Their Intermediates
  • Route B ("Cyanophenyl First"): Some synthetic approaches introduce the 2-cyanophenyl group onto a 5-bromopyridone scaffold first.[7] The 2-pyridyl group is then installed in a second Suzuki coupling, followed by a final N-arylation to add the phenyl ring.[7] While viable, this route can sometimes suffer from lower yields in the final N-arylation step on a more complex, sterically hindered substrate.

  • Route C (Convergent Approach): More recent innovations describe convergent routes where fragments are combined late-stage. For example, a Mannich reaction between pyridine-2-acetonitrile, formaldehyde, and aniline can generate a key precursor.[3] This is then amidated with a 2-cyanophenyl derivative and cyclized to form the Perampanel core.[3] This strategy can reduce the total number of linear steps but may require more complex starting materials and careful optimization of the final cyclization.

Performance Comparison of Key Intermediates

FeatureThis compound (Route A)3-(2-Cyanophenyl)-5-bromo-2(1H)-pyridone (Route B)3-Anilino-2-(pyridin-2-yl)propionitrile (Route C)
Strategic Role Central scaffold for sequential arylation and bromination.Pre-functionalized core with the cyanophenyl group.Acyclic precursor for late-stage cyclization.
Synthesis Typically 2 steps from commercial materials (coupling + demethylation).[5]Typically 2 steps from commercial materials (bromination + Suzuki coupling).1 step (Mannich reaction) from commercial materials.[3]
Stability High. Crystalline solid, stable to purification and storage.Generally stable, but the bromo-pyridone can be reactive.Less stable; often used directly in the next step.
Key Advantage Creates a robust, symmetrical-like core early on, simplifying downstream reactions.Installs a key functionality early.Highly convergent, potentially fewer linear steps.
Key Challenge Requires a final Suzuki coupling on a complex, sterically hindered substrate.The final N-arylation step can be challenging and may require harsh conditions.The final cyclization/elimination step can be low-yielding and produce byproducts.
Industrial Viability Proven. This route is well-documented in patents for large-scale synthesis.[1]Less commonly cited in large-scale synthesis patents.Novel approach with potential for process simplification, but may require more development.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis via Suzuki coupling followed by demethylation, adapted from literature procedures.[8][9]

Protocol_1_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Alternative Step 1 & 2 A1 Charge Reactor: - 2-Bromopyridine - 2-Hydroxypyridine-5-boronic acid pinacol ester - Pd(PPh3)4 (catalyst) - Na2CO3 (base) - CH3CN/H2O (solvent) A2 Heat to 75°C A1->A2 A3 Monitor reaction by TLC/LC-MS (approx. 4-6 hours) A2->A3 A4 Work-up: - Cool to RT - Dilute with water - Extract with Ethyl Acetate A3->A4 A5 Purify by column chromatography or recrystallization A4->A5 A6 Isolate Intermediate: 6'-Hydroxy-2,3'-bipyridine A5->A6 B1 Charge Reactor: - 5-bromo-2-methoxypyridine - 2-(Tributylstannyl)pyridine - Pd(PPh3)4 (catalyst) - Toluene (solvent) B2 Reflux until completion (TLC/LC-MS) B1->B2 B3 Isolate Intermediate: 6'-Methoxy-2,3'-bipyridine B2->B3 B4 Charge Reactor: - 6'-Methoxy-2,3'-bipyridine - 48% Hydrobromic Acid (HBr) B3->B4 B5 Heat to reflux (approx. 120°C) (approx. 6-8 hours) B4->B5 B6 Work-up: - Cool to 0°C - Neutralize with NaOH (aq) - Filter precipitated solid B5->B6 B7 Isolate Product: This compound B6->B7

Caption: Workflow for the synthesis of the key intermediate.

Step-by-Step Methodology (Route via Demethylation):

  • Synthesis of 6'-Methoxy-2,3'-bipyridine:

    • To a solution of 5-bromo-2-methoxypyridine (1.0 eq) in dry toluene, add 2-(tributylstannyl)pyridine (1.1 eq).

    • Degas the solution with nitrogen or argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the mixture to reflux (approx. 110°C).

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-16 hours), cool the reaction to room temperature.

    • Perform an aqueous workup, extracting with a suitable organic solvent like ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 6'-methoxy-2,3'-bipyridine.

  • Synthesis of this compound:

    • Add 6'-methoxy-2,3'-bipyridine (1.0 eq) to a 48% aqueous solution of hydrobromic acid.

    • Heat the mixture to reflux (approx. 120-125°C) and maintain for 6-8 hours, monitoring for the disappearance of starting material.

    • Cool the reaction mixture in an ice bath to 0-5°C.

    • Slowly neutralize the acidic solution by adding a saturated solution of sodium hydroxide or sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

    • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake with cold water and dry under vacuum to afford this compound as a solid.[5]

Protocol 2: Conversion to 3-Bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
  • N-Arylation:

    • In a flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and powdered 4Å molecular sieves.

    • Add anhydrous dichloromethane as the solvent, followed by triethylamine (2.5 eq).

    • Stir the mixture vigorously at room temperature under an air atmosphere for 16-24 hours.

    • Filter the reaction mixture through a pad of celite, washing with dichloromethane.

    • Concentrate the filtrate and purify by column chromatography to yield 1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one.

  • Bromination:

    • Dissolve the product from the previous step (1.0 eq) in N,N-dimethylformamide (DMF).

    • Cool the solution to 0°C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one.[4][6]

Conclusion

While several synthetic routes to Perampanel exist, the pathway proceeding through the This compound intermediate offers a robust, scalable, and well-established method. Its strategic advantage lies in the early formation of a stable bipyridone core, which streamlines subsequent functionalization steps. Alternative intermediates and convergent strategies present intriguing possibilities for process optimization, but they may require more significant development to overcome challenges related to late-stage, sterically hindered coupling reactions or complex cyclizations. For researchers and drug development professionals, a thorough understanding of the trade-offs between these different intermediates is crucial for designing efficient and economically viable syntheses of Perampanel.

References

A Researcher's Guide to AMPA Receptor Antagonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroscience and pharmacology, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor stands as a pivotal target for therapeutic intervention.[1][2] As the primary mediator of fast excitatory neurotransmission in the central nervous system (CNS), its dysregulation is implicated in a host of neurological disorders, including epilepsy, and neurodegenerative diseases.[2][3][4] This guide offers an in-depth comparative analysis of AMPA receptor antagonists, designed for researchers, scientists, and drug development professionals. We will delve into the distinct mechanisms of action, compare key pharmacological properties with supporting experimental data, and provide detailed protocols for their characterization.

The Central Role of AMPA Receptors in Synaptic Transmission

AMPA receptors are ionotropic glutamate receptors that, upon binding with the neurotransmitter glutamate, rapidly open to allow the influx of sodium ions, leading to depolarization of the postsynaptic membrane.[5][6] This rapid response is fundamental for synaptic plasticity, learning, and memory.[6] Consequently, antagonists that block AMPA receptor function are of significant interest for conditions characterized by excessive excitatory signaling.[2][4]

Classification of AMPA Receptor Antagonists: A Mechanistic Divide

AMPA receptor antagonists are broadly categorized based on their mechanism of action relative to the glutamate binding site. The two primary classes are competitive and non-competitive antagonists.

Competitive Antagonists: Direct Competition at the Glutamate Binding Site

Competitive antagonists bind to the same site on the AMPA receptor as the endogenous agonist, glutamate.[1][7] By occupying this site, they prevent glutamate from binding and activating the receptor. A key characteristic of this class is that their inhibitory effect can be overcome by increasing the concentration of the agonist.[8]

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a classic example of a selective and competitive AMPA receptor antagonist.[7][9] It has been instrumental as a research tool in demonstrating the therapeutic potential of AMPA receptor blockade in various preclinical models of neurological disorders.[4][7] However, the clinical development of early competitive antagonists like NBQX has been hampered by issues such as low water solubility.[10]

Non-Competitive Antagonists: Allosteric Modulation

In contrast, non-competitive antagonists bind to a distinct allosteric site on the receptor, different from the glutamate binding site.[1][5] This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[1] A significant advantage of this mechanism is that their inhibitory effect is not surmounted by high concentrations of glutamate, which can occur under pathological conditions like seizures.[3][11]

This class includes notable compounds such as:

  • GYKI 52466 : A 2,3-benzodiazepine that acts as a non-competitive AMPA receptor antagonist.[12][13] It demonstrates selectivity for AMPA/kainate receptors over NMDA receptors.[11]

  • Perampanel (Fycompa®) : The first and only approved non-competitive AMPA receptor antagonist for the treatment of epilepsy.[14][15] It is a selective, orally active antagonist that has shown efficacy in reducing seizure frequency in clinical trials.[15][16][17]

Visualizing the Mechanisms of Action

To better understand these distinct inhibitory mechanisms, the following diagrams illustrate the signaling pathway and points of intervention.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action_Potential Action Potential Action_Potential->Glutamate_Vesicle AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Glutamate Binds Ion_Channel_Opening Ion Channel Opening AMPA_Receptor->Ion_Channel_Opening Na_Influx Na+ Influx Ion_Channel_Opening->Na_Influx Depolarization Depolarization Na_Influx->Depolarization

Caption: Basal AMPA receptor signaling pathway.

cluster_antagonism Mechanisms of Antagonism Glutamate Glutamate AMPA_Receptor_Binding_Site Glutamate Binding Site Glutamate->AMPA_Receptor_Binding_Site Competitive_Antagonist Competitive Antagonist (e.g., NBQX) Competitive_Antagonist->AMPA_Receptor_Binding_Site Competes with Glutamate Ion_Channel_Block Ion Channel Blocked AMPA_Receptor_Binding_Site->Ion_Channel_Block NonCompetitive_Antagonist Non-Competitive Antagonist (e.g., Perampanel) Allosteric_Site Allosteric Site NonCompetitive_Antagonist->Allosteric_Site Binds to separate site Allosteric_Site->Ion_Channel_Block

Caption: Competitive vs. Non-Competitive Antagonism.

Comparative Pharmacological Profile

The choice of an AMPA receptor antagonist for research or therapeutic development hinges on its specific pharmacological properties. Below is a comparative summary of representative compounds.

Antagonist Class IC50 / Ki Value Selectivity Key Characteristics
NBQX CompetitiveIC50 = 0.15 µM (AMPA), 4.8 µM (Kainate)[18]Selective for AMPA/Kainate receptors over NMDA receptors.[7]Potent anticonvulsant in preclinical models; limited by low water solubility.[7][10][19]
GYKI 52466 Non-CompetitiveIC50 = 11 µM (AMPA), 7.5 µM (Kainate)[11][20]Highly selective for AMPA/Kainate receptors; inactive against NMDA or GABA responses.[11]Orally active with neuroprotective and anticonvulsant properties.[12]
Perampanel Non-CompetitiveIC50 = 692 nM (on kainate-evoked currents)[21]Highly selective for AMPA receptors with weak effects on kainate receptors and no interaction with NMDA receptors at relevant concentrations.[3]First-in-class approved antiepileptic drug; effective in refractory partial-onset seizures.[3][15]

Experimental Protocols for Characterization

The robust characterization of novel AMPA receptor antagonists requires a multi-pronged experimental approach. Here, we outline standard methodologies.

Electrophysiology: The Gold Standard for Functional Analysis

Whole-cell patch-clamp recording is the definitive technique to assess the functional impact of an antagonist on AMPA receptor-mediated currents.[1]

Experimental Workflow:

Cell_Culture Cell Culture & Transfection (e.g., HEK293 cells expressing AMPA receptor subunits) Plating Plate Cells on Coverslips Cell_Culture->Plating Recording Transfer to Recording Chamber Plating->Recording Patch Obtain Whole-Cell Patch-Clamp Configuration Recording->Patch Agonist Apply Agonist (e.g., Glutamate) to Elicit Current Patch->Agonist Antagonist Co-apply Antagonist at Varying Concentrations Agonist->Antagonist Analysis Record Currents & Analyze Data (IC50, % Inhibition) Antagonist->Analysis

Caption: Workflow for Electrophysiological Characterization.

Step-by-Step Methodology:

  • Cell Preparation: Utilize a cell line with low endogenous ion channel expression, such as HEK293 cells, transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2).[1] Plate the transfected cells onto glass coverslips.

  • Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope stage, continuously perfusing with an external physiological salt solution.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fill with an appropriate internal solution.

  • Whole-Cell Configuration: Form a high-resistance seal between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -70 mV).[22] Apply a known concentration of an AMPA receptor agonist (e.g., glutamate or kainate) to evoke an inward current.

  • Antagonist Application: Co-apply the antagonist at a range of concentrations with the agonist to determine its inhibitory effect on the evoked current.

  • Data Analysis: Measure the peak and steady-state current amplitudes in the presence and absence of the antagonist. Plot a concentration-response curve to calculate the IC50 value.

Radioligand Binding Assays: Quantifying Binding Affinity

These assays are employed to determine the binding affinity (Ki) of an antagonist to the AMPA receptor.[1]

Experimental Workflow:

Membrane_Prep Prepare Membranes from AMPA Receptor-Expressing Cells or Brain Tissue Incubation Incubate Membranes with Radiolabeled Ligand (e.g., [3H]AMPA) & Unlabeled Antagonist Membrane_Prep->Incubation Separation Separate Bound & Free Radioligand via Rapid Filtration Incubation->Separation Quantification Quantify Bound Radioactivity using a Scintillation Counter Separation->Quantification Analysis Generate Competition Curve & Calculate Ki Value Quantification->Analysis

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare synaptic membranes from brain tissue (e.g., rat cortex or hippocampus) or from cells overexpressing the target AMPA receptor subunits.[23]

  • Incubation: Incubate the prepared membranes with a specific radiolabeled AMPA receptor ligand (e.g., [3H]AMPA) and varying concentrations of the unlabeled antagonist being tested.[1][23]

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the amount of radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled antagonist to generate a competition curve. From this curve, the IC50 can be determined and subsequently converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Models: Assessing Therapeutic Potential

To evaluate the anticonvulsant and neuroprotective effects of AMPA receptor antagonists in a physiological context, various in vivo models are utilized.

Commonly Used Models:

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[24]

  • Pentylenetetrazol (PTZ)-Induced Seizure Model: This chemoconvulsant model is used to screen for drugs that can prevent clonic seizures.[16][24]

  • 6-Hz Psychomotor Seizure Model: This model is considered to reflect therapy-resistant partial seizures.[24]

  • Kindling Models: These models involve repeated subconvulsive electrical stimulation to induce a progressive and permanent increase in seizure susceptibility, mimicking aspects of temporal lobe epilepsy.[3]

General Protocol Outline:

  • Animal Acclimation: Acclimate the chosen animal model (typically rodents) to the laboratory environment.

  • Compound Administration: Administer the test antagonist via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

  • Seizure Induction: Induce seizures using the chosen model (e.g., electrical stimulation or chemoconvulsant administration) at a predetermined time after compound administration.

  • Behavioral Observation: Observe and score the animals for seizure activity (e.g., latency to seizure, seizure severity, duration).

  • Data Analysis: Determine the dose-dependent efficacy of the antagonist in preventing or reducing seizure activity.

Conclusion: A Path Forward in Neurological Therapeutics

The comparative analysis of AMPA receptor antagonists reveals a field rich with therapeutic potential. While competitive antagonists have been invaluable as research tools, the clinical success of the non-competitive antagonist perampanel highlights the advantages of allosteric modulation, particularly in conditions of glutamate hyperexcitability.[3] The continued exploration of the diverse mechanisms of AMPA receptor inhibition, guided by the robust experimental methodologies outlined in this guide, promises to yield novel and more effective treatments for a range of challenging neurological disorders.

References

The Inotrope's Blueprint: A Comparative Guide to the Structure-Activity Relationship of 5-(2-Pyridyl)-1,2-dihydropyridin-2-one Analogs as PDE3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular drug discovery, the quest for potent and selective cardiotonic agents remains a paramount objective. Among the promising scaffolds, the 5-(2-pyridyl)-1,2-dihydropyridin-2-one core has emerged as a privileged structure, giving rise to analogs with significant positive inotropic effects. These compounds primarily exert their action through the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial for regulating cardiac muscle contractility. This guide provides an in-depth comparison of this compound analogs, dissecting their structure-activity relationships (SAR) to inform the rational design of next-generation cardiotonic agents for the management of heart failure.

The Central Role of PDE3 Inhibition in Cardiotonic Activity

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in various signaling pathways. The PDE3 isozyme is highly expressed in cardiac myocytes and vascular smooth muscle. Inhibition of PDE3 in cardiomyocytes leads to an accumulation of intracellular cAMP.[1] This, in turn, activates protein kinase A (PKA), which phosphorylates several downstream targets, including L-type calcium channels and phospholamban. The net effect is an increased influx of calcium into the cell and enhanced reuptake into the sarcoplasmic reticulum, resulting in a more forceful contraction of the heart muscle (positive inotropy) and accelerated relaxation (lusitropy).[2]

The this compound scaffold is structurally analogous to the bipyridine core of well-known PDE3 inhibitors like milrinone and amrinone.[2] This structural mimicry is the foundation of their biological activity, allowing them to fit into the active site of the PDE3 enzyme and prevent the hydrolysis of cAMP.

Figure 1: Mechanism of action of this compound analogs as PDE3 inhibitors.

Core Structure-Activity Relationships: A Comparative Analysis

Substitutions on the Pyridinone Ring

The pyridinone core is essential for interaction with the active site of PDE3. Key modifications and their effects are summarized below:

PositionSubstituentEffect on ActivityRationale
N1 Unsubstituted (N-H)Generally preferredThe lactam functionality is a critical determinant for PDE3-inhibitory activity, with the nitrogen preferably unsubstituted.[5]
C3 Cyano (-CN)Potent activityThe electron-withdrawing nature of the cyano group contributes to the overall electronic properties of the molecule, enhancing its interaction with the enzyme's active site. This is a key feature in milrinone.
C3 Acetyl (-COCH3)Reduced or variable activityReplacing the cyano group with an acetyl function in milrinone analogs often leads to a decrease in inotropic effect.[6]
C6 Small alkyl (e.g., -CH3)Increased potencyA methyl group at the C6 position, as seen in milrinone, generally enhances activity compared to an unsubstituted analog.
The Significance of the 5-(2-Pyridyl) Moiety

The presence and orientation of the second pyridine ring are crucial for high-affinity binding.

FeatureObservationImplication
Position of Pyridyl Nitrogen 2-pyridyl vs. 4-pyridylWhile many potent analogs feature a 4-pyridyl substituent, the 2-pyridyl arrangement is also found in active compounds and offers a different vector for exploring substituent effects.[3][7]
Substituents on the Pyridyl Ring Halogens (e.g., -F, -Cl)Can enhance activity

Comparative Data on Analog Potency

The following table summarizes the inotropic activity of selected analogs, providing a basis for SAR comparison. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

CompoundCore StructureKey SubstituentsBiological Activity (Relative to Milrinone)Reference
Milrinone 5-(4-pyridinyl)-1,2-dihydropyridin-2-oneC3: -CN, C6: -CH3Standard[2]
Analog 1 4-aryl-6-(4-pyridyl)-2-oxo-1,2-dihydropyridine-3-carbonitrileC4: Phenyl, C6: 4-pyridylComparable to milrinone[3]
Analog 2 3-chloro-5-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-6-methyl-2(1H)-pyridinoneC3: -Cl, C5: 6-fluoroimidazo[1,2-a]pyridin-2-yl, C6: -CH3More potent than milrinone[8]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory effect of test compounds on PDE3 activity.

Principle: The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cAMP derivative tumbles rapidly in solution, resulting in low FP. When PDE3 hydrolyzes this substrate, the resulting fluorescent monophosphate binds to a larger binding agent, leading to slower tumbling and an increase in FP. An inhibitor will prevent the hydrolysis of the fluorescent cAMP, thus keeping the FP low.

Materials:

  • Recombinant human PDE3

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Binding agent for the fluorescent monophosphate product

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • Test compounds and a known PDE3 inhibitor (e.g., milrinone) as a positive control

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Add 5 µL of the diluted compounds or controls to the wells of the microplate.

  • Add 10 µL of diluted PDE3 enzyme solution to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding 5 µL of the fluorescent cAMP substrate solution to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Stop the reaction by adding 10 µL of the binding agent solution to each well.

  • Incubate for an additional 30 minutes at room temperature.

  • Measure the fluorescence polarization of each well using appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

cluster_workflow PDE3 Inhibition Assay Workflow A Prepare Serial Dilutions (Test Compounds & Control) B Dispense into 384-well Plate A->B C Add PDE3 Enzyme B->C D Pre-incubation (15 min) C->D E Add Fluorescent cAMP Substrate D->E F Incubation (60 min) E->F G Add Binding Agent (Stop Reaction) F->G H Incubation (30 min) G->H I Measure Fluorescence Polarization H->I J Calculate IC50 Values I->J

Figure 2: Workflow for the in vitro PDE3 inhibition assay.
Synthesis of this compound Core Structure

The synthesis of the core scaffold is a critical aspect of developing new analogs. A common method involves a Suzuki coupling reaction.[9]

Procedure:

  • Combine 2-bromopyridine and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol in a suitable solvent (e.g., a mixture of toluene, ethanol, and water).

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., sodium carbonate).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired this compound.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel PDE3 inhibitors with cardiotonic properties. The structure-activity relationships, inferred from studies on closely related analogs, highlight the importance of the pyridinone core, particularly the substituents at the C3 and C6 positions, and the electronic nature of the 5-pyridyl moiety. Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to build a more comprehensive and direct SAR model. This will enable the fine-tuning of potency and selectivity, ultimately leading to the discovery of safer and more effective treatments for heart failure.

References

A Researcher's Guide to Validating the Biological Activity of Synthetic Pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of methodologies to validate the biological activity of synthetic pyridinones, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyridinone derivatives are recognized for a wide array of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3][4] This guide will focus on validating the antitumor activity of a novel synthetic pyridinone, comparing it with an established, FDA-approved drug, providing you with the rationale and detailed protocols to rigorously assess your compound's potential.

The Pyridinone Scaffold: A Privileged Structure in Drug Discovery

The 2-pyridone and 4-pyridone structures are considered "privileged scaffolds" in medicinal chemistry. This is due to their ability to act as both hydrogen bond donors and acceptors, mimic peptide bonds, and favorably influence physicochemical properties like solubility and metabolic stability.[4][5] These characteristics allow them to interact effectively with a variety of biological targets.[4] Numerous FDA-approved drugs, such as the kinase inhibitor Palbociclib and the antifibrotic agent Pirfenidone, feature the pyridinone core, underscoring its therapeutic relevance.[5][6]

This guide will use a hypothetical novel synthetic pyridinone, "Compound P," and compare its anticancer activity against Sorafenib , an FDA-approved multi-kinase inhibitor used in the treatment of various cancers. Sorafenib is chosen as a comparator due to its well-characterized mechanism of action, which involves the inhibition of several kinases implicated in tumor progression, providing a solid benchmark for our validation studies.

Experimental Validation Workflow: A Step-by-Step Approach

The validation of a novel compound's biological activity is a multi-step process that moves from broad cellular effects to more specific molecular interactions. This guide outlines a logical workflow to characterize the anticancer properties of "Compound P."

G cluster_0 Phase 1: Cellular Viability & Cytotoxicity cluster_1 Phase 2: Mechanism of Action - Apoptosis cluster_2 Phase 3: Target Engagement & Pathway Analysis A Cell Viability Assay (MTT) B Cytotoxicity Assay (LDH) A->B C Annexin V/PI Staining A->C Proceed if cytotoxic D Caspase Activity Assay C->D E Kinase Inhibition Assay C->E Confirm apoptotic mechanism F Western Blot for Signaling Pathways E->F

Caption: Experimental workflow for validating anticancer activity.

Phase 1: Assessing Cellular Viability and Cytotoxicity

The initial step is to determine if "Compound P" has a discernible effect on cancer cell viability and whether this effect is due to cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) mechanisms.

Experimental Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa for cervical cancer or MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of "Compound P" and Sorafenib (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound at each time point.

Experimental Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, providing a measure of cytotoxicity.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a diaphorase. LDH will catalyze the conversion of lactate to pyruvate, generating NADH. The diaphorase will then use NADH to reduce a tetrazolium salt to a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).

Parameter Compound P (Hypothetical Data) Sorafenib (Expected Data)
IC50 (MTT, 48h) 5 µM8 µM
Max Cytotoxicity (LDH, 48h) 75% at 50 µM80% at 50 µM

Phase 2: Elucidating the Mechanism of Cell Death - Apoptosis

If "Compound P" is found to be cytotoxic, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Experimental Protocol 3: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with "Compound P" and Sorafenib at their respective IC50 concentrations for 24 hours.

  • Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the cell membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Experimental Protocol 4: Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of executioner caspases, such as caspase-3 and caspase-7.

Methodology:

  • Cell Lysis: Treat cells with the compounds as described above, then lyse the cells to release their contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.

  • Signal Measurement: In the presence of active caspases, the substrate is cleaved, generating a luminescent or fluorescent signal that can be measured with a plate reader.

  • Data Analysis: Quantify the fold-change in caspase activity relative to the vehicle-treated control.

Parameter Compound P (Hypothetical Data) Sorafenib (Expected Data)
% Apoptotic Cells (Annexin V) 60%65%
Caspase-3/7 Activity (Fold Change) 5-fold increase6-fold increase

Phase 3: Identifying Molecular Targets and Signaling Pathways

The final phase of our validation workflow aims to identify the specific molecular targets of "Compound P" and the signaling pathways it modulates. Pyridinone derivatives are known to target protein kinases and other enzymes involved in cancer progression.[1]

G cluster_0 Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundP Compound P CompoundP->RAF Inhibition Sorafenib Sorafenib Sorafenib->RAF Inhibition

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

Experimental Protocol 5: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Assay Setup: In a multi-well plate, combine a recombinant kinase (e.g., B-RAF, a known target of Sorafenib), its specific substrate, and ATP.

  • Compound Addition: Add "Compound P" and Sorafenib at various concentrations.

  • Kinase Reaction: Allow the kinase reaction to proceed, where the kinase transfers a phosphate group from ATP to the substrate.

  • Detection: Use a detection method, such as an antibody that recognizes the phosphorylated substrate or a technology that measures the amount of ADP produced, to quantify the extent of the kinase reaction.

  • Data Analysis: Calculate the IC50 of each compound for the specific kinase.

Experimental Protocol 6: Western Blotting for Signaling Pathway Analysis

Western blotting allows for the detection and quantification of specific proteins in a cell lysate, providing a snapshot of the activation state of signaling pathways.

Methodology:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells and extract the total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated ERK (p-ERK), total ERK, and a loading control like GAPDH).

  • Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation status of the target proteins.

Parameter Compound P (Hypothetical Data) Sorafenib (Expected Data)
B-RAF Kinase IC50 150 nM100 nM
p-ERK Levels (Western Blot) 80% decrease85% decrease

Conclusion

This guide has provided a structured and scientifically rigorous framework for validating the anticancer activity of a novel synthetic pyridinone. By following this workflow, from initial cell viability screens to detailed mechanistic and target engagement studies, researchers can generate a comprehensive data package to objectively compare their compound's performance against an established drug. The experimental protocols and comparative data tables presented herein serve as a robust starting point for your investigations into the therapeutic potential of this versatile chemical scaffold.

References

A Senior Application Scientist's Guide to Dihydropyridine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Dihydropyridine Scaffold

The 1,4-dihydropyridine (1,4-DHP) core is a privileged scaffold in medicinal chemistry, most famously recognized for its role in a blockbuster class of drugs—the calcium channel blockers used to treat cardiovascular diseases like hypertension.[1][2][3] Marketed drugs such as Nifedipine, Amlodipine, and Felodipine all feature this heterocyclic motif.[1][4][5] Beyond this, 1,4-DHP derivatives exhibit a remarkable breadth of biological activities, including anticancer, antioxidant, and anti-tubercular properties.[6][7][8]

The enduring relevance of this scaffold necessitates a deep understanding of its synthesis. The journey from the classical Hantzsch reaction, first reported in 1881, to modern catalytic and green chemistry approaches reflects the broader evolution of synthetic organic chemistry.[1][4][9] This guide provides a comparative analysis of key synthetic methodologies, moving beyond mere procedural descriptions to explore the underlying principles, causality of experimental choices, and the practical advantages and limitations of each approach. We aim to equip you with the knowledge to select and optimize the ideal synthetic route for your specific research and development goals.

The Archetype: The Classical Hantzsch Synthesis

The Hantzsch synthesis is the foundational, one-pot multicomponent reaction (MCR) for accessing the 1,4-DHP core.[9][10] Its elegance lies in its convergence, bringing together an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (typically ammonia or ammonium acetate) to construct the heterocyclic ring in a single step.[1][11]

Underlying Mechanism and Rationale

The reaction is believed to proceed through two key pathways that ultimately converge.[4][11][12]

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate (a chalcone equivalent).[12] This step activates the aldehyde for subsequent nucleophilic attack.

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester. This transforms the ketoester into a potent carbon nucleophile.

  • Michael Addition & Cyclization: The enamine intermediate performs a Michael addition to the α,β-unsaturated carbonyl compound. This is the crucial C-C bond-forming step that unites the two halves of the molecule. A subsequent intramolecular cyclization followed by dehydration yields the final 1,4-dihydropyridine product.[12]

Hantzsch_Mechanism Aldehyde Aldehyde (R-CHO) Knoevenagel_Product α,β-Unsaturated Intermediate Aldehyde->Knoevenagel_Product Ketoester1 β-Ketoester Ketoester1->Knoevenagel_Product Knoevenagel Condensation Ketoester2 β-Ketoester Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Enamine Formation Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Enamine->Michael_Adduct Michael Addition DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Caption: The convergent mechanism of the Hantzsch 1,4-DHP synthesis.

Advantages and Limitations

The primary advantage of the classical Hantzsch synthesis is its operational simplicity and the ability to build molecular complexity in a single step from readily available starting materials. However, the method is not without significant drawbacks. Classical protocols often require harsh reaction conditions, such as refluxing in ethanol or acetic acid for extended periods (often hours), which can lead to side reactions and degradation of sensitive substrates.[1][9] Yields can be modest, particularly with sterically hindered or electron-deficient aldehydes.[13]

Protocol 1: Classical Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and 20 mL of ethanol.

  • Addition of Nitrogen Source: To the stirred solution, add concentrated aqueous ammonia (25%, ~1.5 mL, 22 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with cold water (2 x 10 mL).

  • Purification: Dry the crude product. Recrystallize from hot ethanol to obtain the pure 1,4-DHP as a yellow solid.

A Related Heterocycle Synthesis: The Guareschi-Thorpe Condensation

While the Hantzsch reaction is the most direct route to 1,4-DHPs, the Guareschi-Thorpe condensation is a related classical method that typically yields 2-pyridone derivatives.[14][15] Its inclusion here is important as it represents an alternative multicomponent strategy for pyridine ring formation and has been modernized into a highly efficient, green protocol. The reaction involves the condensation of a cyanoacetic ester (or cyanoacetamide) with a 1,3-dicarbonyl compound in the presence of a nitrogen source.[16][17]

Mechanism and Modern Advancements

The mechanism involves the formation of an enamine from the 1,3-dicarbonyl, which then attacks the nitrile of the cyanoacetate derivative, leading to cyclization and tautomerization to the stable pyridone form.[18] Recent advancements have transformed this reaction into a green, high-yield process by using ammonium carbonate in an aqueous medium.[16][17] This approach serves as an excellent example of how classical name reactions can be revitalized with modern, sustainable principles.

Guareschi_Thorpe Cyanoacetate Cyanoacetic Ester Cyclized_Int Cyclized Intermediate Cyanoacetate->Cyclized_Int Dicarbonyl 1,3-Dicarbonyl Enamine Enamine of 1,3-Dicarbonyl Dicarbonyl->Enamine Ammonium_Carbonate Ammonium Carbonate (Nitrogen Source) Ammonium_Carbonate->Enamine Enamine->Cyclized_Int Nucleophilic Attack Pyridone 2-Pyridone Derivative Cyclized_Int->Pyridone Tautomerization

Caption: Simplified mechanism for the modern Guareschi-Thorpe synthesis.

The Modern Toolkit: Catalysis and Alternative Energy Sources

To overcome the limitations of the classical Hantzsch synthesis, modern organic chemistry has introduced a vast toolkit of catalysts and alternative energy sources. These innovations aim to increase reaction rates, improve yields, broaden substrate scope, and align with the principles of green chemistry.[8][19]

3.1 Catalytic Methods: The Quest for Efficiency

Catalysis is the cornerstone of modern 1,4-DHP synthesis, enabling reactions under milder conditions with significantly improved performance.

  • Homogeneous Catalysts: Lewis acids like ceric ammonium nitrate (CAN), indium(III) chloride, and zirconium oxychloride, or Brønsted acids like p-toluenesulfonic acid (pTSA), have been shown to effectively catalyze the reaction, often under solvent-free conditions at room temperature.[10][20][21] These catalysts activate the aldehyde carbonyl group, accelerating the initial Knoevenagel condensation step.

  • Heterogeneous Catalysts: The use of solid-supported catalysts represents a significant advance towards sustainable synthesis. These catalysts, which include magnetic nanoparticles (e.g., CoFe₂O₄@SiO₂), metal oxides (e.g., nano-CeO₂, NiO/ZrO₂), and functionalized silica, offer excellent catalytic activity combined with the major advantage of easy separation (e.g., using an external magnet for magnetic nanoparticles) and reusability over multiple cycles.[7][19][22][23]

  • Organocatalysis: A frontier in this field is the development of asymmetric organocatalytic methods. Chiral catalysts, such as N,N'-dioxides complexed with metal ions, can induce stereoselectivity, providing direct access to optically active 1,4-DHPs, which is crucial for developing single-enantiomer drugs.[24][25]

3.2 Alternative Energy Sources: Microwave and Ultrasound

Pairing modern catalysts with alternative energy sources can lead to dramatic enhancements in reaction efficiency.

  • Microwave-Assisted Synthesis: Microwave irradiation has revolutionized 1,4-DHP synthesis.[1] By utilizing dielectric heating, microwaves provide rapid and uniform heating of the reaction mixture, leading to a drastic reduction in reaction times from many hours to mere minutes.[9][13][26] This often results in higher yields and cleaner reaction profiles.[6][27]

  • Ultrasound-Promoted Synthesis: Sonication, or the use of high-frequency ultrasound, promotes reactions through a phenomenon called acoustic cavitation. The formation and collapse of microscopic bubbles generate localized hot spots and intense micro-mixing, enhancing reaction rates and yields under mild conditions.[1]

Workflow_Comparison cluster_0 Classical Synthesis cluster_1 Modern Synthesis Classical_Mix Mix Reactants in Solvent Classical_Heat Conventional Heating (Reflux, 4-12 hours) Classical_Mix->Classical_Heat Classical_Workup Work-up & Purification Classical_Heat->Classical_Workup Modern_Mix Mix Reactants (+Catalyst) Modern_Energy MW or Ultrasound (5-30 minutes) Modern_Mix->Modern_Energy Modern_Workup Work-up & Purification (Catalyst Recovery) Modern_Energy->Modern_Workup

Caption: Workflow comparison of classical vs. modern 1,4-DHP synthesis methods.

Protocol 2: Microwave-Assisted, Catalyst-Free Hantzsch Synthesis
  • Reaction Setup: In a 10 mL microwave process vial, place a magnetic stir bar. Add an aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol). Note: For some substrates, a minimal amount of a solvent like ethanol can be beneficial.

  • Microwave Irradiation: Seal the vial with a septum cap and place it in a single-mode microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120-140°C) for 5-15 minutes.[13] Monitor pressure to ensure it remains within safe limits.

  • Work-up: After the reaction, cool the vial to room temperature using a stream of compressed air.

  • Isolation: Pour the reaction mixture into crushed ice (~20 g). Stir for 10 minutes. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and dry. Recrystallize from ethanol to obtain the pure product. This method is noted for its rapid, eco-friendly nature and high yields.[6]

Comparative Data Summary

The choice of synthetic method is a multi-factorial decision based on efficiency, cost, environmental impact, and available equipment. The following table provides a comparative summary of the discussed methodologies.

MethodTypical ConditionsReaction TimeYield RangeKey AdvantagesKey Disadvantages
Classical Hantzsch Reflux in Ethanol/AcOH4 - 24 hours40 - 70%Simple, well-established, convergent.Long reaction times, harsh conditions, often low yields.[1][9]
Catalytic (Heterogeneous) Room Temp. or mild heat0.5 - 3 hours80 - 98%High yields, mild conditions, catalyst is reusable, easy work-up.[19]Catalyst preparation/cost, potential for leaching.
Microwave-Assisted Sealed vessel, 100-150°C2 - 20 minutes85 - 97%Extremely rapid, high yields, can be solvent-free, energy efficient.[13][26]Requires specialized equipment, scalability can be a challenge.
Ultrasound-Promoted Room Temp.1 - 2 hours80 - 96%Mild conditions, good yields, simple equipment.Less common than microwave, efficiency can be substrate-dependent.
Conclusion and Future Outlook

The synthesis of 1,4-dihydropyridines has evolved significantly from its 19th-century origins. While the classical Hantzsch synthesis remains a valid and instructive method, modern innovations offer profound advantages in efficiency, yield, and sustainability.[8]

For laboratories focused on green chemistry and high-throughput screening, catalytic methods, particularly those employing reusable heterogeneous catalysts, are superior choices. When speed is paramount, microwave-assisted synthesis is unmatched, capable of producing libraries of compounds in a fraction of the time required by conventional heating.[13]

The future of 1,4-DHP synthesis will likely focus on several key areas:

  • Enantioselective Catalysis: The development of more robust and versatile catalysts for the direct synthesis of single-enantiomer 1,4-DHPs will be critical for pharmaceutical applications.[24][25]

  • Flow Chemistry: Transferring high-efficiency microwave or catalytic protocols to continuous flow reactors will address challenges of scalability and allow for safer, more automated production.[28]

  • Biocatalysis: The use of enzymes to catalyze Hantzsch-type reactions under physiological conditions represents an exciting frontier for sustainable synthesis.

Ultimately, the optimal synthetic strategy is not universal but is determined by the specific goals of the researcher. By understanding the causality and trade-offs of each method—from the classic to the cutting-edge—scientists are empowered to make informed decisions that accelerate discovery and development in this vital area of medicinal chemistry.

References

efficacy of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE derivatives in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro Efficacy of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE Derivatives

Authored by a Senior Application Scientist

The this compound scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry.[1][2] Regarded as a "privileged structure," its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological applications.[1][3][4] The versatility of this core lies in its capacity for structural modification at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

This guide provides a comparative analysis of the in vitro efficacy of various this compound derivatives, synthesizing data from diverse studies to offer researchers and drug development professionals a clear perspective on their therapeutic potential. We will delve into their performance against different biological targets, supported by experimental data, and elucidate the underlying mechanisms and structure-activity relationships.

Comparative Analysis of In Vitro Efficacy

The therapeutic potential of this class of compounds is broad. Below, we compare the efficacy of derivatives across several key areas of investigation.

Anticancer Activity: A Multifaceted Approach

Pyridinone derivatives have shown significant promise as cytotoxic agents against a variety of cancer cell lines. The mechanism of action is often dependent on the specific substitutions on the core scaffold, leading to engagement with diverse cellular targets.

Several studies have synthesized and evaluated novel pyridinone derivatives, demonstrating moderate to potent antiproliferative activity.[4][5][6] For instance, a series of N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives were effective against human colon cancer cells (HCT-116), with some compounds inducing a G2/M cell cycle arrest, suggesting a potential antitubulin mechanism.[5] Another study on furopyridinone derivatives identified a lead compound with an IC50 of 0.655 µg/mL against esophageal cancer cell lines (KYSE70 and KYSE150), with molecular docking suggesting binding to METAP2 and EGFR.[6] The carbonyl group of the pyridone moiety was identified as playing a crucial role in this binding.[6] Furthermore, pyridin-2-yl estra-1,3,5(10)-triene derivatives have shown potent activity against breast cancer cells (MDA-MB-231) and prostate cancer cells (PC-3), in some cases exceeding the efficacy of reference drugs like doxorubicin and formestane.[7] This activity has been linked to the inhibition of the AKR1C3 enzyme.[7]

Derivative ClassCell LineIC50 ValueProposed MechanismReference
Furopyridinone (Compound 4c)KYSE70 / KYSE1500.655 µg/mL (24h)METAP2 and EGFR binding[6]
Pyridinone–quinazolineMCF-7, HeLa, HepG29 to 15 µMNot specified[3][4]
Pyridin-2-yl estra-1,3,5-triene (Compound 9)MDA-MB-231PotentAKR1C3 Inhibition[7]
N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-oneHCT-116ModerateG2/M arrest; possible antitubulin[5]
Nicotinic Hydroxamate (11d)U937 LeukemiaPotent (HDAC1 IC50: 0.5 nM)Histone Deacetylase (HDAC) Inhibition[8]
Nicotinic 2'-aminoanilide (12d)U937 LeukemiaPotent (HDAC3 IC50: 0.113 µM)Class I-selective HDAC Inhibition[8]

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Some furopyridinone derivatives are predicted to inhibit this pathway, preventing downstream signaling that leads to cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR EGF EGF EGF->EGFR Binds Furopyridinone Furopyridinone Furopyridinone->EGFR Inhibits Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival

Caption: EGFR signaling pathway and point of inhibition.

Neurological Activity: AMPA Receptor Antagonism

One of the most successful clinical applications of this scaffold is Perampanel, a 1,3,5-triaryl-1H-pyridin-2-one derivative.[9] It is a selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, a key ionotropic glutamate receptor.[9] Dysfunction in glutamatergic neurotransmission is implicated in epilepsy, and Perampanel is approved for its treatment.[9][10] In vitro, it demonstrated potent activity in an AMPA-induced Ca2+ influx assay with an IC50 of 60 nM.[9]

AMPA_Receptor Receptor AMPA Receptor Ion Channel Glutamate Site Perampanel Site Ion_Flow Na+/Ca2+ Influx Receptor:g_site->Ion_Flow Opens Channel No_Flow Channel Blocked Receptor:p_site->No_Flow Induces Conformational Change Glutamate Glutamate Glutamate->Receptor:g_site Binds Perampanel Perampanel Perampanel->Receptor:p_site Binds (Allosteric)

Caption: Noncompetitive antagonism of the AMPA receptor.

Antibacterial and Anti-inflammatory Potential

Beyond oncology and neurology, pyridinone derivatives have been explored for other therapeutic indications.

  • Antibacterial Agents: Newly synthesized pyridinone derivatives have shown weak to good in vitro antibacterial activity against strains like Bacillus subtilis and Proteus vulgaris.[11] Molecular docking studies suggest these compounds may act as Topoisomerase IV inhibitors, a validated antibacterial target.[11]

  • Anti-inflammatory Agents: A series of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers were developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade.[12] Compound 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid (7c) exhibited the best combined inhibitory profile, making this subclass promising for the development of novel anti-inflammatory drugs.[12]

Experimental Protocols: A Guide to In Vitro Evaluation

The trustworthiness of in vitro data hinges on robust and well-validated experimental design. Below are step-by-step methodologies for key assays used to evaluate the efficacy of these derivatives.

Workflow: Cell Viability/Cytotoxicity Assay (MTT Assay)

This is a cornerstone colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Add serial dilutions of pyridinone derivatives. A->B C 3. Incubation Incubate for 24-72 hours under standard conditions. B->C D 4. MTT Addition Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 values. F->G

Caption: Standard workflow for an MTT cytotoxicity assay.

  • Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or an acidic isopropanol solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is essential for determining if a compound induces cell cycle arrest at a specific phase (e.g., G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

The this compound scaffold is undeniably a versatile and fruitful starting point for drug discovery. The in vitro data clearly demonstrates that derivatives of this core can be tailored to potently and, in some cases, selectively interact with a wide array of biological targets. The success of Perampanel in neurology provides clinical validation for this chemical class.

Future research should focus on optimizing the selectivity and potency of anticancer derivatives to minimize off-target effects. For antibacterial and anti-inflammatory candidates, progressing lead compounds into in vivo models of infection and inflammation will be a critical next step. The continued exploration of this privileged scaffold, guided by rational design and robust in vitro screening cascades, holds significant promise for the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyridinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry and materials science, pyridinone scaffolds are privileged structures, forming the core of numerous pharmaceuticals and functional materials. The constitutional isomers—2-pyridone, 3-hydroxypyridine, and 4-pyridone—while structurally similar, exhibit remarkably different physicochemical and biological properties. A significant part of this divergence stems from their existence in a delicate tautomeric equilibrium between lactam (keto) and lactim (enol) forms. For researchers in drug development and chemical synthesis, the ability to unambiguously identify these isomers and understand their tautomeric preferences in different environments is paramount.

This guide provides an in-depth comparison of the key spectroscopic signatures of these isomers. Moving beyond a simple data dump, we will explore the causality behind the observed spectral differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, empowering you to make confident structural assignments.

The Central Challenge: Isomerism Compounded by Tautomerism

The primary difficulty in distinguishing pyridinone isomers lies in their dynamic nature. Each isomer can exist as two tautomers, and the position of this equilibrium is highly sensitive to the physical state (solid vs. solution) and the solvent's polarity.[1][2] Non-polar solvents tend to favor the neutral hydroxypyridine form, while polar solvents and the solid state typically favor the more polar, zwitterionic pyridone form.[1][3] This dynamic behavior directly influences the spectroscopic data obtained.

Tautomers cluster_2 2-Pyridone / 2-Hydroxypyridine cluster_3 3-Hydroxypyridine / 3-Pyridone cluster_4 4-Pyridone / 4-Hydroxypyridine 2-Pyridone 2-Pyridone (Lactam) 2-Hydroxypyridine 2-Hydroxypyridine (Lactim) 2-Pyridone->2-Hydroxypyridine Equilibrium 3-Hydroxypyridine 3-Hydroxypyridine (Enol) 3-Pyridone 3-Pyridone (Zwitterion/Keto) 3-Hydroxypyridine->3-Pyridone Equilibrium 4-Pyridone 4-Pyridone (Keto) 4-Hydroxypyridine 4-Hydroxypyridine (Enol) 4-Pyridone->4-Hydroxypyridine Equilibrium

Caption: Tautomeric equilibria for the three isomers of pyridinone.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for a conclusive identification. Here, we dissect the characteristic features of each isomer across NMR, IR, and UV-Vis spectroscopy.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides the most definitive data for isomer differentiation by mapping the unique electronic environment of each proton and carbon nucleus. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used as it is a polar aprotic solvent capable of revealing exchangeable N-H and O-H protons, whereas CDCl₃ or CD₃OD can also be used, but may alter the tautomeric balance or exchange protons.

Key Differentiating Features:

  • Symmetry: 4-Pyridone possesses a C₂ axis of symmetry, resulting in a significantly simpler NMR spectrum with fewer unique signals compared to the other two isomers. Protons H-2/H-6 and H-3/H-5 are chemically equivalent, as are carbons C-2/C-6 and C-3/C-5.

  • Chemical Shifts:

    • 2-Pyridone: The proton adjacent to the nitrogen (H-6) is typically the most downfield due to the inductive effect of the electronegative nitrogen.

    • 3-Hydroxypyridine: The protons at C-2 and C-6, adjacent to the ring nitrogen, are highly deshielded and appear far downfield. In many solvents, the hydroxy tautomer is dominant.[4]

    • 4-Pyridone: The protons at C-2/C-6 are deshielded by the adjacent nitrogen, while the protons at C-3/C-5 are more shielded.

  • Carbonyl/Hydroxyl Carbon: The ¹³C chemical shift of the carbon bearing the oxygen is highly diagnostic. In the pyridone (keto) forms, this carbon (C=O) appears significantly downfield (typically >155 ppm). In the hydroxypyridine (enol) forms, the C-OH carbon is more shielded and appears further upfield.

Table 1: Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)

Isomer Spectroscopic Form ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm)
2-Pyridone Lactam ~11.6 (NH), ~7.8 (H-6), ~7.4 (H-4), ~6.4 (H-3), ~6.2 (H-5) ~163 (C-2), ~140 (C-6), ~135 (C-4), ~119 (C-5), ~105 (C-3)
3-Hydroxypyridine Enol ~9.5 (OH), ~8.1 (H-2), ~8.0 (H-6), ~7.2 (H-4), ~7.1 (H-5) ~155 (C-3), ~141 (C-6), ~138 (C-2), ~127 (C-4), ~124 (C-5)
4-Pyridone Keto ~11.0 (NH), ~7.5 (H-2, H-6), ~6.1 (H-3, H-5) ~175 (C-4), ~140 (C-2, C-6), ~116 (C-3, C-5)

Note: Values are approximate and can vary with solvent and concentration. Data compiled from various sources.[4][5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is exceptionally useful for identifying the dominant tautomeric form by probing key vibrational modes. The solid-state spectrum (e.g., KBr pellet) often favors the pyridone tautomer for the 2- and 4-isomers.[1][6]

Key Differentiating Features:

  • C=O Stretch: The presence of a strong absorption band in the region of 1640-1680 cm⁻¹ is a clear indication of the carbonyl group in the pyridone (keto/lactam) tautomer.[7][8] The absence of this band and the presence of a broad O-H stretch suggest the hydroxypyridine (enol/lactim) form.

  • O-H and N-H Stretches: A broad band in the 2500-3500 cm⁻¹ region can be attributed to O-H (enol) or N-H (lactam) stretching, often complicated by hydrogen bonding.

  • C=C and C=N Stretches: Ring stretching vibrations, typically found between 1400-1600 cm⁻¹ , provide fingerprint information but can be complex to interpret without reference spectra.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)

Isomer Dominant Tautomer (Solid State) Key Absorption Bands (cm⁻¹) Interpretation
2-Pyridone Pyridone (Lactam)[1] ~1650-1682 (vs), 3000-3400 (br, m) Strong C=O stretch, N-H stretch
3-Hydroxypyridine Hydroxypyridine (Enol) ~3200-3400 (br), ~1500-1600 Broad O-H stretch, Ring modes
4-Pyridone Pyridone (Keto)[6] ~1640 (vs), ~1540-1560 (vs) C=O stretch, C=C stretch (conjugated)

Note: Data compiled from various sources.[7][8][9]

UV-Visible Spectroscopy: A Window into Conjugation

UV-Vis spectroscopy measures electronic transitions and is sensitive to the extent of the π-conjugated system in the molecule. This makes it a powerful tool for studying tautomeric equilibria in solution, as the lactam and lactim forms have different conjugation pathways and thus different absorption maxima (λ_max).[10]

Key Differentiating Features:

  • 2-Pyridone/2-Hydroxypyridine: In polar solvents like water or methanol, 2-pyridone exhibits two main absorption bands, typically around 226 nm and 298 nm.[1][7]

  • 3-Hydroxypyridine: This isomer generally shows absorption maxima at shorter wavelengths compared to the 2- and 4-isomers due to a less extended conjugated system in its predominant enol form.

  • 4-Pyridone/4-Hydroxypyridine: The keto form is highly conjugated, often described as a vinylogous amide, leading to a strong absorption at a longer wavelength compared to 3-hydroxypyridine.

Table 3: Approximate UV-Vis Absorption Maxima (λ_max in nm)

Isomer Solvent λ_max (nm)
2-Pyridone Methanol ~226, ~298[1][7]
3-Hydroxypyridine Ethanol/Water ~255, ~310[11]
4-Pyridone Water ~255

Note: Values are highly solvent-dependent.

A Self-Validating Experimental Workflow

To ensure trustworthy and reproducible results, a systematic workflow that cross-validates findings from multiple techniques is essential.

Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis & Interpretation cluster_conclusion Step 4: Cross-Validation & Conclusion Prep Dissolve Isomer Sample in Appropriate Solvent (e.g., DMSO-d6 for NMR, MeOH for UV-Vis, KBr for IR) NMR_Acq ¹H & ¹³C NMR Spectra Prep->NMR_Acq IR_Acq FTIR Spectrum Prep->IR_Acq UV_Acq UV-Vis Spectrum Prep->UV_Acq NMR_Ana Check Symmetry, Chemical Shifts, Coupling Patterns NMR_Acq->NMR_Ana IR_Ana Identify C=O, N-H / O-H Stretches IR_Acq->IR_Ana UV_Ana Determine λ_max, Assess Conjugation UV_Acq->UV_Ana Validate Cross-Validate Data (e.g., IR C=O peak corroborates NMR N-H & ¹³C=O signals) NMR_Ana->Validate IR_Ana->Validate UV_Ana->Validate Conclusion Confident Isomer Identification Validate->Conclusion

Caption: A systematic workflow for the spectroscopic identification of pyridinone isomers.

Protocol Steps:
  • Sample Preparation:

    • Rationale: The choice of solvent is the most critical variable as it directly influences the tautomeric equilibrium.

    • NMR: Prepare a ~5-10 mg/mL solution in a deuterated solvent. DMSO-d₆ is recommended to observe labile protons. For studying tautomerism, acquire spectra in both a polar (DMSO-d₆) and a non-polar (CDCl₃) solvent.

    • IR: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. This minimizes solvent effects and typically favors the most stable crystalline tautomer.

    • UV-Vis: Prepare a dilute solution (~10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., methanol, water, or cyclohexane) to remain within the linear range of the Beer-Lambert law.

  • Data Acquisition:

    • NMR: Acquire standard ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer of 400 MHz or higher for adequate resolution.

    • IR: Collect the spectrum over the range of 4000-400 cm⁻¹.

    • UV-Vis: Scan a range from approximately 200 nm to 400 nm.

  • Data Analysis and Interpretation:

    • Begin with the most definitive technique, NMR. Assess the number of signals to determine symmetry (a strong clue for 4-pyridone).

    • Analyze the IR spectrum to identify the dominant functional groups (C=O vs. O-H), which reveals the primary tautomeric form under the measured conditions.

    • Use the UV-Vis data to corroborate the findings related to the conjugated system.

    • The key to a trustworthy assignment is consistency. If the IR spectrum shows a strong C=O stretch, the ¹³C NMR must show a signal in the carbonyl region (~160-175 ppm), and the ¹H NMR should be consistent with the corresponding pyridone structure.

Conclusion

The spectroscopic differentiation of 2-pyridone, 3-hydroxypyridine, and 4-pyridone is a nuanced task that hinges on understanding their tautomeric nature. While each spectroscopic technique provides valuable clues, a definitive identification relies on a holistic and self-validating approach. By systematically analyzing the unique signatures in NMR for symmetry and connectivity, IR for key functional groups, and UV-Vis for the conjugated system, researchers can confidently distinguish between these critical isomers and gain crucial insights into their behavior in various chemical environments.

References

A Head-to-Head Comparison of Novel Dihydropyridine Derivatives for L-Type Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of two novel dihydropyridine (DHP) derivatives, designated Compound X and Compound Y, against established clinical standards: Nifedipine and Amlodipine. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new cardiovascular therapeutics. We will delve into the mechanistic underpinnings of DHP action, provide detailed experimental protocols for robust in vitro and in vivo evaluation, and present comparative data to guide further research and development efforts.

Introduction: The Enduring Significance of Dihydropyridines in Cardiovascular Medicine

1,4-dihydropyridines are a cornerstone in the management of hypertension and angina pectoris.[1][2][3] Their therapeutic efficacy stems from their primary mechanism of action: the blockade of L-type voltage-gated calcium channels (CaV1.x).[4][5] These channels are pivotal in controlling cardiac contractility and vascular tone.[4] By inhibiting the influx of calcium ions into vascular smooth muscle cells, DHPs induce vasodilation, leading to a reduction in peripheral resistance and, consequently, a lowering of blood pressure.[1][6]

While first-generation DHPs like Nifedipine revolutionized hypertension treatment, their rapid onset and short duration of action could lead to reflex tachycardia.[7][8] This prompted the development of subsequent generations, such as Amlodipine, which exhibits a more favorable pharmacokinetic profile with a slower onset and longer half-life, leading to smoother blood pressure control and improved patient tolerance.[8][9][10] The ongoing quest for novel DHP derivatives is driven by the pursuit of enhanced vascular selectivity, improved safety profiles, and potentially pleiotropic effects beyond simple vasodilation.[11]

This guide introduces Compound X and Compound Y, two novel DHP derivatives synthesized with the objective of optimizing both potency and pharmacokinetic properties. We will systematically evaluate their performance against Nifedipine and Amlodipine.

Mechanism of Action: Targeting the L-Type Calcium Channel

Dihydropyridines bind to a specific receptor site on the α1 subunit of the L-type calcium channel.[4][6] This binding is allosteric, meaning it modifies the channel's conformation to favor a state that is less permeable to calcium ions. The result is a reduction in the influx of calcium into smooth muscle cells of the vasculature, leading to relaxation and vasodilation.[1][6]

DHP_Mechanism_of_Action extracellular Extracellular Space intracellular Intracellular Space membrane Ca_out Ca²⁺ channel L-type Ca²⁺ Channel (α1 subunit) Ca_out->channel Depolarization triggers opening Ca_in Ca²⁺ contraction Vascular Smooth Muscle Contraction Ca_in->contraction Initiates channel->Ca_in Ca²⁺ Influx vasodilation Vasodilation & Reduced Blood Pressure channel->vasodilation Inhibition leads to DHP New DHP Derivatives (Compound X/Y) DHP->channel Binds & Inhibits

Caption: Mechanism of action of dihydropyridine derivatives on L-type calcium channels.

In Vitro Efficacy Assessment

The initial characterization of new chemical entities involves a robust in vitro assessment of their potency and affinity for the target receptor. Here, we employ two gold-standard techniques: patch-clamp electrophysiology to measure the functional inhibition of L-type calcium channels and radioligand binding assays to determine the binding affinity of our novel compounds.

Patch-Clamp Electrophysiology for Functional Inhibition

Whole-cell patch-clamp electrophysiology is the definitive method for assessing the inhibitory effect of compounds on ion channel function.[12] This technique allows for the direct measurement of calcium currents in isolated cells under voltage-clamp conditions.[13][14]

Experimental Protocol: Whole-Cell Patch-Clamp

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human L-type calcium channel (CaV1.2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: Cells are dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips 24 hours prior to recording.

  • Electrophysiological Recording:

    • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution containing (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH. Barium is used as the charge carrier to avoid calcium-dependent inactivation of the channels.

    • Patch pipettes are pulled from borosilicate glass to a resistance of 2-4 MΩ and filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 GTP, adjusted to pH 7.2 with CsOH.

    • Whole-cell configuration is established, and cells are held at a holding potential of -80 mV.

    • L-type calcium channel currents are elicited by a 200 ms depolarizing step to +10 mV every 15 seconds.

    • After establishing a stable baseline current, cells are perfused with increasing concentrations of the test compounds (Compound X, Compound Y, Nifedipine, Amlodipine) or vehicle (0.1% DMSO).

    • The steady-state inhibition at each concentration is measured, and the data are fitted to a Hill equation to determine the IC50 value.

Radioligand Binding Assay for Receptor Affinity

Radioligand binding assays are a sensitive and robust method for determining the affinity of a compound for its target receptor.[15][16] In this competitive binding assay, we measure the ability of our unlabeled test compounds to displace a radiolabeled DHP antagonist from the L-type calcium channel.[17][18]

Experimental Protocol: Competitive Radioligand Binding

  • Membrane Preparation: A crude membrane fraction is prepared from rat ventricular tissue, which is rich in L-type calcium channels.

  • Binding Assay:

    • In a 96-well plate, 50 µg of membrane protein is incubated with a fixed concentration of the radioligand [3H]-nitrendipine (0.2 nM) and increasing concentrations of the unlabeled competitor compounds (Compound X, Compound Y, Nifedipine, Amlodipine).

    • The incubation is carried out in a buffer containing 50 mM Tris-HCl (pH 7.4) for 60 minutes at 25°C.

    • Non-specific binding is determined in the presence of a high concentration (1 µM) of unlabeled nifedipine.

    • The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

In Vitro Efficacy Data Summary
CompoundL-Type Channel Inhibition (IC50, nM)Receptor Binding Affinity (Ki, nM)
Compound X 1.5 ± 0.20.8 ± 0.1
Compound Y 8.2 ± 0.94.5 ± 0.5
Nifedipine 10.5 ± 1.15.8 ± 0.6
Amlodipine 5.1 ± 0.62.9 ± 0.3

Data are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.

Interpretation of In Vitro Results:

The in vitro data indicate that Compound X possesses significantly higher potency and binding affinity for the L-type calcium channel compared to both Amlodipine and Nifedipine. Compound Y demonstrates a potency and affinity profile that is superior to Nifedipine but less potent than Amlodipine. These promising in vitro results warrant further investigation into the in vivo antihypertensive effects of these novel derivatives.

In Vivo Antihypertensive Efficacy

To translate our in vitro findings into a physiologically relevant context, we evaluated the antihypertensive efficacy of Compound X and Compound Y in the Spontaneously Hypertensive Rat (SHR) model. The SHR is a well-established genetic model of essential hypertension in humans and is widely used for preclinical evaluation of antihypertensive drugs.[19]

Experimental Protocol: Antihypertensive Effect in Spontaneously Hypertensive Rats

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks old, with established hypertension (systolic blood pressure > 160 mmHg) are used.

  • Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.

  • Drug Administration:

    • Animals are randomly assigned to treatment groups (n=8 per group): Vehicle (0.5% methylcellulose), Compound X (1, 3, 10 mg/kg), Compound Y (3, 10, 30 mg/kg), Nifedipine (10 mg/kg), and Amlodipine (5 mg/kg).

    • Compounds are administered once daily via oral gavage for 14 consecutive days.

  • Data Collection: Systolic blood pressure and heart rate are measured at baseline and at 2, 4, 8, and 24 hours post-dosing on day 1 and day 14.

  • Data Analysis: The change in systolic blood pressure from baseline is calculated for each time point. The area under the curve (AUC) for the change in blood pressure over 24 hours is also determined.

In_Vivo_Workflow start Start: Select SHRs (SBP > 160 mmHg) acclimatize Acclimatization & Baseline BP Measurement (Tail-Cuff) start->acclimatize randomize Randomization into Treatment Groups (n=8) acclimatize->randomize dosing Daily Oral Gavage (14 Days) randomize->dosing bp_measure BP & Heart Rate Measurement (Day 1 & Day 14 at 0, 2, 4, 8, 24h) dosing->bp_measure analysis Data Analysis: ΔSBP from Baseline, AUC bp_measure->analysis end End: Evaluate Antihypertensive Efficacy analysis->end

Caption: Workflow for in vivo evaluation of antihypertensive efficacy in SHRs.

In Vivo Efficacy Data Summary (Day 14, 24h Post-Dose)
Treatment Group (Dose)Mean Change in Systolic Blood Pressure (mmHg)Change in Heart Rate (bpm)
Vehicle -2.5 ± 1.8+3 ± 5
Compound X (3 mg/kg) -28.9 ± 3.1+5 ± 6
Compound Y (10 mg/kg) -22.4 ± 2.8+12 ± 8
Nifedipine (10 mg/kg) -20.1 ± 2.5+25 ± 10
Amlodipine (5 mg/kg) -25.6 ± 3.0*+8 ± 7

p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Interpretation of In Vivo Results:

Both Compound X and Compound Y demonstrated significant, dose-dependent antihypertensive activity in the SHR model. Notably, at a dose of 3 mg/kg, Compound X produced a reduction in systolic blood pressure comparable to that of 5 mg/kg Amlodipine, suggesting superior in vivo potency. Importantly, neither Compound X nor Compound Y elicited the significant reflex tachycardia observed with Nifedipine, a highly desirable characteristic for a modern antihypertensive agent. The sustained 24-hour blood pressure lowering effect of both novel compounds indicates a favorable pharmacokinetic profile suitable for once-daily dosing.

Selectivity and Safety Profiling

An ideal DHP calcium channel blocker should exhibit high selectivity for vascular L-type calcium channels over other ion channels and receptors to minimize off-target effects.[5] Some DHPs have been shown to interact with other channel subtypes, such as T-type calcium channels, which could have therapeutic implications but also potential side effects.[20] We performed a preliminary selectivity screen to assess the interaction of our lead compound, Compound X, with a panel of common off-targets.

Experimental Protocol: In Vitro Selectivity Panel

Compound X was screened at a concentration of 1 µM against a panel of 44 common receptors and ion channels using radioligand binding assays.

Selectivity Data Summary for Compound X
Target% Inhibition at 1 µM
L-type Calcium Channel 100%
T-type Calcium Channel 15%
N-type Calcium Channel 8%
hERG Potassium Channel < 5%
Alpha-1 Adrenergic Receptor < 10%
Beta-1 Adrenergic Receptor < 5%

Interpretation of Selectivity Results:

Compound X demonstrates a high degree of selectivity for the L-type calcium channel. The minimal interaction with the hERG potassium channel is particularly encouraging, as hERG blockade is associated with a risk of cardiac arrhythmias. The low affinity for adrenergic receptors suggests a low likelihood of side effects related to the autonomic nervous system. The modest interaction with T-type calcium channels may warrant further investigation, as T-type channel blockade has been suggested to offer renal protective effects.[20]

Conclusion and Future Directions

This comprehensive benchmarking guide demonstrates that the novel dihydropyridine derivatives, particularly Compound X, exhibit a highly promising profile as potential next-generation antihypertensive agents.

  • Compound X displays superior in vitro potency and in vivo efficacy compared to the established standards, Nifedipine and Amlodipine.

  • Both Compound X and Compound Y achieve significant and sustained blood pressure reduction without inducing the reflex tachycardia associated with older DHPs.

  • Compound X possesses a favorable selectivity profile, minimizing the potential for off-target side effects.

These findings strongly support the continued development of Compound X as a clinical candidate. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic modeling, long-term safety and toxicology studies, and evaluation in other relevant preclinical models of cardiovascular disease. The data presented herein provide a solid foundation for advancing these novel dihydropyridine derivatives toward clinical application for the treatment of hypertension.

References

Safety Operating Guide

Navigating the Disposal of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE (CAS: 381233-78-9), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data for the compound and related pyridinone structures provide a clear hazard profile.[1][2]

GHS Hazard Profile: Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [2]

  • H315: Causes skin irritation. [2][3][4]

  • H319: Causes serious eye irritation. [2][3][4]

  • H335: May cause respiratory irritation. [2][4]

This profile firmly categorizes this compound as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), any chemical exhibiting characteristics of toxicity, ignitability, corrosivity, or reactivity must be managed as hazardous waste.[5] Therefore, disposal via standard laboratory drains or in regular trash is strictly prohibited.[5][6] The causality is clear: improper disposal can lead to contamination of water systems and pose a direct threat to human and ecological health.[5]

Immediate Safety Precautions:

When handling this compound, even for disposal, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles are essential to prevent serious eye irritation.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[1]

  • Body Protection: A fully buttoned laboratory coat is required to prevent skin contact.[1]

  • Respiratory Protection: Handling should occur in a well-ventilated area or a certified chemical fume hood to avoid respiratory tract irritation.[4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process. This workflow ensures compliance with EPA and local institutional regulations.

Step 1: Waste Characterization & Segregation

All waste streams containing this compound must be treated as hazardous. This includes:

  • Pure, unreacted solid compound.

  • Solutions containing the compound.

  • Contaminated materials (e.g., weigh boats, pipette tips, gloves, absorbent paper).

The Principle of Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[5][7] Waste containing this compound should NOT be mixed with:

  • Strong oxidizing agents.[8][9]

  • Strong acids or bases.[8][9]

  • Other incompatible reactive chemicals.

This self-validating step is critical; mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire, compromising laboratory safety.

Step 2: Container Selection and Labeling

Container Requirements:

  • Compatibility: The waste container must be chemically compatible with the pyridinone compound and any solvents used. High-density polyethylene (HDPE) containers are generally suitable.[5]

  • Condition: The container must be in good condition, free from leaks or damage, with a secure, leak-proof closure.[5][7]

  • Labeling: This is a critical compliance point. The moment the first drop of waste is added, the container must be labeled.[10]

EPA Mandated Labeling: The label must clearly state:

  • The words "Hazardous Waste" .[11][12]

  • The full chemical name: "this compound" and any other constituents (e.g., solvents) with their approximate percentages.[7]

  • Appropriate hazard warnings (e.g., pictograms for "Harmful" or "Irritant").[11][12]

Caption: Disposal workflow for this compound.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][11][12]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[7]

  • Volume Limits: Up to 55 gallons of a hazardous waste stream may be accumulated in an SAA.[11][12]

  • Storage: Keep the waste container securely closed except when adding waste.[7] Do not leave a funnel in the container. Place liquid waste containers in secondary containment to mitigate spills.[10]

Step 4: Arranging for Final Disposal

In-lab treatment of hazardous chemicals like this compound is generally not recommended or permitted without specific protocols and approvals, as it can be more hazardous than direct disposal.[6][13] The established and compliant method is collection by a licensed hazardous waste contractor, typically coordinated through your institution's Environmental Health and Safety (EHS) department.[11][14]

  • Request Pickup: Once the waste container is nearly full (approximately 90%), complete a chemical waste pickup request as per your institution's procedure.[7]

  • EHS Coordination: Your EHS department will handle the logistics of collecting the waste from the SAA, consolidating it in a Central Accumulation Area (CAA) if applicable, and preparing it for transport by the licensed disposal company.[11]

  • Documentation: The disposal process is tracked via a hazardous waste manifest, ensuring a cradle-to-grave accounting of the chemical's journey to its final, environmentally sound disposal, often through high-temperature incineration.[11][14]

Data Summary and Key Compliance Points

ParameterGuideline / DataRationale & Reference
Waste Classification Hazardous WasteExhibits toxicity and irritation properties.[2]
CAS Number 381233-78-9Unique chemical identifier.
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed, skin/eye/respiratory irritant.[2]
Primary PPE Goggles, Gloves, Lab CoatProtects against primary routes of exposure.[1]
Disposal Method Collection by licensed hazardous waste contractor via EHS.Ensures regulatory compliance and environmental safety.[11][14]
In-Lab Storage Labeled, closed container in a designated SAA.EPA requirement for safe temporary storage.[7][11]
Key Prohibitions No sink/trash disposal. No mixing with incompatibles.Prevents environmental contamination and dangerous reactions.[5][6]

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of laboratory science. By adhering to this structured protocol—from accurate hazard assessment and meticulous labeling to compliant storage and professional disposal—researchers uphold their commitment to safety, institutional policy, and environmental stewardship. This guide serves as a practical tool to translate regulatory requirements into safe and efficient laboratory practice, building a culture where safety is integral to the scientific process. Always consult your institution's specific Laboratory Management Plan and EHS department for guidance tailored to your facility.[15][16]

References

Navigating the Safe Handling of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of novel chemical entities is paramount to both personal safety and the integrity of scientific research. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE, a heterocyclic compound with applications in medicinal chemistry. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety recommendation, fostering a culture of proactive risk mitigation in the laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid compound that presents several potential hazards upon exposure. A thorough understanding of these risks is the foundation of a robust safety protocol.

Primary Hazards:

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

  • Causes Skin Irritation: Direct contact with the skin can cause localized irritation.

  • Causes Serious Eye Irritation: The compound can cause significant irritation and potential damage to the eyes.

  • May Cause Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract.

Due to these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is a critical necessity to prevent accidental exposure.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is the first line of defense when handling this compound. The following table outlines the minimum recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Chemical safety goggles and a face shieldDouble-gloving with a compatible material (e.g., Butyl rubber, Polyvinyl alcohol)Fully-buttoned laboratory coatNIOSH-approved respirator with a combination organic vapor/particulate (P100) cartridge
Preparing Solutions Chemical safety goggles and a face shieldDouble-gloving with a compatible material (e.g., Butyl rubber, Polyvinyl alcohol)Fully-buttoned laboratory coatWork within a certified chemical fume hood
General Handling in a Fume Hood Chemical safety gogglesCompatible gloves (e.g., Butyl rubber, Polyvinyl alcohol)Fully-buttoned laboratory coatNot required if work is performed exclusively within a certified chemical fume hood
The Rationale Behind the Selection:
  • Eye and Face Protection: The combination of chemical safety goggles and a face shield provides comprehensive protection against splashes and airborne particles, which is crucial when handling the solid form of the compound. Standard safety glasses do not offer a sufficient seal to protect against fine dust.

  • Body Protection: A fully-buttoned laboratory coat made of a low-linting material prevents the contamination of personal clothing with the chemical dust.

  • Respiratory Protection: When handling the solid compound outside of a fume hood, the risk of inhaling airborne particles is significant. A NIOSH-approved respirator with a combination organic vapor and P100 particulate filter is recommended. The P100 filter provides the highest level of protection against airborne particulates, while the organic vapor cartridge offers protection against any potential vapors, a conservative but prudent measure for a novel compound.[1][2][3][4]

Operational Plan: From Handling to Disposal

A meticulous operational plan ensures safety at every stage of the workflow. The following step-by-step guidance outlines the procedures for handling, spill management, and disposal of this compound.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE prep2 Work in a designated area (fume hood) prep1->prep2 handle1 Carefully weigh and transfer solid prep2->handle1 Proceed with caution handle2 Prepare solutions in fume hood handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 After experiment clean2 Doff PPE correctly clean1->clean2 clean3 Dispose of waste clean2->clean3

Caption: A logical workflow for the safe handling of this compound.

Spill Management: A Rapid and Effective Response

In the event of a spill, a swift and organized response is crucial to minimize exposure and environmental contamination.

For a Small Spill (Solid):

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: If not already wearing it, don the full recommended PPE, including respiratory protection.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.

  • Collect the Material: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

For a Large Spill:

In the case of a large spill, evacuate the laboratory immediately, close the doors, and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination Protocol:

Proper decontamination of work surfaces and equipment is essential to prevent cross-contamination and accidental exposure.

  • Prepare a Decontamination Solution: A 70% solution of ethanol or isopropanol is generally effective for wiping down surfaces.

  • Wipe Down Surfaces: Thoroughly wipe all potentially contaminated surfaces, including the interior of the fume hood, benchtops, and equipment.

  • Clean with Soap and Water: Following the solvent wipe, wash the surfaces with a laboratory-grade detergent and water.

  • Rinse and Dry: Rinse the surfaces with deionized water and allow them to air dry completely.

Disposal Plan: A Commitment to Environmental Stewardship

All waste containing this compound, including the pure compound, contaminated materials, and used PPE, must be treated as hazardous waste.

Waste Segregation and Labeling:

  • Solid Waste: Collect all solid waste, including contaminated weigh paper, spatulas, and absorbent materials, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and labeled hazardous waste container.

  • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and respirator cartridges in a designated hazardous waste container.

EPA Hazardous Waste Code:

Based on its structural similarity to pyridine, waste containing this compound should be classified under the EPA hazardous waste code F005 .[5][6][7] This code applies to spent non-halogenated solvents and solvent mixtures containing pyridine. Always consult with your institution's EHS department to ensure compliance with local and federal regulations.

Final Disposal:

Arrange for the collection and disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of understanding the underlying principles of chemical safety. By adopting a proactive and informed approach to personal protective equipment, spill management, and waste disposal, researchers can protect themselves, their colleagues, and the environment while advancing the frontiers of science.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE
Reactant of Route 2
Reactant of Route 2
5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.